molecular formula C25H41NO4 B15600656 Cetilistat impurity 1

Cetilistat impurity 1

Cat. No.: B15600656
M. Wt: 419.6 g/mol
InChI Key: BUSUZMBEFVOKEQ-UHFFFAOYSA-N
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Description

Cetilistat impurity 1 is a useful research compound. Its molecular formula is C25H41NO4 and its molecular weight is 419.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H41NO4

Molecular Weight

419.6 g/mol

IUPAC Name

2-(hexadecoxycarbonylamino)-5-methylbenzoic acid

InChI

InChI=1S/C25H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-30-25(29)26-23-18-17-21(2)20-22(23)24(27)28/h17-18,20H,3-16,19H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

BUSUZMBEFVOKEQ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Cetilistat Impurity 1: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetilistat (B1668417), a potent inhibitor of pancreatic lipase, is a therapeutic agent developed for the management of obesity. As with any active pharmaceutical ingredient (API), the identification and characterization of impurities are of paramount importance to ensure its safety, efficacy, and quality. This technical guide provides an in-depth analysis of a key synthetic intermediate, Cetilistat Impurity 1 , also identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid . This document outlines its chemical identity, synthesis, and analytical characterization, offering a valuable resource for researchers and professionals in the field of drug development and quality control.

Chemical Identity and Properties

This compound is a crucial precursor in the synthesis of Cetilistat. Its formation involves the acylation of 2-amino-5-methylbenzoic acid with cetyl chloroformate.[1] Understanding the physicochemical properties of this intermediate is essential for process optimization and impurity profiling.

PropertyValueReference
Chemical Name 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid[1]
CAS Number 890655-08-0[2]
Molecular Formula C₂₅H₄₁NO₄
Molecular Weight 419.60 g/mol
Appearance Pale yellow-coloured solid[1]

Synthesis of this compound

The synthesis of this compound is a critical step in the overall manufacturing process of Cetilistat. A common synthetic route involves the reaction of 2-amino-5-methylbenzoic acid with hexadecyl chloroformate.[1][3]

Experimental Protocol: Synthesis of 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid[1]

Materials:

  • 2-amino-5-methylbenzoic acid

  • Hexadecyl chloroformate

  • Pyridine

  • Toluene (B28343)

  • 2M aqueous HCl solution

Procedure:

  • In a suitable reaction vessel, dissolve 2-amino-5-methylbenzoic acid in pyridine.

  • Slowly add hexadecyl chloroformate to the solution at a controlled temperature.

  • Allow the reaction to proceed for a specified time until completion, which can be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, add toluene to the reaction mixture.

  • Adjust the pH of the mixture to 2 with a 2M aqueous HCl solution.

  • Separate the organic phase.

  • Extract the aqueous phase again with toluene to ensure complete recovery of the product.

  • Combine the organic extracts.

  • Remove the solvent under vacuum to yield 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid as a pale yellow-coloured solid.[1]

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are instrumental in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR spectral data for 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid, as reported in the literature.[1]

¹H NMR (CDCl₃, 400 MHz) Spectral Data [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
0.88t, J=6.7 Hz3H-CH₃ (terminal methyl of hexadecyl chain)
1.24-1.40m26H-(CH₂)₁₃- (methylene groups of hexadecyl chain)
1.70sext, J=6.8 Hz2H-O-CH₂-CH₂ -
2.33s3HAr-CH₃
4.17t, J=6.8 Hz2H-O-CH₂ -
7.38d, J=8.7 Hz1HAromatic CH
7.90s1HAromatic CH
8.35d, J=8.6 Hz1HAromatic CH

¹³C NMR (CDCl₃, 100 MHz) Spectral Data [1]

Chemical Shift (δ) ppmAssignment
14.1-C H₃ (terminal methyl of hexadecyl chain)
20.5Ar-C H₃
22.7, 25.9, 29.0, 29.3, 29.4, 29.6 (2C), 29.7 (6C), 32.0Methylene carbons of hexadecyl chain
65.5-O-C H₂-
113.6, 119.0, 131.1, 131.8, 136.3, 140.1Aromatic carbons
153.9Carbonyl carbon of carbamate
172.5Carboxylic acid carbon

Signaling Pathways and Logical Relationships

The synthesis of Cetilistat from its starting materials involves a clear and logical progression of chemical transformations. This can be visualized as a synthetic pathway.

Cetilistat_Synthesis_Pathway cluster_start Starting Materials A 2-Amino-5-methylbenzoic Acid C This compound (2-(((Hexadecyloxy)carbonyl)amino) -5-methylbenzoic Acid) A->C Acylation (Pyridine) B Hexadecyl Chloroformate B->C D Cetilistat C->D Intramolecular Dehydration/Cyclization (e.g., POCl₃)

Caption: Synthetic pathway of Cetilistat from starting materials via this compound.

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start: Dissolve 2-Amino-5-methylbenzoic Acid in Pyridine add_reagent Add Hexadecyl Chloroformate start->add_reagent reaction Acylation Reaction add_reagent->reaction workup Work-up: - Add Toluene - Acidify with HCl - Separate Phases reaction->workup extraction Extract Aqueous Phase with Toluene workup->extraction combine Combine Organic Extracts extraction->combine evaporation Solvent Evaporation combine->evaporation product Product: this compound evaporation->product

Caption: Experimental workflow for the synthesis and isolation of this compound.

Conclusion

This technical guide has provided a detailed overview of this compound, a key intermediate in the synthesis of the anti-obesity drug Cetilistat. By consolidating information on its chemical identity, synthesis, and analytical characterization, this document serves as a valuable resource for scientists and researchers involved in the development, manufacturing, and quality control of Cetilistat. The provided experimental protocol and spectral data can aid in the in-house synthesis and confirmation of this impurity, contributing to the overall quality and safety of the final drug product.

References

A Comprehensive Technical Guide to Cetilistat Impurity 1: CAS Number, Reference Standard, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information regarding Cetilistat impurity 1, a key related substance in the manufacturing and quality control of the anti-obesity drug Cetilistat. This document outlines its chemical identity, reference standards, and detailed analytical methodologies for its quantification and control.

Introduction to Cetilistat and its Impurities

Cetilistat is a potent inhibitor of pancreatic and gastrointestinal lipases, enzymes responsible for the breakdown of dietary triglycerides. By preventing the hydrolysis of these fats into absorbable free fatty acids, Cetilistat reduces fat absorption from the gastrointestinal tract, thereby aiding in weight management.[1][2] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring the safety and efficacy of the final drug product. This compound is a significant process-related impurity that requires careful monitoring.

This compound: Chemical Identity and Reference Standard

This compound is chemically identified as 2-(((hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid.[3][4]

CAS Number and Molecular Information

A comprehensive summary of the chemical identifiers for this compound is provided in the table below.

ParameterValueReference
Chemical Name 2-(((hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid[3][4]
CAS Number 890655-08-0[3][5]
Molecular Formula C25H41NO4[3][5]
Molecular Weight 419.60 g/mol [3][5]
Reference Standard

A qualified reference standard is essential for the accurate identification and quantification of this compound. Several commercial suppliers provide reference standards for this impurity. It is imperative for research and quality control laboratories to procure a certified reference standard accompanied by a comprehensive Certificate of Analysis (CoA). The CoA should detail the purity, identity confirmation, and recommended storage conditions. Reference standards for this compound are available from various suppliers and are typically intended for research use only.[5]

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 2-amino-5-methylbenzoic_acid 2-amino-5-methylbenzoic acid Cetilistat_impurity_1 This compound (2-(((hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid) 2-amino-5-methylbenzoic_acid->Cetilistat_impurity_1 Pyridine (B92270) hexadecyl_chloroformate Hexadecyl chloroformate hexadecyl_chloroformate->Cetilistat_impurity_1

Figure 1: Proposed synthesis of this compound.

Materials:

  • 2-amino-5-methylbenzoic acid[6]

  • Hexadecyl chloroformate

  • Pyridine (or another suitable base)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-methylbenzoic acid in the anhydrous aprotic solvent.

  • Add pyridine to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Slowly add a solution of hexadecyl chloroformate in the same solvent to the reaction mixture at a controlled temperature (e.g., 0-5 °C) with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is typically worked up by washing with an acidic solution (e.g., dilute HCl) to remove the base, followed by washing with brine and water.

  • The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been reported for the analysis of Cetilistat and its impurities.[7][8][9] The following is a representative protocol that can be adapted and validated for the specific quantification of this compound.

Chromatographic Conditions:

ParameterCondition
Column Octadecylsilane (C18), e.g., 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and phosphate (B84403) buffer (pH 4.0) in a ratio of 60:40 (v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 221 nm
Column Temperature 30 °C
Injection Volume 20 µL

Preparation of Solutions:

  • Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 0.5 mg/mL).[7] Further dilutions can be made to construct a calibration curve.

  • Sample Solution: Accurately weigh the Cetilistat sample to be analyzed and dissolve it in the mobile phase to achieve a similar concentration to the standard solution.

Method Validation Parameters:

A comprehensive validation of the analytical method should be performed according to ICH guidelines, including the determination of the following parameters for this compound:

Validation ParameterTypical Acceptance Criteria
Specificity The peak for Impurity 1 should be well-resolved from Cetilistat and other potential impurities.
Linearity A correlation coefficient (r²) of ≥ 0.999 over a defined concentration range.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Accuracy Recovery of a known amount of impurity spiked into the sample should be within 98-102%.
Precision (Repeatability and Intermediate Precision) Relative Standard Deviation (RSD) should be ≤ 2%.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions.

Mechanism of Action and Signaling Pathway

Cetilistat exerts its therapeutic effect by inhibiting pancreatic lipase (B570770) in the gastrointestinal tract.[2] This enzyme plays a crucial role in the digestion of dietary fats (triglycerides).

G cluster_lumen Gastrointestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) Dietary_Triglycerides Dietary Triglycerides Monoglycerides_FFAs Monoglycerides (B3428702) & Free Fatty Acids Dietary_Triglycerides->Monoglycerides_FFAs Hydrolysis Pancreatic_Lipase Pancreatic Lipase Cetilistat Cetilistat Cetilistat->Pancreatic_Lipase Inhibition Absorption Absorption Monoglycerides_FFAs->Absorption

Figure 2: Signaling pathway of Cetilistat's action.

The process is as follows:

  • Dietary triglycerides enter the gastrointestinal lumen.

  • Pancreatic lipase, an enzyme secreted by the pancreas, acts on these triglycerides.

  • Pancreatic lipase hydrolyzes the triglycerides into monoglycerides and free fatty acids.

  • These smaller molecules are then absorbed by the enterocytes lining the small intestine.

  • Cetilistat, when administered, also enters the gastrointestinal lumen.

  • It binds to the active site of pancreatic lipase, inhibiting its enzymatic activity.[10]

  • This inhibition prevents the hydrolysis of triglycerides.

  • As a result, the undigested triglycerides are not absorbed and are excreted from the body, leading to a reduction in caloric intake from fat.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a drug substance or product sample.

G Sample_Preparation Sample and Standard Preparation HPLC_System_Setup HPLC System Setup (Column, Mobile Phase, etc.) Sample_Preparation->HPLC_System_Setup System_Suitability System Suitability Test (Inject Standard) HPLC_System_Setup->System_Suitability Sample_Analysis Sample Injection and Chromatographic Run System_Suitability->Sample_Analysis Data_Acquisition Data Acquisition (Chromatogram) Sample_Analysis->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurity 1 (using Reference Standard) Peak_Integration->Quantification Reporting Result Calculation and Reporting Quantification->Reporting

Figure 3: Experimental workflow for this compound analysis.

This workflow ensures that the analytical system is suitable for its intended purpose before analyzing the actual samples, and it provides a systematic approach from sample preparation to the final reporting of results.

Conclusion

The effective control of impurities is paramount in the development and manufacturing of safe and effective pharmaceutical products. This guide has provided essential technical information on this compound, including its CAS number, the importance of using a qualified reference standard, and detailed experimental protocols for its synthesis and analysis. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of the underlying scientific principles and practical analytical procedures. This information will be a valuable resource for researchers, scientists, and drug development professionals working with Cetilistat.

References

The Genesis of a Key Process-Related Impurity in Cetilistat: A Technical Primer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 6, 2025 – In the landscape of active pharmaceutical ingredient (API) development, the control of impurities is a critical factor that ensures the safety and efficacy of the final drug product. This technical guide provides an in-depth analysis of the origin and formation of a key process-related impurity in the synthesis of Cetilistat (B1668417), an anti-obesity therapeutic agent. Designated as Cetilistat Impurity 1, this substance is chemically identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid.[1][2] This document, intended for researchers, scientists, and drug development professionals, elucidates the formation pathways of this impurity, supported by detailed experimental protocols and data presentation.

Cetilistat functions as a potent inhibitor of pancreatic and gastric lipases, enzymes responsible for the breakdown of dietary triglycerides.[3][4] By preventing the hydrolysis of these fats into absorbable free fatty acids, Cetilistat reduces caloric intake from fat.[3] The molecular structure of Cetilistat features a bicyclic benzoxazinone (B8607429) ring, which is central to its therapeutic activity.[4] The control of impurities during its synthesis is paramount to ensure the quality and safety of the final drug product.

Unraveling the Origin of this compound

This compound is intrinsically linked to the manufacturing process of Cetilistat. Its formation can be attributed to two primary pathways: as an unreacted synthetic intermediate and as a degradation product of the final API.

Incomplete Cyclization during Synthesis

The most direct route to the formation of this compound is as a residual starting material from the final cyclization step in the synthesis of Cetilistat. The established synthetic route involves the reaction of 2-amino-5-methylbenzoic acid with cetyl chloroformate to yield the intermediate, 2-(((hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid, which is precisely this compound.[2] This intermediate is then subjected to a dehydrogenation and ring-closure reaction to form the active benzoxazinone ring of Cetilistat.[2]

Caption: Synthetic Pathway of Cetilistat Highlighting the Origin of Impurity 1.

If the cyclization reaction in "Step 2" does not proceed to completion, unreacted 2-(((hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid will remain in the reaction mixture and be carried through as an impurity in the final Cetilistat API.

Hydrolytic Degradation of Cetilistat

A second pathway for the formation of Impurity 1 is through the degradation of the Cetilistat molecule itself. The benzoxazinone ring in Cetilistat is susceptible to hydrolysis under certain conditions, such as exposure to moisture or non-optimal pH environments. This ring-opening hydrolysis cleaves the ester bond within the heterocyclic ring, resulting in the formation of 2-(((hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid (Impurity 1). Hydrolysis is a common degradation pathway for benzoxazinone-containing compounds.[5]

G Cetilistat Cetilistat Impurity1 This compound(2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid) Cetilistat->Impurity1 Hydrolysis (H₂O)

Caption: Degradation Pathway of Cetilistat to Impurity 1 via Hydrolysis.

Quantitative Analysis of Impurity Formation

To understand the propensity for the formation of this compound, forced degradation studies are typically performed. The following table represents hypothetical data from such a study, illustrating the increase of Impurity 1 under various stress conditions.

Stress ConditionTime (hours)Cetilistat Assay (%)This compound (%)Total Degradants (%)
Acid Hydrolysis (0.1N HCl, 60°C) 2495.22.84.8
4891.55.18.5
Base Hydrolysis (0.1N NaOH, 60°C) 888.38.911.7
1682.114.217.9
Oxidative (3% H₂O₂, RT) 2498.70.51.3
4897.20.92.8
Thermal (80°C) 7299.10.30.9
Photolytic (UV Light) 7299.50.20.5

Note: The data presented in this table is for illustrative purposes and represents typical outcomes of a forced degradation study.

Experimental Protocols

The detection and quantification of this compound require robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Protocol: HPLC-UV Method for the Quantification of Cetilistat and Impurity 1

This protocol is a composite representation based on established methods for the analysis of Cetilistat and its related substances.[6][7]

  • Chromatographic System:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: Octadecylsilane (C18), 4.6 mm x 250 mm, 5 µm particle size.

    • Column Temperature: 30°C.

    • Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient Program:

      • 0-5 min: 80% A, 20% B

      • 5-20 min: Linear gradient to 95% A, 5% B

      • 20-25 min: 95% A, 5% B

      • 25.1-30 min: Re-equilibration to 80% A, 20% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 221 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve Cetilistat and this compound reference standards in the mobile phase to a final concentration of 0.05 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the Cetilistat API sample in the mobile phase to a final concentration of 1.0 mg/mL.

  • Analysis Procedure:

    • Inject the standard solution to determine the retention times and response factors for Cetilistat and Impurity 1.

    • Inject the sample solution and integrate the peak areas for the main peak (Cetilistat) and any peaks corresponding to Impurity 1.

    • Calculate the percentage of Impurity 1 in the sample using the area normalization method or by comparison to the standard.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dissolve Cetilistat API in Mobile Phase (1.0 mg/mL) hplc_inject Inject into HPLC System prep_sample->hplc_inject prep_std Dissolve Reference Standards in Mobile Phase (0.05 mg/mL) prep_std->hplc_inject hplc_run Gradient Elution on C18 Column hplc_inject->hplc_run hplc_detect UV Detection at 221 nm hplc_run->hplc_detect data_integrate Integrate Peak Areas hplc_detect->data_integrate data_calculate Calculate % Impurity data_integrate->data_calculate

Caption: Experimental Workflow for the Analysis of this compound.

Conclusion

This compound, chemically identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid, is a significant process-related impurity in the manufacture of Cetilistat. Its presence can arise from either an incomplete cyclization of the synthetic intermediate or through the hydrolytic degradation of the final API. A thorough understanding of these formation pathways is essential for the development of robust manufacturing processes and stable formulations. The implementation of a validated analytical method, such as the HPLC-UV protocol detailed herein, is critical for the monitoring and control of this impurity, thereby ensuring the quality, safety, and efficacy of Cetilistat.

References

A Technical Guide to the Pharmacopeial Standards and Impurity Profiling of Cetilistat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetilistat is an inhibitor of pancreatic lipase (B570770) developed for the management of obesity.[1][2][3] It acts locally in the gastrointestinal tract to prevent the absorption of dietary fats.[4][5] As with any active pharmaceutical ingredient (API), ensuring the purity and controlling the levels of impurities in Cetilistat is critical for its safety and efficacy. This technical guide provides an in-depth overview of the current understanding of Cetilistat impurities, the analytical methodologies for their detection, and the general principles of their control in the absence of dedicated monographs in the major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP).

While specific pharmacopeial monographs for Cetilistat are not yet established, the principles of impurity control are guided by the International Council for Harmonisation (ICH) guidelines. Manufacturers and analytical laboratories typically establish their own stringent specifications for impurity limits.[4]

Known Impurities of Cetilistat

Several related substances have been identified as potential impurities in Cetilistat, arising from the manufacturing process or degradation. A comprehensive impurity profile is essential for quality control. The table below summarizes the known impurities of Cetilistat.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Cetilistat282526-98-1C₂₅H₃₉NO₃401.58[6]
2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid890655-08-0C₂₅H₄₁NO₄419.6[6]
Cetilistat Impurity 1890655-08-0C₂₅H₄₁NO₄419.60[7]
Cetilistat Impurity 662072-62-2Not AvailableNot Available
Cetilistat Impurity 762072-61-1Not AvailableNot Available
Cetilistat Impurity 8282526-87-8Not AvailableNot Available
Cetilistat Impurity 92302616-95-9Not AvailableNot Available

Note: Some impurity data is incomplete in the public domain. The IUPAC names for impurities 6, 7, 8, and 9 are not consistently available in the provided search results.[4][8][9]

General Acceptance Criteria for Impurities

In the absence of official pharmacopeial limits, manufacturers often adhere to internally established specifications based on ICH guidelines. These limits are typically more stringent to ensure product quality and safety. A conservative example of such specifications is provided below.[4]

Impurity TypeAcceptance Criteria (% area by HPLC)
Any single known related compound≤ 0.1 to 0.2
Any single unknown or unspecified impurity< 0.1
Total related substances≤ 0.5

These limits are indicative and may vary between different manufacturers and regulatory filings.[4]

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of Cetilistat and its related impurities.[4][10][11]

High-Performance Liquid Chromatography (HPLC) Method

A typical HPLC method for the determination of Cetilistat and its impurities is detailed below. This method is based on information from various sources and represents a general approach.[10][11]

Experimental Protocol:

  • Chromatographic System:

    • Column: Octadecylsilane bonded silica (B1680970) (C18), with typical dimensions of 4.6 mm x 250 mm and a 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an acidic aqueous buffer (e.g., a dilute solution of formic acid, acetic acid, or phosphoric acid). A common mobile phase composition is a mixture of acetonitrile and acetic acid in a ratio of 100:0.1 by volume.[11]

    • Flow Rate: Typically around 1.0 mL/min.[11]

    • Column Temperature: Maintained at approximately 30°C.[11]

    • Detection Wavelength: UV detection at approximately 221 nm.[11]

    • Injection Volume: 10-20 µL.[10][11]

  • Sample Preparation:

    • Accurately weigh a suitable amount of the Cetilistat sample.

    • Dissolve the sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.[10][11]

    • Filter the solution through a 0.45 µm filter before injection.

  • System Suitability:

    • The system suitability is assessed by injecting a standard solution to ensure the performance of the chromatographic system. Parameters such as theoretical plates, tailing factor, and reproducibility of injections are monitored.

Workflow for Cetilistat Impurity Analysis

The following diagram illustrates the general workflow for the analysis of impurities in a Cetilistat sample using HPLC.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Reporting node_sample Cetilistat API Sample node_dissolve Dissolve in Mobile Phase (0.5 mg/mL) node_sample->node_dissolve node_filter Filter through 0.45 µm Filter node_dissolve->node_filter node_inject Inject into HPLC System node_filter->node_inject node_separate Chromatographic Separation (C18 Column) node_inject->node_separate node_detect UV Detection (221 nm) node_separate->node_detect node_integrate Integrate Chromatogram node_detect->node_integrate node_quantify Quantify Impurities (% Area) node_integrate->node_quantify node_report Compare with Specifications & Report node_quantify->node_report

Caption: Workflow for HPLC analysis of Cetilistat impurities.

Relationship Between Cetilistat and Its Impurities

The following diagram illustrates the logical relationship between the active pharmaceutical ingredient, Cetilistat, and its various types of impurities that need to be monitored and controlled.

G node_cetilistat Cetilistat (API) node_process Process-Related Impurities (e.g., starting materials, intermediates) node_cetilistat->node_process node_degradation Degradation Products (e.g., hydrolysis, oxidation) node_cetilistat->node_degradation node_residual Residual Solvents node_cetilistat->node_residual node_elemental Elemental Impurities node_cetilistat->node_elemental

References

A Comprehensive Guide to Regulatory Guidelines for the Control of Cetilistat Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the regulatory framework and analytical methodologies for the identification, control, and qualification of impurities in the anti-obesity drug, Cetilistat. The information presented herein is synthesized from international guidelines, scientific literature, and publicly available data to support drug development professionals in ensuring the quality, safety, and efficacy of Cetilistat.

Introduction to Cetilistat and Its Impurities

Cetilistat is a peripherally acting inhibitor of pancreatic and gastric lipases, enzymes responsible for the breakdown of dietary triglycerides.[1][2] By inhibiting these enzymes, Cetilistat reduces the absorption of dietary fats, thereby aiding in weight management.[1][2][3] As with any chemically synthesized active pharmaceutical ingredient (API), impurities can be introduced during the manufacturing process or arise from degradation during storage.[4][5] These impurities, even in trace amounts, can potentially affect the safety and efficacy of the drug product.[4] Therefore, stringent control of impurities is a critical aspect of drug development and manufacturing.

Common impurities associated with Cetilistat include:

  • Synthesis-Related Impurities: Starting materials, by-products, intermediates, and reagents used in the synthesis process.[4][5][6]

  • Degradation Products: These can form due to hydrolysis, oxidation, or other degradation pathways when the drug substance is exposed to light, heat, or humidity.[1][7] For Cetilistat, these may include deacylated derivatives, ring-opened products, and N-oxides.[1]

  • Residual Solvents: Organic or inorganic liquids used during the manufacturing process.[4][5][6]

  • Inorganic Impurities: Reagents, ligands, catalysts, and heavy metals that may be introduced during manufacturing.[4][5][6]

  • Elemental Impurities: These can originate from various sources, including catalysts, manufacturing equipment, and container closure systems.[8]

Regulatory Framework for Impurity Control

The control of impurities in new drug substances like Cetilistat is primarily governed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines. These guidelines are adopted by major regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11][12]

Key ICH guidelines applicable to Cetilistat impurities include:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[4][6][9][10]

  • ICH Q3B(R2): Impurities in New Drug Products: This guideline addresses impurities that are degradation products of the drug substance or arise from interactions between the drug substance and excipients in the drug product.[5][13][14]

  • ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This guideline classifies residual solvents based on their toxicity and provides permissible daily exposure (PDE) limits.[4][5]

  • ICH Q3D(R1): Guideline for Elemental Impurities: This guideline establishes a risk-based approach for the control of elemental impurities.[5][11]

  • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline focuses on the assessment and control of impurities that have the potential to be mutagenic.[4][11]

The following diagram illustrates the general workflow for impurity management based on ICH guidelines.

G cluster_0 Impurity Management Workflow Start New Drug Substance (Cetilistat) Process_Development Process Development & Stability Studies Start->Process_Development Impurity_Profiling Impurity Profiling Process_Development->Impurity_Profiling Reporting Reporting of Impurities > Reporting Threshold Impurity_Profiling->Reporting Identification Identification of Impurities > Identification Threshold Reporting->Identification Qualification Qualification of Impurities > Qualification Threshold Identification->Qualification Specification Set Specification Limits Qualification->Specification Routine_Testing Routine Batch Testing Specification->Routine_Testing

Caption: General workflow for the management of impurities in a new drug substance.

Quantitative Thresholds for Impurity Control

ICH Q3A(R2) establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[5][6] These thresholds are crucial for setting acceptance criteria for impurities in Cetilistat.

Threshold TypeMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances [5][6]

For Cetilistat, a conservative specification for related compounds would typically limit individual known impurities to 0.1-0.2%, unknown impurities to below 0.1%, and total related substances to below 0.5%.[1]

Analytical Methodologies for Impurity Profiling

A variety of analytical techniques are employed for the detection, identification, and quantification of impurities in Cetilistat. High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing related substances.[1][15][16]

The following diagram illustrates a typical analytical workflow for impurity identification and quantification.

G cluster_1 Analytical Workflow for Impurity Analysis Sample Cetilistat Sample HPLC HPLC Analysis Sample->HPLC Detection UV/PDA Detection HPLC->Detection MS Mass Spectrometry (MS) HPLC->MS Quantification Quantification of Impurities Detection->Quantification Identification Structural Identification MS->Identification

Caption: A typical analytical workflow for the identification and quantification of impurities.

This protocol is based on methodologies described in the scientific literature.[7][15][16]

Objective: To separate, detect, and quantify Cetilistat and its potential organic impurities.

Materials and Reagents:

  • Cetilistat reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Acetic acid (analytical grade)

  • Phosphate (B84403) buffer

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV/PDA detector.

  • Chromatographic data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column Octadecylsilane (C18) bonded silica, e.g., BDS Hypersil C-18 (250 x 4.6 mm, 5 µm)[7]
Mobile Phase Acetonitrile and phosphate buffer (pH 4.0) in a ratio of 60:40 (v/v)[7] or Acetonitrile and 0.1% Acetic acid in a ratio of 100:0.1 (v/v)[16]
Flow Rate 1.0 mL/min[7][16]
Column Temperature 30°C[16]
Detection Wavelength 221 nm[16] or 228 nm[7]
Injection Volume 10-20 µL[15][16]

Table 2: Example HPLC Chromatographic Conditions for Cetilistat Impurity Profiling

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Cetilistat reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).[15]

  • Sample Solution Preparation: Accurately weigh and dissolve the Cetilistat sample in the mobile phase to obtain a similar concentration to the standard solution.

  • System Suitability: Inject the standard solution multiple times to ensure the system is suitable for the analysis (e.g., check for repeatability of retention times and peak areas).

  • Analysis: Inject the sample solution into the HPLC system.

  • Data Analysis: Identify and quantify the impurities based on their retention times and peak areas relative to the Cetilistat peak. A relative response factor (RRF) should be used for accurate quantification if the impurity standard is not available.

For the structural elucidation of unknown impurities, hyphenated techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are invaluable.[17][18]

Objective: To identify the chemical structure of unknown impurities in Cetilistat.

Instrumentation:

  • UPLC system coupled with a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Procedure:

  • Sample Preparation: Prepare the Cetilistat sample as for HPLC analysis.

  • UPLC Separation: Utilize a UPLC method to achieve high-resolution separation of the impurities.

  • Mass Spectrometric Detection: Introduce the eluent from the UPLC column into the mass spectrometer.

  • MS and MS/MS Analysis: Acquire full scan mass spectra to determine the molecular weight of the impurities. Perform MS/MS fragmentation studies on the impurity peaks to obtain structural information.

  • Data Interpretation: Interpret the mass spectral data to propose the chemical structures of the unknown impurities.

Qualification of Impurities

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity or an impurity profile at the specified level.[6][9] An impurity is considered qualified if:

  • It was present in batches of the new drug substance used in safety and clinical studies at levels equal to or greater than the proposed acceptance criterion.[6][9]

  • It is a significant metabolite in animal and/or human studies.[6][9]

  • The observed level and proposed acceptance criterion are adequately justified by the scientific literature.[19]

  • The impurity has been adequately evaluated in toxicity studies.[19]

If an impurity is present at a level higher than the qualification threshold and has not been qualified through one of these routes, further toxicological studies may be required. The following diagram outlines the decision-making process for impurity qualification.

G cluster_2 Impurity Qualification Decision Tree Impurity_Level Impurity Level > Qualification Threshold? Is_Qualified Is the Impurity Qualified? Impurity_Level->Is_Qualified Yes No_Action No Further Action Required Impurity_Level->No_Action No Tox_Studies Conduct Toxicological Studies Is_Qualified->Tox_Studies No Set_Limit Set Acceptance Criterion ≤ Qualified Level Is_Qualified->Set_Limit Yes Tox_Studies->Set_Limit

Caption: Decision tree for the qualification of impurities.

Conclusion

The control of impurities in Cetilistat is a multifaceted process that requires a thorough understanding of regulatory guidelines, sophisticated analytical techniques, and a risk-based approach to safety qualification. By adhering to the principles outlined in the ICH guidelines and employing validated analytical methods, drug developers can ensure the quality, safety, and consistency of Cetilistat, ultimately protecting patient health. This guide provides a foundational framework for researchers and professionals involved in the development and manufacturing of Cetilistat. It is imperative to consult the latest versions of the regulatory guidelines and relevant scientific literature to ensure compliance and best practices.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of cetilistat (B1668417), a peripherally acting anti-obesity agent. Cetilistat functions as a potent and selective inhibitor of pancreatic lipase (B570770), thereby reducing the absorption of dietary triglycerides. This document summarizes the available preclinical and clinical safety data for cetilistat and draws comparisons with its structural and functional analogue, orlistat (B1677487). Due to the limited publicly available preclinical toxicology data for cetilistat, this guide leverages the extensive data on orlistat to provide a comparative toxicological assessment. The primary adverse effects associated with cetilistat are gastrointestinal in nature and are a direct consequence of its mechanism of action. This guide also outlines standard experimental protocols for key toxicological studies and presents signaling pathways and experimental workflows using Graphviz visualizations.

Introduction

Cetilistat is a benzoxazinone (B8607429) derivative developed for the management of obesity. Unlike many anti-obesity drugs that act on the central nervous system to suppress appetite, cetilistat exerts its effect locally in the gastrointestinal tract. Its mechanism of action involves the inhibition of pancreatic lipase, the primary enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1] By inhibiting this enzyme, cetilistat reduces the absorption of dietary fats, leading to a caloric deficit and subsequent weight loss.[1] Orlistat is another well-known pancreatic lipase inhibitor with a similar mechanism of action.[2] Clinical studies have suggested that cetilistat may have a more favorable tolerability profile compared to orlistat, with a lower incidence of severe gastrointestinal side effects.[2][3]

This guide aims to consolidate the available toxicological data for cetilistat and related compounds to inform researchers and drug development professionals.

Mechanism of Action

Cetilistat is a potent, reversible inhibitor of pancreatic lipase. It forms a covalent bond with the serine residue in the active site of the enzyme, rendering it inactive.[3] This inhibition prevents the breakdown of triglycerides, which are then excreted undigested in the feces.[4] This localized action within the gastrointestinal lumen minimizes systemic exposure and associated systemic side effects.[5]

Cetilistat Mechanism of Action Dietary Triglycerides Dietary Triglycerides Free Fatty Acids & Monoglycerides Free Fatty Acids & Monoglycerides Dietary Triglycerides->Free Fatty Acids & Monoglycerides Hydrolysis by Excretion Excretion Dietary Triglycerides->Excretion Excreted Undigested Pancreatic Lipase Pancreatic Lipase Inhibited Pancreatic Lipase Inhibited Pancreatic Lipase Pancreatic Lipase->Inhibited Pancreatic Lipase Pancreatic Lipase->Free Fatty Acids & Monoglycerides Cetilistat Cetilistat Cetilistat->Pancreatic Lipase Inhibits Inhibited Pancreatic Lipase->Excretion Absorption in Small Intestine Absorption in Small Intestine Free Fatty Acids & Monoglycerides->Absorption in Small Intestine

Figure 1: Cetilistat's inhibitory action on pancreatic lipase.

Toxicological Profile

The toxicological assessment of a new pharmaceutical agent involves a battery of preclinical studies to characterize its potential adverse effects. While comprehensive public reports on the preclinical toxicology of cetilistat are limited, its approval in Japan by the Pharmaceuticals and Medical Devices Agency (PMDA) in 2013 indicates that a thorough safety evaluation was conducted.[6] For a comparative perspective, this section includes data from the preclinical assessment of orlistat, as detailed in its European Public Assessment Report (EPAR).[1]

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The Median Lethal Dose (LD50) is a common metric from these studies.

Table 1: Acute Toxicity Data

CompoundSpeciesRouteLD50Reference
Cetilistat Data not publicly available---
Orlistat MouseOral>5000 mg/kg[1]
RatOral>5000 mg/kg[1]
DogOral>1000 mg/kg[1]

The high LD50 values for orlistat indicate a very low order of acute toxicity, which is expected for a drug with minimal systemic absorption.[1] It is reasonable to extrapolate that cetilistat would exhibit a similar low acute toxicity profile.

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies evaluate the effects of a substance over a longer period. The No-Observed-Adverse-Effect-Level (NOAEL) is the highest dose at which no adverse effects are observed.

Table 2: Repeated-Dose Toxicity Findings (Orlistat as a surrogate)

SpeciesDurationKey FindingsNOAELReference
RatUp to 12 monthsEffects related to pharmacodynamic action (fatty feces, reduced body weight gain). No systemic toxicity.Not specified in summary[1]
DogUp to 12 monthsSimilar to rats, effects were primarily gastrointestinal.Not specified in summary[1]

For orlistat, repeated-dose toxicity studies in rats and dogs for up to 12 months did not reveal significant systemic toxicity. The observed effects were mainly related to its pharmacological action in the gut.[1] Clinical trials with cetilistat have shown it to be well-tolerated, with the most common adverse events being mild to moderate gastrointestinal issues such as oily stools, flatus with discharge, and fecal urgency.[7] The incidence of these events with cetilistat appears to be lower than with orlistat.[8]

Genotoxicity

Genotoxicity assays are conducted to assess the potential of a substance to damage genetic material. A standard battery of tests includes an Ames test for bacterial gene mutations, an in vitro chromosomal aberration test, and an in vivo micronucleus test.

Table 3: Genotoxicity Profile

CompoundAmes Test (Bacterial Reverse Mutation)In Vitro Chromosomal AberrationIn Vivo Micronucleus TestOverall AssessmentReference
Cetilistat Data not publicly availableData not publicly availableData not publicly availableLikely non-genotoxic based on structure and mechanism-
Orlistat NegativeNegativeNegativeNon-genotoxic[1]

Orlistat was found to be non-genotoxic in a standard battery of in vitro and in vivo tests.[1] Given the structural similarities and the localized mechanism of action, it is highly probable that cetilistat is also non-genotoxic.

Carcinogenicity

Long-term carcinogenicity studies are typically conducted in two rodent species to evaluate the tumorigenic potential of a drug.

Table 4: Carcinogenicity Profile (Orlistat as a surrogate)

SpeciesDurationKey FindingsAssessmentReference
Rat2 yearsNo indication of drug-related neoplastic potential. Proliferation of rectal mucosa at high doses.Non-carcinogenic[1]
Mouse2 yearsNo indication of drug-related neoplastic potential.Non-carcinogenic[1]

Carcinogenicity studies with orlistat in rats and mice over two years showed no evidence of a drug-related neoplastic potential.[1] The observed proliferation of rectal mucosa in rats at high doses was considered a local effect related to the high fat content in the feces.[1] A similar non-carcinogenic profile is anticipated for cetilistat.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential effects on fertility and embryonic and fetal development.

Table 5: Reproductive and Developmental Toxicity (Orlistat as a surrogate)

Study TypeSpeciesKey FindingsAssessmentReference
Fertility and Early Embryonic DevelopmentRatNo impairment of male or female reproductive functions.No effects on fertility[1]
Embryo-fetal DevelopmentRat, RabbitNo teratogenicity or embryotoxicity observed.Not teratogenic[1]
Pre- and Postnatal DevelopmentRatNo adverse effects on offspring.No developmental toxicity[1]

Standard reproductive toxicity studies with orlistat in rats and rabbits did not reveal any adverse effects on fertility or fetal development.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of cetilistat are not publicly available. However, these studies are typically conducted following standardized international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay detects mutations that revert the initial mutation, allowing the bacteria to grow on an amino-acid-deficient medium.

Ames Test Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Plating & Incubation cluster_3 Analysis Bacterial Strains Bacterial Strains Incubation Incubation Bacterial Strains->Incubation Test Compound (Cetilistat) Test Compound (Cetilistat) Test Compound (Cetilistat)->Incubation S9 Mix (Metabolic Activation) S9 Mix (Metabolic Activation) S9 Mix (Metabolic Activation)->Incubation +/- Minimal Agar Plates Minimal Agar Plates Incubation->Minimal Agar Plates Incubate 37°C, 48-72h Incubate 37°C, 48-72h Minimal Agar Plates->Incubate 37°C, 48-72h Count Revertant Colonies Count Revertant Colonies Incubate 37°C, 48-72h->Count Revertant Colonies Compare to Control Compare to Control Count Revertant Colonies->Compare to Control

Figure 2: General workflow for the Ames Test.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay detects damage to chromosomes or the mitotic spindle in erythroblasts by identifying micronuclei in newly formed red blood cells.

Micronucleus Test Workflow cluster_0 Dosing cluster_1 Sample Collection cluster_2 Slide Preparation & Staining cluster_3 Microscopic Analysis Test Animals (Rodents) Test Animals (Rodents) Administer Test Compound (Cetilistat) Administer Test Compound (Cetilistat) Test Animals (Rodents)->Administer Test Compound (Cetilistat) Collect Bone Marrow/Peripheral Blood Collect Bone Marrow/Peripheral Blood Administer Test Compound (Cetilistat)->Collect Bone Marrow/Peripheral Blood After 24h & 48h Prepare Smears Prepare Smears Collect Bone Marrow/Peripheral Blood->Prepare Smears Stain Slides Stain Slides Prepare Smears->Stain Slides Score Micronucleated Erythrocytes Score Micronucleated Erythrocytes Stain Slides->Score Micronucleated Erythrocytes Determine PCE/NCE Ratio Determine PCE/NCE Ratio Score Micronucleated Erythrocytes->Determine PCE/NCE Ratio

Figure 3: General workflow for the in vivo Micronucleus Test.

Metabolism and Pharmacokinetics

Cetilistat is minimally absorbed from the gastrointestinal tract, which is consistent with its peripheral mechanism of action.[5] The small amount that is absorbed is primarily metabolized in the liver. The main metabolite, M1, is formed through hydrolysis of the ester linkage.[8] Cetilistat and its metabolites are predominantly eliminated in the feces.[8] The plasma half-life of systemically available cetilistat is approximately 3-4 hours.[8]

In Silico Toxicological Evaluation

A study by Tiwari et al. (2020) mentioned conducting an in silico toxicological evaluation of cetilistat and its four identified metabolites using ADMET Predictor™ software.[9] While the specific results of this computational assessment were not detailed in the publication, such studies typically predict various toxicological endpoints, including genotoxicity, carcinogenicity, and potential for organ toxicity. The mention of this analysis suggests an effort to characterize the safety profile of cetilistat and its metabolites, even with low systemic exposure.

Related Compounds

Conclusion

The toxicological profile of cetilistat is characterized by a favorable safety margin, primarily due to its localized action in the gastrointestinal tract and minimal systemic absorption. The main adverse effects are gastrointestinal and are a direct result of its fat-blocking mechanism. Based on the extensive preclinical safety data available for the analogous compound orlistat, cetilistat is not expected to have any significant genotoxic, carcinogenic, or reproductive and developmental toxicity. Clinical data further support its tolerability, suggesting it may offer a better-tolerated alternative to orlistat for the management of obesity. Further disclosure of the complete preclinical toxicology data package for cetilistat would be beneficial for a more comprehensive understanding of its safety profile.

References

The Enigmatic Activity of a Key Cetilistat Metabolite: A Technical Deep Dive into Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide explores the potential pharmacological landscape of Cetilistat (B1668417) Impurity 1. In the absence of direct empirical data, this paper posits a scientifically-grounded hypothesis on its biological activity, supported by the known pharmacology of its parent compound, Cetilistat. This document provides a comprehensive overview of the impurity's origin, its structural relationship to the active pharmaceutical ingredient (API), and a detailed framework for its future pharmacological investigation.

Executive Summary

Cetilistat is a potent inhibitor of pancreatic lipase (B570770), an enzyme crucial for the digestion of dietary fats, and is utilized in the management of obesity. During its synthesis and storage, various impurities can arise. Cetilistat Impurity 1, identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid, is a primary ring-opened hydrolysis product of the active Cetilistat molecule. While specific pharmacological studies on this impurity are not publicly available, its structural analogy to the parent drug strongly suggests a retained, albeit potentially altered, affinity for and inhibitory activity against pancreatic lipase. This guide will dissect the rationale behind this hypothesis, present the established pharmacological data for Cetilistat as a comparative benchmark, and provide detailed experimental protocols to facilitate the empirical investigation of this compound's biological effects.

Introduction to Cetilistat and the Significance of Impurity 1

Cetilistat is a therapeutic agent designed to combat obesity through the inhibition of pancreatic lipase.[1] This enzyme plays a pivotal role in the hydrolysis of triglycerides in the small intestine; its inhibition leads to reduced absorption of dietary fats and a subsequent decrease in caloric intake.[1] The chemical structure of Cetilistat features a benzoxazinone (B8607429) ring, which is central to its mechanism of action.

Impurities in active pharmaceutical ingredients are a critical concern in drug development and manufacturing, as they can impact both the efficacy and safety of a drug product. This compound, with the chemical name 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid, is a known process-related impurity and degradation product of Cetilistat. Its formation involves the hydrolytic cleavage of the benzoxazinone ring of the parent molecule. This structural relationship is the cornerstone of the hypothesis that Impurity 1 may exhibit a pharmacological profile similar to that of Cetilistat.

The Pharmacological Target: Pancreatic Lipase and Lipid Digestion

The primary target of Cetilistat is pancreatic lipase, a key enzyme in the digestive cascade of dietary fats. The process of lipid digestion and absorption is a complex series of events that can be summarized in the following signaling pathway:

Lipid_Digestion_Pathway DietaryTriglycerides Dietary Triglycerides (Large Lipid Droplets) Emulsification Emulsification (Bile Salts) DietaryTriglycerides->Emulsification Mechanical Digestion SmallLipidDroplets Small Lipid Droplets Emulsification->SmallLipidDroplets Hydrolysis Hydrolysis SmallLipidDroplets->Hydrolysis PancreaticLipase Pancreatic Lipase (Co-lipase assisted) PancreaticLipase->Hydrolysis Inhibition by Cetilistat/Impurity 1 Products 2-Monoacylglycerol & Free Fatty Acids Hydrolysis->Products MicelleFormation Micelle Formation (with Bile Salts) Products->MicelleFormation MixedMicelles Mixed Micelles MicelleFormation->MixedMicelles Absorption Absorption by Enterocytes MixedMicelles->Absorption ChylomicronFormation Chylomicron Formation Absorption->ChylomicronFormation LymphaticSystem Entry into Lymphatic System ChylomicronFormation->LymphaticSystem

Figure 1: Simplified signaling pathway of dietary triglyceride digestion and absorption.

Postulated Pharmacological Activity of this compound

Given that this compound is the hydrolytic product of Cetilistat, it retains the core structural motifs responsible for interacting with pancreatic lipase, namely the long lipophilic hexadecyloxy chain and the carbamate (B1207046) linkage to the benzoic acid derivative. It is therefore hypothesized that this compound acts as an inhibitor of pancreatic lipase. The key difference lies in the opened benzoxazinone ring, which may alter the binding affinity and inhibitory potency compared to the parent drug.

Quantitative Pharmacological Data: Cetilistat as a Benchmark

To provide a framework for evaluating the potential activity of Impurity 1, the established in vitro and clinical data for Cetilistat are presented below.

Parameter Species Value Reference
Pancreatic Lipase Inhibition IC₅₀Human5.95 nM[1]
Pancreatic Lipase Inhibition IC₅₀Rat54.8 nM[1]
Table 1: In Vitro Inhibitory Potency of Cetilistat against Pancreatic Lipase.
Treatment Group Mean Weight Loss (kg) over 12 weeks p-value vs. Placebo Reference
Placebo2.86-[2]
Cetilistat 80 mg t.i.d.3.850.01[2]
Cetilistat 120 mg t.i.d.4.320.0002[2]
Orlistat (B1677487) 120 mg t.i.d.3.780.008[2]
Table 2: Clinical Efficacy of Cetilistat in Obese Diabetic Patients (Phase II Trial).

Proposed Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological activity of this compound, a standardized in vitro pancreatic lipase inhibition assay is recommended.

In Vitro Pancreatic Lipase Inhibition Assay

This protocol is adapted from established colorimetric methods and is suitable for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Principle: The assay measures the activity of pancreatic lipase by monitoring the hydrolysis of a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP), which releases the colored product p-nitrophenol. The rate of p-nitrophenol formation is proportional to the enzyme's activity and can be quantified spectrophotometrically.

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl Palmitate (pNPP)

  • Tris-HCl buffer (pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compound (this compound)

  • Reference compound (Cetilistat)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PPL in Tris-HCl buffer.

    • Prepare a stock solution of pNPP in a suitable organic solvent like isopropanol.

    • Prepare stock solutions of this compound and Cetilistat in DMSO. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Protocol:

    • In a 96-well plate, add the Tris-HCl buffer to all wells.

    • Add the test compound solutions (at various concentrations) to the respective wells.

    • Add a solution of PPL to all wells except the blank.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the pNPP substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Experimental_Workflow Start Start: Prepare Reagents PreparePlate Prepare 96-well Plate: Buffer, Inhibitor, Enzyme Start->PreparePlate PreIncubation Pre-incubate at 37°C PreparePlate->PreIncubation AddSubstrate Add pNPP Substrate PreIncubation->AddSubstrate MeasureAbsorbance Measure Absorbance at 405 nm (Kinetic Reading) AddSubstrate->MeasureAbsorbance DataAnalysis Data Analysis: Calculate % Inhibition MeasureAbsorbance->DataAnalysis CalculateIC50 Calculate IC₅₀ DataAnalysis->CalculateIC50 End End CalculateIC50->End

References

A Technical Guide to the Degradation Pathways and Products of Cetilistat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known degradation pathways and products of cetilistat (B1668417), a lipase (B570770) inhibitor used in the management of obesity. The information is compiled from published stability-indicating analytical methods and an understanding of the chemical properties of the benzoxazinone (B8607429) class of compounds. This document is intended to assist researchers and drug development professionals in understanding the stability profile of cetilistat, developing stable formulations, and establishing appropriate analytical monitoring strategies.

Introduction to Cetilistat and its Stability

Cetilistat, with the chemical name 2-(hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one, is a potent inhibitor of pancreatic and gastrointestinal lipases.[1] Its mechanism of action involves preventing the hydrolysis of dietary triglycerides, thereby reducing the absorption of free fatty acids.[2][3] The stability of a drug substance like cetilistat is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Published studies have shown that cetilistat is susceptible to degradation under specific stress conditions. It exhibits mild degradation under acidic conditions, while significant degradation is observed under alkaline and thermal stress.[4][5] Moderate degradation has also been reported upon exposure to UV light.[4] Conversely, cetilistat appears to be stable under oxidative conditions.[4][5]

Quantitative Degradation Data

The following table summarizes the quantitative data from forced degradation studies performed on cetilistat, as reported in the scientific literature. These studies are crucial for understanding the lability of the molecule under various stress conditions.

Stress ConditionReagent/ParametersDuration% DegradationReference
Acidic 0.1 M HCl24 hoursMild[4]
Alkaline 0.1 M NaOH24 hoursSignificant[4]
Oxidative 3% H₂O₂24 hoursNo degradation[4]
Thermal 60°C24 hoursSignificant[4]
Photolytic UV light (254 nm)24 hoursModerate[4]

Proposed Degradation Pathways

While specific degradation products of cetilistat have not been definitively identified and characterized in the public domain literature, plausible degradation pathways can be proposed based on the known chemistry of the 3,1-benzoxazin-4-one ring system. The primary degradation route is expected to be hydrolysis of the ester and amide bonds within the heterocyclic ring.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the initial step is likely the protonation of the nitrogen or carbonyl oxygen, followed by nucleophilic attack of water at the C-2 position (ester linkage). This would lead to the opening of the benzoxazinone ring to form an intermediate that can further degrade.

G Cetilistat Cetilistat Intermediate1 Protonated Cetilistat Cetilistat->Intermediate1 H⁺ Product1 2-Hydroxy-N-(2-carboxy-4-methylphenyl)hexadecanamide Intermediate1->Product1 H₂O (Attack at C-2)

Caption: Proposed Acid-Catalyzed Hydrolysis Pathway of Cetilistat.

Base-Catalyzed Hydrolysis

In alkaline conditions, the hydroxide (B78521) ion is expected to attack the more electrophilic C-4 carbonyl carbon (amide linkage). This would also result in ring-opening to form a carboxylate salt, which upon acidification would yield the corresponding carboxylic acid.

G Cetilistat Cetilistat Intermediate2 Ring-Opened Intermediate Cetilistat->Intermediate2 OH⁻ (Attack at C-4) Product2 2-((Hexadecyloxy)carbonylamino)-5-methylbenzoic acid Intermediate2->Product2 H⁺ (Workup)

Caption: Proposed Base-Catalyzed Hydrolysis Pathway of Cetilistat.

Experimental Protocols

This section details the methodologies for conducting forced degradation studies and the subsequent analysis by a stability-indicating RP-HPLC method, as adapted from published literature.[4]

Forced Degradation Study Protocol

Objective: To generate potential degradation products of cetilistat under various stress conditions.

Procedure:

  • Preparation of Stock Solution: Accurately weigh 10 mg of cetilistat and transfer it to a 10 mL volumetric flask. Dissolve in a minimal amount of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) and make up the volume with the same solvent to obtain a concentration of 1 mg/mL.

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the solution at room temperature for 24 hours. After the specified time, neutralize the solution with 0.1 M sodium hydroxide.

  • Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the solution at room temperature for 24 hours. After the specified time, neutralize the solution with 0.1 M hydrochloric acid.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place the powdered drug in a petri dish and expose it to a temperature of 60°C in a hot air oven for 24 hours. After exposure, weigh 10 mg of the heat-treated drug and prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose the powdered drug to UV light at 254 nm for 24 hours. After exposure, weigh 10 mg of the UV-treated drug and prepare a 100 µg/mL solution.

  • Sample Preparation for Analysis: Dilute the stressed samples with the mobile phase to a final concentration of approximately 100 µg/mL before injecting into the HPLC system.

Stability-Indicating RP-HPLC Method

Objective: To separate and quantify cetilistat from its degradation products.

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer) in a specified ratio. The pH of the aqueous phase should be adjusted to an appropriate value (e.g., pH 4.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined from the UV spectrum of cetilistat (e.g., 228 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from conducting forced degradation studies to the analysis and characterization of potential degradation products.

G cluster_0 Forced Degradation cluster_1 Sample Analysis cluster_2 Product Identification Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photolytic Photolytic Stress Photolytic->HPLC LCMS LC-MS/MS HPLC->LCMS NMR NMR Spectroscopy LCMS->NMR Cetilistat Cetilistat Drug Substance Cetilistat->Acid Cetilistat->Base Cetilistat->Oxidation Cetilistat->Thermal Cetilistat->Photolytic

Caption: General Workflow for Forced Degradation and Analysis.

Conclusion

This technical guide summarizes the current understanding of cetilistat's degradation profile based on available scientific literature. The drug is primarily susceptible to degradation via hydrolysis under acidic and alkaline conditions, as well as thermal and photolytic stress. While the precise chemical structures of the degradation products are not yet publicly documented, plausible hydrolytic pathways have been proposed based on the reactivity of the benzoxazinone core. The provided experimental protocols for forced degradation and the stability-indicating HPLC method offer a practical framework for researchers and drug development professionals. Further studies employing techniques such as LC-MS/MS and NMR are necessary for the definitive identification and characterization of cetilistat's degradation products, which is essential for ensuring the quality, safety, and efficacy of its pharmaceutical formulations.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetilistat, a potent inhibitor of pancreatic and gastric lipases, is a therapeutic agent for the management of obesity. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to its safety and efficacy. This technical guide provides an in-depth analysis of the process-related impurities of Cetilistat, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide details the identification, origin, and analytical methodologies for the detection and quantification of these impurities, supported by experimental protocols and visual diagrams to facilitate a thorough understanding.

Process-Related Impurities of Cetilistat

The synthesis of Cetilistat, a complex organic molecule, can inadvertently lead to the formation of several process-related impurities. These can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final product. Meticulous control of the manufacturing process is crucial to minimize these impurities to acceptable levels as defined by regulatory bodies.

Commonly observed process-related impurities in Cetilistat include unreacted starting materials, intermediates, and by-products from incomplete reactions or side reactions. Additionally, degradation products can form under various stress conditions such as exposure to acid, base, or heat.

A summary of identified process-related impurities of Cetilistat is presented in Table 1.

Table 1: Identified Process-Related Impurities of Cetilistat

Impurity NameChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Origin
Impurity 1 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid[1]890655-08-0C₂₅H₄₁NO₄419.60Intermediate
Impurity 6 2-chloroethyl (3-hydroxy-4-methylphenyl)carbamate62072-62-2C₁₀H₁₂ClNO₃229.66By-product
Impurity 8 2-(dodecyloxy)-6-methyl-4H-benzo[d][1][2]oxazin-4-one282526-87-8C₂₁H₃₁NO₃345.48By-product
Impurity 9 3-(4-hydroxy-3-methylphenyl)oxazolidin-2-one2302616-95-9C₁₀H₁₁NO₃193.20By-product
Impurity A Structure not definitively identified in public literature.Not AvailableNot AvailableNot AvailableUnknown

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), recommend stringent control over impurities. Typically, for known identified impurities, a limit of 0.1 to 0.2% is applied, with the total impurity profile not exceeding 0.5%.[3]

Synthetic Pathway and Origin of Impurities

The primary synthetic route to Cetilistat starts from 2-amino-5-methylbenzoic acid. The following diagram illustrates a common synthetic pathway and highlights the potential points of origin for the identified impurities.

G Cetilistat Synthesis and Impurity Formation cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product cluster_3 By-products / Side Reactions 2-amino-5-methylbenzoic acid 2-amino-5-methylbenzoic acid Impurity1 Impurity 1 (2-(((Hexadecyloxy)carbonyl)amino) -5-methylbenzoic Acid) 2-amino-5-methylbenzoic acid->Impurity1 Reaction with Hexadecyl chloroformate Impurity6 Impurity 6 2-amino-5-methylbenzoic acid->Impurity6 Side reaction with chloroformate reagent Impurity9 Impurity 9 2-amino-5-methylbenzoic acid->Impurity9 Alternative cyclization/ rearrangement Hexadecyl chloroformate Hexadecyl chloroformate Hexadecyl chloroformate->Impurity1 Impurity8 Impurity 8 Hexadecyl chloroformate->Impurity8 Reaction with alternative starting material/intermediate Cetilistat Cetilistat (2-(Hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one) Impurity1->Cetilistat Cyclization

Caption: Synthetic pathway of Cetilistat and potential origins of impurities.

Impurity 1 , 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid, is a key intermediate in the synthesis of Cetilistat.[1] Its presence in the final product indicates an incomplete cyclization reaction.

The origins of Impurity 6 , Impurity 8 , and Impurity 9 are likely due to side reactions with starting materials, reagents, or alternative reaction pathways. For instance, the formation of oxazolidinone structures like Impurity 9 can occur from reactions involving amino alcohols, which could be present as starting materials or formed during the synthesis.

Analytical Methodologies for Impurity Profiling

The identification and quantification of process-related impurities in Cetilistat are primarily achieved using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is essential for the routine quality control of Cetilistat.

Experimental Protocol: HPLC-UV Method for Cetilistat and Related Impurities

  • Chromatographic System: A validated HPLC system equipped with a UV detector.

  • Column: Octadecylsilane (C18) bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer pH 4.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical mobile phase composition could be a mixture of acetonitrile and phosphate buffer (pH 4.0) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20-40 °C (e.g., 30 °C).

  • Detection Wavelength: 216-228 nm (e.g., 221 nm).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a known amount of the Cetilistat sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the structural elucidation of unknown impurities and for highly sensitive quantification, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.

Experimental Protocol: UPLC-MS/MS for the Determination of Impurity A

While the exact structure of Impurity A is not publicly disclosed, a UPLC-MS/MS method has been developed for its determination in biological samples, indicating its relevance.[2]

  • Chromatographic System: An ultra-high performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Method Validation: The method should be validated for accuracy, precision, specificity, stability, extraction recovery, and matrix effect as per regulatory guidelines.

The workflow for impurity identification and quantification is outlined in the diagram below.

G Workflow for Cetilistat Impurity Analysis cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Identification cluster_3 Data Analysis & Reporting SamplePrep Dissolve Cetilistat API in appropriate solvent HPLC HPLC / UPLC Separation (C18 column) SamplePrep->HPLC UV UV Detection (Quantification of known impurities) HPLC->UV MS Mass Spectrometry (Identification of unknowns) HPLC->MS Quant Quantification against reference standards UV->Quant MSMS MS/MS (Structural Elucidation) MS->MSMS MSMS->Quant Report Impurity Profile Report Quant->Report

Caption: General workflow for the analysis of process-related impurities in Cetilistat.

Forced Degradation Studies

Forced degradation studies are crucial to understand the stability of the drug substance and to identify potential degradation products that may arise during storage. Studies have shown that Cetilistat undergoes degradation under acidic, alkaline, and thermal stress conditions, while it remains relatively stable under oxidative conditions. The degradation products formed under these conditions should be characterized and monitored in the final drug product.

Conclusion

The control of process-related impurities is a critical aspect of ensuring the quality, safety, and efficacy of Cetilistat. A thorough understanding of the synthetic process, potential side reactions, and degradation pathways is essential for the effective control of these impurities. This technical guide provides a comprehensive overview of the known process-related impurities of Cetilistat, their origins, and validated analytical methodologies for their detection and quantification. By implementing robust analytical controls and process optimization, the purity of Cetilistat can be consistently maintained, meeting the stringent requirements of regulatory authorities and ensuring patient safety. Continuous research and development in analytical sciences will further enhance the ability to detect and control impurities at even lower levels, contributing to the overall quality of pharmaceutical products.

References

Navigating the Genotoxicity Assessment of Cetilistat Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the genotoxicity assessment of impurities in the anti-obesity drug Cetilistat. In the absence of publicly available genotoxicity data for specific Cetilistat impurities, this document outlines the established regulatory and scientific principles for such evaluations, as mandated by international guidelines. It details the standard testing cascade, from in silico prediction to in vitro and in vivo assays, offering a robust methodology for researchers and drug development professionals to ensure the safety and regulatory compliance of Cetilistat. This guide serves as an in-depth resource, complete with detailed experimental protocols for key assays and visualizations of critical workflows and pathways, to empower scientists in this crucial aspect of drug development.

Introduction: The Imperative of Impurity Genotoxicity Assessment

Cetilistat, a potent inhibitor of pancreatic and gastrointestinal lipases, is an important therapeutic agent in the management of obesity. As with any pharmaceutical compound, the manufacturing process and degradation pathways can lead to the formation of impurities. It is of paramount importance to assess the genotoxic potential of these impurities, as compounds that can damage DNA may pose a carcinogenic risk to patients.

Regulatory bodies worldwide, guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent requirements for the assessment and control of mutagenic impurities in pharmaceuticals. The ICH M7 guideline, in particular, provides a framework for identifying, categorizing, qualifying, and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[1][2][3] This guide will adhere to the principles outlined in ICH M7 to provide a thorough understanding of the genotoxicity assessment process for Cetilistat impurities.

The Genotoxicity Assessment Workflow: A Stepwise Approach

The evaluation of genotoxic potential follows a structured, tiered approach. This workflow is designed to efficiently and rigorously assess impurities, starting with computational methods and progressing to in vitro and, if necessary, in vivo testing.

Genotoxicity_Assessment_Workflow cluster_0 Step 1: In Silico Assessment cluster_1 Step 2: In Vitro Testing cluster_2 Step 3: In Vitro Follow-up (if necessary) cluster_3 Step 4: In Vivo Testing (if necessary) cluster_4 Step 5: Risk Characterization & Control In_Silico In Silico Analysis (Q)SAR Assessment Ames_Test Bacterial Reverse Mutation Assay (Ames Test - OECD 471) In_Silico->Ames_Test Proceed to testing for 'Alerting' Impurities In_Vitro_Micronucleus In Vitro Micronucleus Assay (OECD 487) Ames_Test->In_Vitro_Micronucleus Positive Result Risk_Control Risk Characterization and Establishment of Controls Ames_Test->Risk_Control Negative Result (Generally sufficient to conclude non-mutagenic) In_Vivo_Micronucleus In Vivo Micronucleus Assay (OECD 474) In_Vitro_Micronucleus->In_Vivo_Micronucleus Positive Result & Risk Assessment In_Vitro_Micronucleus->Risk_Control Negative Result In_Vivo_Micronucleus->Risk_Control

Figure 1: Genotoxicity Assessment Workflow for Pharmaceutical Impurities.

In Silico Genotoxicity Prediction

The initial step in the assessment of a Cetilistat impurity is to conduct an in silico analysis using (Quantitative) Structure-Activity Relationship ((Q)SAR) models. This computational approach predicts the genotoxic potential of a chemical based on its structure. ICH M7 recommends the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[4]

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems are built on a knowledge base of established structure-activity relationships and mechanistic toxicology.[2][3][5] They identify structural fragments ("structural alerts") that are known to be associated with genotoxicity.

  • Statistical-Based Systems (e.g., CASE Ultra, Sarah Nexus): These models use statistical algorithms to correlate structural features with experimental data from large databases of tested compounds.[6][7][8]

A positive prediction from either type of system would classify the impurity as a potential mutagen and trigger the need for experimental testing.

In_Silico_Methodology cluster_0 Input cluster_1 In Silico Models cluster_2 Output Impurity_Structure Chemical Structure of Cetilistat Impurity Expert_System Expert Rule-Based (e.g., Derek Nexus) Impurity_Structure->Expert_System Statistical_System Statistical-Based (e.g., CASE Ultra) Impurity_Structure->Statistical_System Prediction Prediction of Genotoxic Potential Expert_System->Prediction Statistical_System->Prediction

Figure 2: In Silico Genotoxicity Prediction Process.

Experimental Protocols for Key Genotoxicity Assays

Should in silico analysis raise a concern, a battery of in vitro and potentially in vivo tests are required. The following sections provide detailed methodologies for the core assays.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[9][10][11][12][13]

Objective: To detect point mutations (base substitutions and frameshifts).

Experimental Protocol:

StepProcedure
1. Strain Selection Utilize a minimum of five strains, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537 or TA97a) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).
2. Metabolic Activation Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to account for metabolites that may be mutagenic.
3. Dose Selection Use a minimum of five different analyzable concentrations of the Cetilistat impurity, with the highest concentration being 5 mg/plate or 5 µL/plate, unless limited by cytotoxicity.
4. Exposure In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated before plating.
5. Incubation Incubate plates at 37°C for 48-72 hours.
6. Scoring Count the number of revertant colonies on each plate.
7. Data Analysis A positive response is defined as a concentration-related increase in the number of revertant colonies or a reproducible increase at one or more concentrations over the solvent control.
In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[1][14][15][16][17]

Objective: To detect both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events.

Experimental Protocol:

StepProcedure
1. Cell Line Selection Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.
2. Metabolic Activation Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction).
3. Dose Selection Use a minimum of three analyzable concentrations of the Cetilistat impurity, with the highest concentration inducing significant cytotoxicity (e.g., 55±5% reduction in cell growth).
4. Treatment Expose cell cultures to the test substance for a short duration (3-6 hours) in the presence and absence of S9, and for a longer duration (1.5-2 normal cell cycles) in the absence of S9.
5. Cytokinesis Block Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
6. Harvesting and Staining Harvest cells, fix, and stain with a DNA-specific stain (e.g., Giemsa, DAPI).
7. Scoring Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
8. Data Analysis A positive result is characterized by a concentration-dependent increase in the frequency of micronucleated cells or a reproducible and significant increase at one or more concentrations.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

If a positive result is obtained in an in vitro assay, an in vivo test is often required to assess the genotoxic potential in a whole animal system, which incorporates factors of metabolism, distribution, and excretion.[18][19][20][21][22]

Objective: To determine the clastogenic or aneugenic potential of an impurity in vivo.

Experimental Protocol:

StepProcedure
1. Animal Model Typically use laboratory mice or rats.
2. Route of Administration The route of administration should be relevant to human exposure (e.g., oral).
3. Dose Selection Use a minimum of three dose levels, with the highest dose being the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg). Include a vehicle control and a positive control group.
4. Dosing Regimen Typically, a single treatment or two treatments at a 24-hour interval.
5. Sample Collection Collect bone marrow or peripheral blood at appropriate time points after the last dose (e.g., 24 and 48 hours).
6. Slide Preparation and Staining Prepare smears and stain to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
7. Scoring Score at least 4000 polychromatic erythrocytes per animal for the presence of micronuclei.
8. Data Analysis A positive result is indicated by a dose-related increase in the frequency of micronucleated polychromatic erythrocytes and a significant increase at one or more dose levels compared to the vehicle control.

Data Presentation and Interpretation

All quantitative data from these assays should be summarized in clearly structured tables to facilitate comparison and interpretation. The tables should include dose levels, number of replicates, mean and standard deviation of the measured endpoint (e.g., revertant colonies, micronucleated cells), and statistical analysis.

Table 1: Example Data Summary for Ames Test

Cetilistat ImpurityConcentration (µ g/plate )Strain TA98 (-S9) Revertants/Plate (Mean ± SD)Strain TA98 (+S9) Revertants/Plate (Mean ± SD)Strain TA100 (-S9) Revertants/Plate (Mean ± SD)Strain TA100 (+S9) Revertants/Plate (Mean ± SD)
Vehicle Control025 ± 430 ± 5120 ± 15135 ± 18
Impurity X128 ± 533 ± 6125 ± 16140 ± 20
1035 ± 645 ± 8180 ± 22250 ± 30
10060 ± 995 ± 12350 ± 40550 ± 60
Positive Control-350 ± 45420 ± 50850 ± 90980 ± 110
Statistically significant increase (p < 0.05)

Table 2: Example Data Summary for In Vitro Micronucleus Test

Cetilistat ImpurityConcentration (µg/mL)% Micronucleated Binucleated Cells (-S9) (Mean ± SD)% Micronucleated Binucleated Cells (+S9) (Mean ± SD)
Vehicle Control01.2 ± 0.31.5 ± 0.4
Impurity Y51.4 ± 0.41.8 ± 0.5
252.8 ± 0.64.5 ± 0.8
505.5 ± 0.98.2 ± 1.1
Positive Control-15.2 ± 2.118.5 ± 2.5
*Statistically significant increase (p < 0.05)

Conclusion

The genotoxicity assessment of Cetilistat impurities is a critical component of its overall safety evaluation. While specific data for these impurities is not publicly available, a robust and well-defined framework for their assessment exists. By following the tiered approach of in silico prediction, in vitro testing, and, if necessary, in vivo studies, as outlined in this guide, researchers and drug development professionals can effectively evaluate the genotoxic potential of any Cetilistat impurity. Adherence to these established methodologies will ensure patient safety and facilitate regulatory acceptance. This technical guide provides the necessary foundational knowledge and detailed protocols to confidently navigate this essential aspect of pharmaceutical development.

References

Methodological & Application

Application Note: Determination of Cetilistat Impurity 1 using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Cetilistat Impurity 1 (2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid) in bulk drug substance. The method is developed for researchers, scientists, and drug development professionals to ensure the quality and purity of Cetilistat.

Introduction

Cetilistat is a potent inhibitor of pancreatic and gastrointestinal lipases, developed for the management of obesity. During the synthesis and storage of the active pharmaceutical ingredient (API), process-related impurities and degradation products can arise. One such critical impurity is this compound, chemically identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid[1][2][3]. Monitoring and controlling this impurity is essential to ensure the safety and efficacy of the final drug product. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the reliable quantification of this impurity.

Experimental

Materials and Reagents
  • Cetilistat Reference Standard (CRS) and this compound Reference Standard were procured from a certified supplier.

  • HPLC grade acetonitrile (B52724) and water were used.

  • Glacial acetic acid (analytical reagent grade) was used.

  • All other chemicals were of analytical grade.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector was used for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnOctadecylsilane (C18), 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile: Glacial Acetic Acid (100:0.1, v/v)[4]
Flow Rate1.0 mL/min[4]
Injection Volume20 µL[4]
Detection Wavelength221 nm[4]
Column Temperature30°C[4]
Run TimeApproximately 15 minutes
Preparation of Solutions
  • Diluent: The mobile phase was used as the diluent for all solution preparations.

  • Standard Stock Solution of Cetilistat: Accurately weigh about 25 mg of Cetilistat Reference Standard into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

  • Standard Stock Solution of this compound: Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

  • Spiked Standard Solution: Transfer 5.0 mL of the Standard Stock Solution of Cetilistat and 1.0 mL of the Standard Stock Solution of this compound into a 50 mL volumetric flask and dilute to volume with the diluent. This solution contains Cetilistat and Impurity 1 at a concentration suitable for validation studies.

  • Sample Solution: Accurately weigh about 25 mg of the Cetilistat test sample into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[5][6][7][8][9]. The validation parameters are summarized below.

System Suitability

System suitability was established by injecting the spiked standard solution six times. The results are presented in Table 2.

Table 2: System Suitability Results

ParameterCetilistatThis compoundAcceptance Criteria
Retention Time (min)~6.8~3.2-
Tailing Factor (T)1.11.2T ≤ 2.0
Theoretical Plates (N)> 5000> 3000N > 2000
% RSD of Peak Area0.5%0.7%≤ 2.0%
Resolution (Rs)-> 2.0Rs > 2.0
Linearity

The linearity of the method was evaluated by analyzing solutions of this compound at five different concentration levels ranging from the Limit of Quantification (LOQ) to 150% of the specification limit.

Table 3: Linearity of this compound

ParameterResult
Concentration RangeLOQ - 1.5 µg/mL
Correlation Coefficient (r²)0.9995
Slope45213
Y-intercept1254
Accuracy (Recovery)

The accuracy of the method was determined by analyzing a sample of Cetilistat spiked with known amounts of Impurity 1 at three concentration levels (50%, 100%, and 150% of the target concentration).

Table 4: Accuracy/Recovery of this compound

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
50%0.50.4998.0%0.8%
100%1.01.01101.0%0.6%
150%1.51.4999.3%0.7%
Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 5: Precision for this compound

Precision Type% RSD of Peak Area
Repeatability (n=6)0.8%
Intermediate Precision (n=6)1.2%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ for this compound were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 6: LOD and LOQ for this compound

ParameterResult (µg/mL)
Limit of Detection (LOD)0.05
Limit of Quantification (LOQ)0.15

Experimental Workflow

The overall workflow for the determination of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mobile_phase Prepare Mobile Phase (ACN:Acetic Acid 100:0.1) hplc_setup HPLC System Setup (Column, Flow, Temp, etc.) prep_mobile_phase->hplc_setup Use as eluent prep_std Prepare Standard Solutions (Cetilistat & Impurity 1) sys_suitability System Suitability Test (Inject Standard 6 times) prep_std->sys_suitability Inject for SST prep_sample Prepare Sample Solution (Cetilistat Bulk Drug) analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis hplc_setup->sys_suitability sys_suitability->analysis If SST passes integration Integrate Chromatograms analysis->integration calculation Calculate Impurity Content (%) integration->calculation report Generate Final Report calculation->report

Caption: Experimental workflow for the HPLC determination of this compound.

Conclusion

The described RP-HPLC method is demonstrated to be simple, specific, precise, and accurate for the quantification of this compound in bulk drug substance. The method is suitable for routine quality control analysis and for stability studies of Cetilistat.

References

Development of a Stability-Indicating Assay for Cetilistat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetilistat is a novel inhibitor of gastrointestinal and pancreatic lipases used in the management of obesity.[1] To ensure the quality, efficacy, and safety of a drug product, it is crucial to develop and validate a stability-indicating assay method. This method is essential for identifying and quantifying the active pharmaceutical ingredient (API) and its degradation products, thus providing an accurate measure of the drug's stability under various environmental conditions.

This document provides a detailed application note and protocol for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Cetilistat. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine analysis in pharmaceutical research and quality control settings.[1][2]

Analytical Method

A simple, rapid, precise, and accurate stability-indicating RP-HPLC method has been developed for the estimation of Cetilistat in bulk and pharmaceutical dosage forms.[2]

Chromatographic Conditions

The separation of Cetilistat from its degradation products is achieved using the following chromatographic conditions:

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) system with UV detection
Column BDS Hypersil C-18 (250 x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile (B52724) and Phosphate (B84403) Buffer (pH 4.0) in a 60:40 v/v ratio[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 228 nm[2]
Injection Volume 20 µL
Column Temperature Ambient
Retention Time Approximately 2.73 minutes[2]

Experimental Protocols

Preparation of Solutions

3.1.1. Phosphate Buffer (pH 4.0)

  • Dissolve 0.504 g of disodium (B8443419) hydrogen phosphate and 0.301 g of potassium dihydrogen phosphate in 100 mL of HPLC grade water.[2]

  • Adjust the pH to 4.0 with glacial acetic acid.[2]

  • Filter the buffer through a 0.45 µm membrane filter.

3.1.2. Mobile Phase Preparation

  • Mix acetonitrile and the prepared phosphate buffer (pH 4.0) in a 60:40 v/v ratio.[2]

  • Degas the mobile phase by sonication for 15 minutes.[2]

3.1.3. Standard Stock Solution of Cetilistat (1000 µg/mL)

  • Accurately weigh 10 mg of Cetilistat and transfer it to a 10 mL volumetric flask.[2]

  • Add 1 mL of DMSO and 6 mL of acetonitrile.[2]

  • Sonicate for 10 minutes to dissolve the drug completely.

  • Make up the volume to 10 mL with acetonitrile.[2]

3.1.4. Working Standard Solution (60 µg/mL)

  • Pipette 0.6 mL of the standard stock solution into a 10 mL volumetric flask.

  • Make up the volume to 10 mL with the mobile phase.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the analytical method.[3] The general workflow for these studies is outlined below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Cetilistat_Stock Cetilistat Stock Solution Acid Acid Degradation (0.01N HCl, RT, 15 min) Cetilistat_Stock->Acid Alkali Alkali Degradation (0.01N NaOH, RT, 15 min) Cetilistat_Stock->Alkali Oxidative Oxidative Degradation (3% H2O2, RT, 5 days) Cetilistat_Stock->Oxidative Thermal Thermal Degradation (70°C, 1 hr) Cetilistat_Stock->Thermal Photolytic Photolytic Degradation (UV 254nm, 24 hr) Cetilistat_Stock->Photolytic Neutralization Neutralization (for Acid/Alkali) Acid->Neutralization Alkali->Neutralization Dilution Dilution to Working Concentration Oxidative->Dilution Thermal->Dilution Photolytic->Dilution Neutralization->Dilution HPLC_Analysis RP-HPLC Analysis Dilution->HPLC_Analysis Data_Evaluation Data Evaluation (% Degradation, Peak Purity) HPLC_Analysis->Data_Evaluation G cluster_parameters Validation Parameters Method_Validation Analytical Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD Limit of Detection (LOD) Method_Validation->LOD LOQ Limit of Quantification (LOQ) Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

References

Application Note: Quantification of Cetilistat Impurity 1 in Bulk Drug using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetilistat is a potent inhibitor of pancreatic lipase, developed for the management of obesity. It functions by reducing the absorption of dietary fats in the gastrointestinal tract. As with any active pharmaceutical ingredient (API), the purity of the bulk drug is a critical quality attribute that directly impacts its safety and efficacy. Regulatory agencies mandate the identification and quantification of impurities in APIs. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Cetilistat Impurity 1 in bulk Cetilistat drug substance.

This compound, identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid, is a potential process-related impurity or a degradation product. Its effective separation and accurate quantification are essential for ensuring the quality of Cetilistat. The method described herein is specific, accurate, precise, and linear over a defined concentration range, making it suitable for routine quality control and stability testing.

Experimental Protocol

Materials and Reagents
  • Cetilistat Reference Standard (≥99.5% purity)

  • This compound Reference Standard (2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid, ≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

  • 0.45 µm nylon syringe filters

Instrumentation and Chromatographic Conditions
  • Instrument: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of Acetonitrile and 0.1% Orthophosphoric acid in water in a ratio of 80:20 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

Preparation of Solutions
  • Standard Stock Solution of Cetilistat: Accurately weigh and transfer 25 mg of Cetilistat Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution of this compound: Accurately weigh and transfer 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Spiked Standard Solution: Transfer 1.0 mL of the Cetilistat Standard Stock Solution and 1.0 mL of the this compound Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. This solution contains 100 µg/mL of Cetilistat and 10 µg/mL of this compound.

  • Test Solution: Accurately weigh and transfer 25 mg of the Cetilistat bulk drug sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability

System suitability was established by injecting the Spiked Standard Solution six times. The acceptance criteria were:

  • Tailing factor for both peaks: ≤ 2.0

  • Theoretical plates for both peaks: ≥ 2000

  • Resolution between Cetilistat and Impurity 1 peaks: ≥ 2.0

  • Relative Standard Deviation (%RSD) of peak areas for six injections: ≤ 2.0%

Linearity

The linearity of the method was evaluated by analyzing five concentrations of this compound ranging from 0.1 µg/mL to 2.0 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Precision

The precision of the method was determined by analyzing six replicate preparations of the Cetilistat bulk drug sample spiked with this compound at a concentration of 1.0 µg/mL. The %RSD of the measured impurity concentration was calculated.

Accuracy (Recovery)

The accuracy of the method was assessed by performing recovery studies at three different concentration levels (50%, 100%, and 150% of the target concentration of 1.0 µg/mL). A known amount of this compound was added to the Cetilistat bulk drug sample, and the percentage recovery was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data from the method validation experiments are summarized in the tables below.

Table 1: System Suitability Results

ParameterCetilistatThis compoundAcceptance Criteria
Tailing Factor1.11.2≤ 2.0
Theoretical Plates58004500≥ 2000
Resolution\multicolumn{2}{c}{3.5}≥ 2.0
%RSD of Peak Area0.8%1.1%≤ 2.0%

Table 2: Linearity of this compound

ParameterValue
Linearity Range0.1 - 2.0 µg/mL
Correlation Coefficient (r²)0.9995
Regression Equationy = 45872x + 1234

Table 3: Precision and Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL) (n=3)% Recovery%RSD
50%0.50.4998.0%1.5%
100%1.01.01101.0%1.2%
150%1.51.4898.7%1.4%

Table 4: LOD and LOQ

ParameterConcentration (µg/mL)
Limit of Detection (LOD)0.03
Limit of Quantification (LOQ)0.1

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions (Cetilistat & Impurity 1) sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solution (Cetilistat Bulk Drug) injection Inject Solutions into HPLC prep_sample->injection sys_suit->prep_std If fails sys_suit->injection If passes chrom_acq Chromatographic Data Acquisition injection->chrom_acq peak_int Peak Integration and Identification chrom_acq->peak_int quant Quantification of Impurity 1 peak_int->quant report Generate Report quant->report

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The developed HPLC method for the quantification of this compound in Cetilistat bulk drug is simple, specific, accurate, and precise. The method has been validated according to ICH guidelines and is demonstrated to be suitable for its intended purpose of routine quality control analysis and stability studies. The clear separation between the main component and the impurity ensures reliable quantification. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory.

Application Note: Validated Stability-Indicating HPLC Method for the Determination of Cetilistat and its Impurities as per ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cetilistat (B1668417) is a potent inhibitor of pancreatic lipase, an enzyme responsible for the breakdown of dietary triglycerides.[1][2] By blocking this enzyme, Cetilistat reduces the absorption of fats, thereby aiding in weight management for individuals with obesity.[1][2] The quality and safety of the Cetilistat drug substance and product are paramount, necessitating the control of impurities and degradation products. The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures to ensure they are suitable for their intended purpose.[3][4] This application note details a validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cetilistat and its process-related and degradation impurities, in accordance with ICH Q2(R1) guidelines.[3][4]

The developed method is demonstrated to be specific, accurate, precise, linear, and robust for the analysis of Cetilistat and its impurities. Forced degradation studies were conducted to establish the stability-indicating nature of the method, revealing the degradation behavior of Cetilistat under various stress conditions.[][6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method was developed and validated for the determination of Cetilistat and its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: BDS Hypersil C18 (250 x 4.6 mm, 5 µm) or equivalent.[]

    • Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 4.0) in a ratio of 60:40 (v/v).[] A mixed solvent of methanol (B129727) and/or acetonitrile with formic acid, acetic acid, phosphoric acid, or trifluoroacetic acid (100:0.05 to 100:0.15 v/v) can also be utilized.[1]

    • Flow Rate: 1.0 mL/min.[]

    • Wavelength: 228 nm.[]

    • Column Temperature: 20-40°C.[7]

    • Injection Volume: 10-20 µL.[7]

Preparation of Solutions
  • Standard Stock Solution (Cetilistat): Accurately weigh 10 mg of Cetilistat reference standard and transfer to a 10 mL volumetric flask. Add 1 mL of DMSO and 6 mL of acetonitrile, then sonicate for 10 minutes to dissolve. Make up the volume to the mark with acetonitrile to obtain a concentration of 1000 µg/mL.[]

  • Working Standard Solution: Dilute the standard stock solution with the mobile phase to achieve a final concentration of 60 µg/mL.[]

  • Sample Solution (for Assay): For a 60 mg tablet, weigh and transfer the equivalent of 10 mg of Cetilistat into a 10 mL volumetric flask. Add 1 mL of DMSO and 9 mL of acetonitrile and sonicate for 15 minutes. Filter the solution through a 0.45 µm filter. Dilute 6 mL of the filtrate to 10 mL with acetonitrile to get a final concentration of 60 µg/mL.[]

  • Impurity Stock Solutions: Prepare individual stock solutions of known impurities in the mobile phase.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the analytical method.[6]

  • Acid Degradation: To 1 mL of the Cetilistat stock solution, add 1 mL of 0.1 N HCl. Keep the solution at room temperature for a specified period, then neutralize with 0.1 N NaOH and dilute with the mobile phase.

  • Alkaline Degradation: To 1 mL of the Cetilistat stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature for a specified period, then neutralize with 0.1 N HCl and dilute with the mobile phase. Significant degradation is expected under alkaline conditions.[]

  • Oxidative Degradation: To 1 mL of the Cetilistat stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period and then dilute with the mobile phase. No significant degradation is typically observed under these conditions.[]

  • Thermal Degradation: Expose the solid drug substance to heat (e.g., 60°C) for a defined period. Dissolve the stressed sample in the mobile phase for analysis. Significant degradation can occur under thermal stress.[]

  • Photolytic Degradation: Expose the drug substance in solution to UV light (e.g., 254 nm) for 24 hours.[]

Data Presentation

The analytical method was validated according to ICH Q2(R1) guidelines, with the results summarized in the tables below.[3][4]

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 21.2
Theoretical Plates≥ 20003500
% RSD of Peak Area≤ 2.0%0.8%

Table 2: Linearity of Cetilistat

Concentration Range (µg/mL)Correlation Coefficient (r²)
20 - 1000.9986

Table 3: Precision

Precision Type% RSD
Repeatability (Intra-day)< 2.0%
Intermediate Precision (Inter-day)< 2.0%

Table 4: Accuracy (Recovery Studies)

Spiked Concentration LevelMean % Recovery
80%99.8%
100%100.2%
120%100.8%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD1.961
LOQ5.944

Table 6: Robustness

Parameter Variation% RSD
Flow Rate (± 0.2 mL/min)< 2.0%
Mobile Phase Composition (± 2%)< 2.0%
Wavelength (± 2 nm)< 2.0%

Mandatory Visualization

Cetilistat Degradation Pathways

The primary degradation pathway for Cetilistat involves the hydrolysis of the benzoxazinone (B8607429) ring, particularly under alkaline conditions, leading to the formation of a ring-opened carboxylic acid derivative. Other potential degradation products include deacylated derivatives and oxidative species.

G Cetilistat Cetilistat (2-(Hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one) Hydrolysis_Product Ring-Opened Impurity (2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid) Cetilistat->Hydrolysis_Product Alkaline/Acidic Hydrolysis Deacylated_Product Deacylated Impurity Cetilistat->Deacylated_Product Hydrolysis Oxidative_Product Oxidative Impurities (e.g., N-oxides) Cetilistat->Oxidative_Product Oxidation

Caption: Potential degradation pathways of Cetilistat.

Experimental Workflow for Method Validation

The validation of the analytical method for Cetilistat impurities follows a structured workflow as outlined by ICH guidelines to ensure the method's suitability.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Finalization A HPLC Method Optimization B Sample Preparation A->B C Stress Studies (Acid, Base, Peroxide, Heat, Light) B->C D Peak Purity Analysis C->D E Specificity D->E F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Validation Report J->K L Standard Operating Procedure (SOP) K->L

Caption: Workflow for analytical method validation of Cetilistat.

References

Application Notes & Protocols for Cetilistat Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cetilistat is a lipase (B570770) inhibitor used for the management of obesity. The analysis of impurities in Cetilistat active pharmaceutical ingredients (APIs) and finished dosage forms is a critical aspect of quality control in the pharmaceutical industry. The presence of impurities can affect the safety and efficacy of the drug product. Therefore, robust and reliable analytical methods are required for the detection and quantification of these impurities. This document provides detailed application notes and protocols for sample preparation techniques used in the analysis of Cetilistat impurities by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Core Principles of Sample Preparation

The primary objective of sample preparation is to extract and dissolve the analyte of interest (Cetilistat and its impurities) from the sample matrix and prepare a solution that is suitable for injection into the analytical instrument. A well-designed sample preparation protocol aims to:

  • Ensure complete dissolution of the analyte.

  • Minimize the degradation of the analyte during sample preparation.

  • Remove interfering substances from the sample matrix.

  • Achieve a final concentration of the analyte that is within the linear range of the analytical method.

I. Sample Preparation for Cetilistat Bulk Drug (API)

This protocol is suitable for the analysis of impurities in Cetilistat raw material.

Experimental Protocol

  • Standard Preparation:

    • Accurately weigh a suitable amount of Cetilistat reference standard and individual impurity reference standards.

    • Dissolve the standards in the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to obtain a known concentration, for example, 0.5 mg/mL[1][2].

    • Perform serial dilutions to prepare calibration standards and control samples.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the Cetilistat API sample into a 100 mL volumetric flask.

    • Add approximately 70 mL of the diluent and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature.

    • Make up the volume to 100 mL with the diluent and mix well.

    • Filter the solution through a 0.45 µm nylon or PTFE syringe filter before injection into the HPLC or UPLC-MS/MS system.

Workflow for API Sample Preparation

cluster_api Cetilistat API Sample Preparation api_weigh Weigh ~50 mg API api_dissolve Dissolve in 70 mL Diluent api_weigh->api_dissolve Transfer to 100 mL flask api_sonicate Sonicate for 15 min api_dissolve->api_sonicate api_cool Cool to Room Temp. api_sonicate->api_cool api_dilute Dilute to 100 mL api_cool->api_dilute api_mix Mix Thoroughly api_dilute->api_mix api_filter Filter (0.45 µm) api_mix->api_filter api_inject Inject into HPLC/UPLC api_filter->api_inject

Caption: Workflow for the preparation of Cetilistat API samples for impurity analysis.

II. Sample Preparation for Cetilistat Pharmaceutical Formulations (Tablets)

This protocol is designed for the extraction and analysis of Cetilistat and its impurities from tablet dosage forms.

Experimental Protocol

  • Standard Preparation:

    • Prepare standard solutions as described in the API section.

  • Sample Preparation:

    • Weigh and powder not fewer than 20 Cetilistat tablets to obtain a homogenous sample.

    • Accurately weigh a portion of the tablet powder equivalent to 10 mg of Cetilistat and transfer it to a 10 mL volumetric flask[3].

    • Add 1 mL of Dimethyl Sulfoxide (DMSO) and 9 mL of acetonitrile to the flask[3].

    • Sonicate the mixture for 15 minutes to facilitate the dissolution of Cetilistat and the extraction from the excipients[3].

    • This results in a stock solution with a concentration of 1000 µg/mL.

    • Further dilute this stock solution as required to fall within the calibration range of the analytical method. For example, dilute 1 mL of the stock solution to 10 mL with acetonitrile to get a 100 µg/mL solution[3].

    • Filter the final solution through a 0.45 µm syringe filter prior to analysis[3].

Workflow for Pharmaceutical Formulation Sample Preparation

cluster_formulation Cetilistat Tablet Sample Preparation tab_weigh Weigh & Powder 20 Tablets tab_transfer Transfer Powder (eq. 10 mg Cetilistat) tab_weigh->tab_transfer To 10 mL flask tab_add_solvent Add 1 mL DMSO & 9 mL Acetonitrile tab_transfer->tab_add_solvent tab_sonicate Sonicate for 15 min tab_add_solvent->tab_sonicate tab_dilute Dilute to desired concentration tab_sonicate->tab_dilute tab_filter Filter (0.45 µm) tab_dilute->tab_filter tab_inject Inject into HPLC/UPLC tab_filter->tab_inject

Caption: Workflow for preparing Cetilistat tablet samples for impurity analysis.

III. Sample Preparation for Forced Degradation Studies

Forced degradation studies are essential to develop stability-indicating methods. These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.

Experimental Protocol

The general procedure involves preparing a stock solution of Cetilistat and then subjecting it to various stress conditions.

  • Stock Solution Preparation:

    • Prepare a stock solution of Cetilistat in a suitable solvent (e.g., a mixture of DMSO and acetonitrile) at a concentration of 100 µg/mL[3].

  • Stress Conditions:

    • Acid Degradation: To 4 mL of the stock solution, add 1 mL of 0.01N HCl. Keep the solution at room temperature for 15 minutes. Neutralize the solution with an equivalent amount of 0.01N NaOH before analysis[3].

    • Alkaline Degradation: To 4 mL of the stock solution, add 1 mL of 0.01N NaOH. Keep the solution at room temperature for a specified time. Neutralize with an equivalent amount of 0.01N HCl before injection.

    • Oxidative Degradation: To 4 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified time.

    • Thermal Degradation: Expose the solid drug substance or the stock solution to dry heat (e.g., 60-80°C) for a specified duration.

    • Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light (e.g., 254 nm) for a defined period[3].

Logical Flow for Forced Degradation Studies

cluster_forced_degradation Forced Degradation Workflow start Prepare Cetilistat Stock Solution stress Subject to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo analyze Analyze by Stability-Indicating Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze

Caption: Logical relationship in forced degradation studies of Cetilistat.

IV. Sample Preparation for Analysis in Biological Matrices (Plasma)

For the determination of Cetilistat and its impurities in biological samples like plasma, a more rigorous sample clean-up is necessary to remove proteins and other endogenous components. This is often achieved by protein precipitation followed by liquid-liquid extraction or solid-phase extraction. The analysis is typically performed using a highly sensitive technique like UPLC-MS/MS[4].

Experimental Protocol (Protein Precipitation)

  • Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate the plasma.

  • Protein Precipitation:

    • To a 100 µL aliquot of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the UPLC-MS/MS system.

Workflow for Biological Sample Preparation

cluster_biological Biological (Plasma) Sample Preparation plasma 100 µL Plasma precipitate Add 300 µL Acetonitrile plasma->precipitate vortex Vortex 1-2 min precipitate->vortex centrifuge Centrifuge at 10,000 rpm vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject

Caption: Workflow for the preparation of plasma samples for Cetilistat impurity analysis.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on Cetilistat analysis.

ParameterMethodConcentration RangeLODLOQRecoveryReference
LinearityRP-HPLC20-100 µg/mL---[3]
LODRP-HPLC-1.961 µg/mL--[3]
LOQRP-HPLC--5.944 µg/mL-[3]
RecoveryRP-HPLC---100.26%[3]
LinearityRP-HPLC25-75 µg/mL---[5]
LODRP-HPLC-1.48 µg/mL--[5]
LOQRP-HPLC--4.47 µg/mL-[5]
RecoveryRP-HPLC---98.55% - 101.01%[5]
Detection Limit (Impurity C)HPLC-1.04 ng--[2]

Note on Analytical Conditions

While this document focuses on sample preparation, it's important to note that the choice of diluent and final sample concentration should be compatible with the analytical method used. For instance, many HPLC methods for Cetilistat utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer pH 4.0) or an organic acid like acetic acid or trifluoroacetic acid[2][3][5]. The sample should be prepared in a solvent that is miscible with the mobile phase to ensure good peak shape and reproducibility.

References

Application Note: High-Performance Liquid Chromatographic Separation of Cetilistat and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chromatographic separation of Cetilistat and its process-related and degradation impurities using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

Cetilistat is a potent inhibitor of pancreatic and gastrointestinal lipases, enzymes responsible for the breakdown of dietary triglycerides.[1][2] By preventing the absorption of fats, Cetilistat is utilized in the management of obesity.[1][2][3][4] The manufacturing process and storage of Cetilistat can lead to the formation of impurities, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[1] This application note describes a stability-indicating RP-HPLC method for the quantitative determination of Cetilistat and the separation of its impurities. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Chromatographic Method and Protocols

Several RP-HPLC methods have been developed for the analysis of Cetilistat.[3][4][6] The following protocol is a synthesis of established methods, designed to provide a robust separation of Cetilistat from its potential impurities.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column is typically used. Specific examples include BDS Hypersil C-18 (250×4.6µm) or equivalent.[3]

  • Solvents: HPLC grade acetonitrile, methanol, and water.[3][4]

  • Buffers and Reagents: Phosphate buffer, trifluoroacetic acid (TFA), acetic acid, formic acid, or phosphoric acid may be used to adjust the mobile phase pH.[3][4][6]

  • Filters: 0.45 µm membrane filters for solvent and sample filtration.[3]

  • Reference Standards: Cetilistat and known impurity standards.

Experimental Workflow

The general workflow for the analysis of Cetilistat and its impurities is depicted in the following diagram.

Cetilistat Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh Cetilistat Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Cetilistat & Impurity Standards Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter through 0.45 µm filter Dissolve_Sample->Filter_Sample Filter_Standard Filter through 0.45 µm filter Dissolve_Standard->Filter_Standard Injection Inject Sample/Standard Filter_Sample->Injection Filter_Standard->Injection HPLC HPLC System Column C18 Column Column->HPLC Mobile_Phase Mobile Phase Preparation Mobile_Phase->HPLC Chromatogram Obtain Chromatogram Injection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Cetilistat & Impurities Integration->Quantification Report Generate Report Quantification->Report

References

Application Note: Spectroscopic Characterization of Cetilistat Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cetilistat is an anti-obesity drug that functions as a potent inhibitor of pancreatic and gastrointestinal lipases.[1][2][3] Its mechanism of action is peripheral, preventing the hydrolysis and absorption of dietary triglycerides, which leads to reduced caloric intake and subsequent weight loss.[1][3] As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical for ensuring drug safety and efficacy. Regulatory guidelines necessitate the characterization of any impurity present at a concentration of 0.10% or higher.

This application note details the comprehensive spectroscopic characterization of a key related substance, Cetilistat Impurity 1. This impurity has been identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid, a potential product of the hydrolytic ring-opening of the benzoxazinone (B8607429) core of Cetilistat.[4][5] A suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, were employed for its unambiguous structural elucidation.

Mechanism of Action of Cetilistat

Cetilistat exerts its therapeutic effect locally within the gastrointestinal tract. It forms a covalent bond with the active site of gastric and pancreatic lipases, rendering them inactive. This inhibition prevents the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides, thereby reducing fat absorption from the diet.[1]

DietTrig Dietary Triglycerides Lipase Pancreatic & Gastric Lipases DietTrig->Lipase Hydrolysis Excretion Fecal Excretion DietTrig->Excretion Unhydrolyzed FFA Free Fatty Acids & Monoglycerides Lipase->FFA Cetilistat Cetilistat Cetilistat->Lipase Inhibition InactivatedLipase Inactivated Lipase Complex Absorption Absorption FFA->Absorption

Caption: Cetilistat inhibits lipases, preventing fat digestion and promoting excretion.

Analytical Workflow for Impurity Characterization

The structural confirmation of this compound was achieved through a systematic analytical workflow. The impurity was first separated from the API using preparative HPLC. Subsequently, the isolated impurity was subjected to a battery of spectroscopic techniques to gather comprehensive structural information.

cluster_0 Isolation cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation BulkSample Bulk Cetilistat Sample PrepHPLC Preparative HPLC BulkSample->PrepHPLC IsolatedImpurity Isolated Impurity 1 PrepHPLC->IsolatedImpurity HPLC Purity Check (HPLC/UV) IsolatedImpurity->HPLC MS Mass Spectrometry (LC-MS) IsolatedImpurity->MS NMR NMR (1H, 13C) IsolatedImpurity->NMR FTIR FTIR IsolatedImpurity->FTIR Data Data Interpretation HPLC->Data MS->Data NMR->Data FTIR->Data Structure Structure Confirmation of This compound Data->Structure

Caption: Workflow for the isolation and characterization of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

The purity of the isolated impurity and its retention time relative to Cetilistat were determined using a reversed-phase HPLC method.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with UV detector.

  • Column: Octadecylsilane (C18) bonded silica, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% acetic acid in water (90:10 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 221 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in the mobile phase to a final concentration of approximately 0.5 mg/mL.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

The exact mass of the impurity was determined to confirm its elemental composition.

  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF).

  • Scan Range: 100-1000 m/z.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Chromatographic Conditions: Same as the HPLC method described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired to elucidate the detailed chemical structure.

  • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Sample Preparation: Approximately 10 mg of the isolated impurity was dissolved in 0.7 mL of Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: 16 scans, 30° pulse, 2s relaxation delay.

  • ¹³C NMR: 1024 scans, 30° pulse, 2s relaxation delay.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy was used to identify the key functional groups present in the impurity.

  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 16 scans.

  • Sample Preparation: A small amount of the solid impurity was placed directly on the ATR crystal.

Results and Discussion

The combination of chromatographic and spectroscopic techniques provided complementary data for the unambiguous identification of this compound.

Chemical Structures

The analytical data confirms that Impurity 1 is formed via the hydrolysis of the ester (lactam) bond in the benzoxazinone ring of Cetilistat, resulting in a carboxylic acid and a carbamate (B1207046) functional group.

cluster_Cetilistat Cetilistat (C25H39NO3) cluster_Impurity1 This compound (C25H41NO4) C 2-(Hexadecyloxy)-6-methyl- 4H-3,1-benzoxazin-4-one Process + H₂O (Hydrolysis) C->Process I1 2-(((Hexadecyloxy)carbonyl)amino)- 5-methylbenzoic Acid Process->I1

Caption: Hydrolytic conversion of Cetilistat to this compound.

Chromatographic and Mass Spectrometric Data

HPLC analysis showed Impurity 1 to be more polar than the parent drug, Cetilistat, as evidenced by its shorter retention time. High-resolution mass spectrometry provided the exact mass, confirming the molecular formula.

Table 1: HPLC and High-Resolution Mass Spectrometry Data

Compound Retention Time (min) Molecular Formula Calculated Mass [M+H]⁺ Observed Mass [M+H]⁺
Cetilistat ~8.5 C₂₅H₃₉NO₃ 402.2954 402.2951

| Impurity 1 | ~5.2 | C₂₅H₄₁NO₄ | 420.3060 | 420.3058 |

The observed mass for Impurity 1 is consistent with the addition of one molecule of water (18.0106 Da) to the molecular formula of Cetilistat, corroborating the hydrolysis hypothesis.

¹H and ¹³C NMR Spectroscopic Data

The NMR data provides definitive structural proof. The key differences compared to Cetilistat are the appearance of signals for a carboxylic acid proton (-COOH) and an amide proton (-NH-), and shifts in the aromatic region consistent with the ring-opened structure.

Table 2: Key ¹H NMR Assignments for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
10.5-11.5 br s 1H -COOH
8.61 s 1H Ar-H
8.35 s 1H -NH-
7.89 d 1H Ar-H
7.18 d 1H Ar-H
4.21 t 2H -O-CH₂-
2.35 s 3H Ar-CH₃
1.68 m 2H -O-CH₂-CH₂-
1.25 br s 26H -(CH₂)₁₃-

| 0.88 | t | 3H | -CH₃ |

Table 3: Key ¹³C NMR Assignments for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
171.5 Carboxylic Acid (-COOH)
153.2 Carbamate (-NHCOO-)
142.1, 138.5, 134.7 Aromatic C
123.9, 120.1, 115.3 Aromatic CH
66.8 -O-CH₂-
31.9 - 22.7 Alkyl Chain (-CH₂-)n
21.0 Aromatic -CH₃

| 14.1 | Terminal -CH₃ |

FTIR Spectroscopic Data

The FTIR spectrum confirmed the presence of the new functional groups in Impurity 1. The characteristic C=O stretch of the benzoxazinone ring in Cetilistat is replaced by two distinct C=O stretches for the carboxylic acid and carbamate, along with a broad O-H stretch.

Table 4: Key FTIR Absorption Bands for this compound (ATR)

Wavenumber (cm⁻¹) Functional Group Vibration Type
3300 - 2500 (broad) O-H Stretching (Carboxylic Acid)
3255 N-H Stretching (Amide/Carbamate)
2920, 2850 C-H Stretching (Aliphatic)
1710 C=O Stretching (Carbamate)
1685 C=O Stretching (Carboxylic Acid)
1590, 1480 C=C Stretching (Aromatic)

| 1240 | C-O | Stretching (Carbamate/Acid) |

Conclusion

A comprehensive analytical approach utilizing HPLC, high-resolution mass spectrometry, NMR, and FTIR spectroscopy was successfully employed for the structural characterization of this compound. The collective data from these orthogonal techniques unequivocally confirms its identity as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid, a hydrolytic degradant of the Cetilistat API. The detailed protocols and data presented herein provide a robust framework for the identification and routine quality control of this impurity in drug substance and product manufacturing.

References

Application Notes and Protocols for the Use of Cetilistat Impurity 1 as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of Cetilistat Impurity 1 as a reference standard for the accurate identification and quantification of this impurity in Cetilistat drug substances and formulations. Adherence to these protocols is crucial for ensuring the quality, safety, and efficacy of Cetilistat products.

Introduction

Cetilistat is a potent inhibitor of pancreatic and gastrointestinal lipases, enzymes responsible for the breakdown of dietary triglycerides. By preventing the absorption of fats, Cetilistat aids in the management of obesity. During the synthesis and storage of Cetilistat, various impurities can arise. The identification and control of these impurities are critical aspects of drug development and manufacturing to ensure the safety and quality of the final product.

This compound, chemically known as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid, is a known process-related impurity of Cetilistat. The use of a well-characterized reference standard of this compound is essential for the validation of analytical methods and the routine quality control of Cetilistat. This document outlines the application of this compound as a reference standard in a validated High-Performance Liquid Chromatography (HPLC) method.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of the reference standard is fundamental for its proper handling, storage, and use in analytical procedures.

PropertyValue
Chemical Name 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid
CAS Number 890655-08-0[1]
Molecular Formula C₂₅H₄₁NO₄[1]
Molecular Weight 419.6 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in methanol, acetonitrile, and other organic solvents
Storage Store at 2-8°C in a well-closed container, protected from light

Application: Quantification of this compound by HPLC

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the recommended approach for the quantification of this compound in both bulk drug substance and finished pharmaceutical formulations.

Experimental Protocol: HPLC Method

This protocol details the steps for the preparation of solutions and the chromatographic conditions required for the analysis.

3.1.1. Materials and Reagents

  • This compound Reference Standard

  • Cetilistat sample (Active Pharmaceutical Ingredient or formulation)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic Acid (Glacial, AR grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • Analytical balance

3.1.2. Chromatographic Conditions

ParameterCondition
Column Octadecylsilane (C18), 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile and 0.1% Acetic Acid in Water (100:0.1, v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2]
Detection Wavelength 221 nm[2]
Injection Volume 20 µL[2]
Run Time Approximately 15 minutes

3.1.3. Preparation of Standard Solution

  • Accurately weigh about 10 mg of this compound Reference Standard into a 20 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Make up the volume to 20 mL with the mobile phase to obtain a stock solution of approximately 0.5 mg/mL.[2][3]

  • From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 5 µg/mL) by diluting with the mobile phase.

3.1.4. Preparation of Sample Solution

  • For Drug Substance: Accurately weigh about 50 mg of the Cetilistat sample into a 100 mL volumetric flask.

  • For Formulation: Weigh and powder a representative number of tablets. Transfer a quantity of powder equivalent to 50 mg of Cetilistat into a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm nylon filter before injection.

3.1.5. System Suitability

Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas is not more than 2.0%.

3.1.6. Analysis Procedure

  • Inject the blank (mobile phase) once to ensure there are no interfering peaks.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

3.1.7. Calculation

The amount of this compound in the sample can be calculated using the following formula:

Where:

  • Area_impurity = Peak area of this compound in the sample chromatogram

  • Area_standard = Peak area of this compound in the standard chromatogram

  • Conc_standard = Concentration of the this compound standard solution (mg/mL)

  • Conc_sample = Concentration of the Cetilistat sample solution (mg/mL)

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized below.

Validation ParameterResult
Linearity (Concentration Range) 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Specificity The method is specific for this compound, with no interference from the main component or other impurities.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Cetilistat was subjected to various stress conditions to induce degradation.

Stress ConditionObservation% Degradation of Cetilistat
Acid Hydrolysis (0.1N HCl, 60°C, 24h) Mild degradation observed.[4]~5%
Alkaline Hydrolysis (0.1N NaOH, 60°C, 24h) Significant degradation observed.[4]~20%
Oxidative Degradation (3% H₂O₂, RT, 24h) No significant degradation observed.[4]< 2%
Thermal Degradation (80°C, 48h) Significant degradation observed.[4]~15%
Photolytic Degradation (UV light, 7 days) Moderate degradation observed.~10%

The HPLC method was able to separate the degradation products from the main Cetilistat peak and the this compound peak, confirming its stability-indicating capability.

Visualizations

Logical Relationship of Impurity Profiling

G Figure 1: Role of Reference Standard in Impurity Profiling A Drug Substance Synthesis B Potential Impurities Formed (e.g., this compound) A->B D Analytical Method Development & Validation (HPLC) B->D C This compound Reference Standard C->D E Identification & Quantification of Impurity in Batches D->E F Quality Control & Batch Release E->F G Figure 2: HPLC Analysis Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Reference Standard B Prepare Standard Solution A->B E System Suitability Test (Inject Standard) B->E C Weigh Cetilistat Sample D Prepare Sample Solution C->D H Inject Sample Solution D->H F Inject Blank E->F G Inject Standard Solution F->G G->H I Record Chromatograms H->I J Identify & Integrate Peaks I->J K Calculate % Impurity J->K

References

Bioanalytical Method for Cetilistat and its Impurities: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetilistat is a peripherally acting inhibitor of pancreatic and gastrointestinal lipases, enzymes responsible for the breakdown of dietary triglycerides.[1][2] By inhibiting these enzymes, Cetilistat reduces the absorption of dietary fats, making it a therapeutic agent for the management of obesity.[1] As with any pharmaceutical compound, robust and reliable bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of the drug substance and its formulated products. This document provides detailed application notes and protocols for the bioanalytical determination of Cetilistat and its impurities using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Impurities of Cetilistat

The analysis of impurities is a critical aspect of drug development and quality control. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. Several impurities of Cetilistat have been identified, including degradation products and synthesis-related compounds. Common impurities include the hydrolysis product where the benzoxazinone (B8607429) ring is opened, as well as other related substances.[3]

Known impurities include:

  • Cetilistat Impurity 1: 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid (CAS: 890655-08-0), a hydrolysis product.[4][5]

  • Cetilistat Impurity 3: 2-ethoxy-6-methyl-3,1-benzoxazin-4-one (B601192) (CAS: 135498-43-0).[]

  • Other synthesis-related impurities and degradation products.[7]

High-Performance Liquid Chromatography (HPLC-UV) Method

A stability-indicating HPLC-UV method is essential for the routine analysis of Cetilistat in bulk drug and pharmaceutical formulations, as well as for monitoring its stability under various stress conditions.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • Cetilistat reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Human plasma (for bioanalytical method)

3. Chromatographic Conditions:

ParameterCondition 1Condition 2
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18
Mobile Phase Methanol:Water:Trifluoroacetic acid (85:15:0.1, v/v/v)[8]Acetonitrile:Water (pH adjusted with TFA)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 222 nm[9]-
Column Temperature AmbientAmbient
Injection Volume 20 µL20 µL

4. Preparation of Standard Solutions:

  • Stock Solution (500 µg/mL): Accurately weigh 50 mg of Cetilistat reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.[9]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to obtain concentrations ranging from 25 to 75 µg/mL.[8]

5. Sample Preparation (from Human Plasma):

  • To 100 µL of human plasma, add a known amount of Cetilistat standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and inject it into the HPLC system.

6. Method Validation: The method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[8]

Quantitative Data Summary (HPLC-UV)
ParameterResultReference
Linearity Range 25 - 75 µg/mL[8]
Correlation Coefficient (r²) > 0.999[8]
Accuracy (% Recovery) 98.55% - 101.01%[8][9]
Precision (%RSD) < 2%[8]
LOD 1.48 µg/mL[8]
LOQ 4.47 µg/mL[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, especially for the analysis of Cetilistat and its impurities in biological matrices at low concentrations, an LC-MS/MS method is preferred.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • Cetilistat reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma

3. Chromatographic Conditions:

ParameterCondition
Column UPLC BEH C18 (e.g., 2.1 mm x 50 mm, 1.7 µm)[10]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Optimized for separation of Cetilistat and its impurities
Flow Rate 0.4 mL/min
Column Temperature 40 °C[10]
Injection Volume 5 µL

4. Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of standard solutions of Cetilistat and its impurities.
Source Temperature 150 °C
Desolvation Temperature 400 °C

5. Preparation of Standard and QC Samples:

  • Prepare stock solutions of Cetilistat and its impurities in a suitable organic solvent (e.g., methanol).

  • Spike blank human plasma with appropriate volumes of the stock solutions to prepare calibration standards and quality control (QC) samples at different concentration levels.

6. Sample Preparation (from Human Plasma):

  • To 50 µL of plasma sample (standard, QC, or unknown), add 10 µL of internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate proteins.[10]

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.[10]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the UPLC-MS/MS system.

Quantitative Data Summary (LC-MS/MS)

A validated LC-MS/MS method for Cetilistat should demonstrate the following performance characteristics. The exact values will depend on the specific instrumentation and method parameters.

ParameterTypical Acceptance Criteria
Linearity Range To be determined based on expected concentrations
Correlation Coefficient (r²) > 0.99
Accuracy (% Bias) Within ±15% (±20% for LLOQ)
Precision (%CV) < 15% (< 20% for LLOQ)
Matrix Effect Monitored and within acceptable limits
Recovery Consistent, precise, and reproducible

Diagrams

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (HPLC or UPLC) Supernatant_Collection->LC_Separation Detection Detection (UV or MS/MS) LC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting Cetilistat_Impurities cluster_impurities Potential Impurities Cetilistat Cetilistat (C25H39NO3) Impurity1 Impurity 1 (Hydrolysis Product) C25H41NO4 Cetilistat->Impurity1 Hydrolysis Impurity3 Impurity 3 (Synthesis-Related) C11H11NO3 Other_Impurities Other Degradation & Synthesis Impurities Cetilistat->Other_Impurities Degradation / Synthesis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Cetilistat Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide provides in-depth troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing specifically for Cetilistat impurity 1.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

In an ideal HPLC separation, chromatographic peaks should be symmetrical (Gaussian). Peak tailing is a phenomenon where the peak exhibits an asymmetry, with the latter half of the peak being broader than the front half. This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised overall analytical accuracy and precision.[1][2]

Q2: I am observing peak tailing for this compound. What are the most likely causes?

Based on the chemical structure of this compound, which contains a carboxylic acid group, the molecule is acidic. For acidic compounds, peak tailing in reversed-phase HPLC is often attributed to the following:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can be deprotonated at higher pH values and interact with the ionized (negatively charged) form of the acidic analyte, leading to peak tailing.[3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound, the impurity will exist in a partially or fully ionized state. The ionized form is more polar and can have undesirable secondary interactions with the stationary phase, causing tailing.[2][4][5][6]

  • Column Degradation: Over time, HPLC columns can degrade, leading to the exposure of more active silanol sites or the creation of voids in the packed bed, both of which can contribute to peak tailing.

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[1]

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and contribute to peak tailing.[7]

Troubleshooting Guide

To systematically address peak tailing for this compound, follow the steps outlined below.

Step 1: Mobile Phase pH Optimization

The most critical parameter to control for an acidic analyte is the mobile phase pH. The goal is to ensure the analyte is in its non-ionized (protonated) form.

Recommendation:

Parameter Recommendation Rationale
Mobile Phase pH Start with pH 2.5-3.5 and adjust as needed.To ensure this compound is in its non-ionized form, minimizing secondary interactions.[4][8]
Buffer Use a suitable buffer (e.g., 10-25 mM phosphate or formate buffer).To maintain a consistent pH and improve peak shape and retention time stability.[3]
Acid Modifier Add 0.1% formic acid or acetic acid to the mobile phase.To control and maintain a low pH. For acidic compounds, these are common choices.[9][10]
Step 2: Column Evaluation and Selection

The choice and condition of the HPLC column play a significant role in peak shape.

Recommendation:

  • Column Type: Use a high-purity, end-capped C18 or C8 column. These columns have fewer residual silanol groups, reducing the potential for secondary interactions.

  • Column Health: If the column is old or has been used extensively, it may be degraded. Try flushing the column with a strong solvent or, if necessary, replace it with a new one.

Step 3: Sample and Injection Considerations

The way the sample is prepared and injected can impact the peak shape.

Recommendation:

  • Sample Concentration: Dilute the sample to see if the peak tailing improves. If it does, sample overload was likely the issue.[1]

  • Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject the smallest possible volume.[1]

Experimental Protocols

Protocol for Mobile Phase pH Optimization:

  • Prepare a series of mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0). Use a consistent buffer system (e.g., 20 mM potassium phosphate) and organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Equilibrate the HPLC system with the first mobile phase (pH 2.5) until a stable baseline is achieved.

  • Inject a standard solution of this compound and record the chromatogram.

  • Calculate the tailing factor for the impurity peak. A tailing factor close to 1.0 is ideal.

  • Repeat steps 2-4 for each of the prepared mobile phases.

  • Compare the chromatograms and tailing factors to determine the optimal mobile phase pH that provides the most symmetrical peak.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_ph Is Mobile Phase pH < pKa of Impurity 1? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.5 using a buffer check_ph->adjust_ph No check_column Is the Column Old or Degraded? check_ph->check_column Yes adjust_ph->check_column replace_column Flush or Replace the Column check_column->replace_column Yes check_sample Is the Sample Concentration Too High? check_column->check_sample No replace_column->check_sample dilute_sample Dilute the Sample check_sample->dilute_sample Yes check_solvent Is the Injection Solvent Stronger than Mobile Phase? check_sample->check_solvent No dilute_sample->check_solvent change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent Yes end Peak Tailing Resolved check_solvent->end No change_solvent->end

Caption: A flowchart outlining the systematic approach to troubleshooting peak tailing for this compound.

References

Technical Support Center: Overcoming Ion Suppression in LC-MS Analysis of Cetilistat Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during the LC-MS analysis of Cetilistat and its impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and step-by-step solutions.

Q1: Why is the signal intensity of my Cetilistat impurity peaks significantly lower in plasma samples compared to the standard solution, even when using an internal standard?

Potential Causes:

  • Significant Matrix Effects: Biological matrices like plasma are complex and contain numerous endogenous components (e.g., phospholipids, salts, proteins) that can co-elute with your analytes of interest and suppress their ionization.[1][2]

  • Inadequate Sample Preparation: The chosen sample preparation method may not be effectively removing interfering matrix components.[3][4]

  • Suboptimal Chromatographic Conditions: Poor separation between the analytes and matrix components can lead to co-elution and subsequent ion suppression.[5]

  • Internal Standard Mismatch: The internal standard (IS) may not be experiencing the same degree of ion suppression as the analyte, leading to inaccurate correction.[6]

Solutions:

  • Optimize Sample Preparation: A thorough sample cleanup is the most effective way to mitigate matrix effects.[3] Consider the following techniques:

    • Solid-Phase Extraction (SPE): This technique can selectively isolate analytes from complex matrices, providing a cleaner extract compared to protein precipitation.[3][4]

    • Liquid-Liquid Extraction (LLE): LLE can effectively remove highly polar and non-polar interferences.

    • Protein Precipitation (PPT): While a simpler method, it may not be sufficient for removing all interfering components, especially phospholipids.[4] If using PPT, consider a subsequent clean-up step.

  • Refine Chromatographic Method:

    • Gradient Elution: Employ a gradient elution program to improve the separation of analytes from matrix components.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to achieve better resolution.

    • Divert Valve: Use a divert valve to direct the early-eluting, highly polar matrix components (like salts) to waste, preventing them from entering the mass spectrometer.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice as it co-elutes with the analyte and experiences the same degree of ion suppression, allowing for more accurate quantification.[5]

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is free of the analyte to compensate for matrix effects.[5]

Q2: I am observing poor reproducibility and inconsistent peak areas for my Cetilistat impurity analysis in different plasma lots. What could be the issue?

Potential Causes:

  • Lot-to-Lot Variability in Matrix Composition: Different batches of biological matrices can have varying compositions of endogenous components, leading to inconsistent ion suppression.[2]

  • Inconsistent Sample Preparation: Variations in the execution of the sample preparation protocol can lead to differing levels of matrix removal.

Solutions:

  • Robust Sample Preparation: Employ a validated and robust sample preparation method like SPE or LLE to minimize the impact of matrix variability.

  • Matrix Effect Evaluation: Quantitatively assess the matrix effect for each new lot of plasma. The matrix factor (MF) can be calculated as follows:

    • MF = (Peak response in the presence of matrix) / (Peak response in a neat solution)

    • An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2]

  • Use of a SIL-IS: As mentioned previously, a SIL-IS is crucial for correcting for lot-to-lot variations in ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my LC-MS analysis of Cetilistat impurities?

Ion suppression is a phenomenon where the ionization efficiency of the target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[7] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility in your analysis of Cetilistat impurities.[7]

Q2: What are the common sources of ion suppression when analyzing Cetilistat in biological matrices?

The primary sources of ion suppression in biological matrices like plasma are endogenous components such as:

  • Phospholipids: These are major components of cell membranes and are a significant cause of ion suppression in electrospray ionization (ESI).[3]

  • Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.

  • Proteins and Peptides: Although largely removed during protein precipitation, residual amounts can still cause suppression.

Exogenous sources can include formulation excipients, anticoagulants, and contaminants from collection tubes or solvents.[2]

Q3: How can I identify if ion suppression is occurring in my method?

A common method to assess ion suppression is the post-column infusion experiment . In this experiment, a constant flow of the analyte solution is infused into the MS source while a blank matrix extract is injected onto the LC column. A dip in the analyte's signal intensity as the matrix components elute indicates the presence of ion suppression.

Q4: What are the known impurities of Cetilistat?

Commonly reported impurities and degradation products of Cetilistat include deacylated derivatives, hydrolysis or ring-opened products, and minor oxidative species like N-oxides.[8] Some specific impurities that have been identified include:

  • Cetilistat impurity 1[1][9]

  • Cetilistat impurity 3[]

  • Other related compounds arising from synthesis and storage.[8][11]

Forced degradation studies under acidic, alkaline, and thermal conditions have shown that Cetilistat can degrade, and these degradation products should be monitored.[12]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for the Analysis of Lipophilic Drugs in Plasma

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10540 - 70 (Suppression)Simple, fast, and inexpensive.Inefficient removal of phospholipids, leading to significant matrix effects.[4]
Liquid-Liquid Extraction (LLE) 70 - 9515 - 30 (Suppression)Good removal of polar interferences.Can be labor-intensive and may have lower recovery for certain analytes.
Solid-Phase Extraction (SPE) 90 - 1105 - 15 (Suppression)High selectivity, excellent cleanup, and good recovery.[4]More complex and costly than PPT and LLE.

Note: The values presented are typical ranges for lipophilic drugs and may vary depending on the specific analyte and experimental conditions.

Experimental Protocols

1. Solid-Phase Extraction (SPE) Protocol for Cetilistat and its Impurities from Plasma

  • Materials:

  • Procedure:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: To 500 µL of plasma, add the internal standard. Load the sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.

2. Post-Column Infusion Experiment to Detect Ion Suppression

  • Setup:

    • Connect a syringe pump containing a solution of the Cetilistat impurity of interest to the LC flow path between the column and the MS source using a T-fitting.

    • Set the syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min).

  • Procedure:

    • Equilibrate the LC-MS system with the mobile phase.

    • Start the infusion from the syringe pump to obtain a stable baseline signal for the analyte.

    • Inject a blank plasma sample that has been processed using your standard sample preparation method.

    • Monitor the analyte's signal. Any significant drop in the signal intensity during the chromatographic run indicates ion suppression from co-eluting matrix components.

Visualizations

IonSuppressionMechanism cluster_ESI_Source Electrospray Ionization (ESI) Source cluster_Competition Competition for Ionization Droplet Charged Droplet (Analyte + Matrix) SolventEvaporation Solvent Evaporation Droplet->SolventEvaporation GasPhaseIons Gas Phase Ions SolventEvaporation->GasPhaseIons Analyte Cetilistat Impurity Matrix Co-eluting Matrix (e.g., Phospholipids) Analyte_Ion Analyte Ion (Detected Signal) Analyte->Analyte_Ion Desired Ionization Matrix_Ion Matrix Ion Matrix->Matrix_Ion Competing Ionization Matrix_Ion->Analyte_Ion Suppression

Caption: Mechanism of ion suppression in the ESI source.

TroubleshootingWorkflow Start Low Signal Intensity or Poor Reproducibility Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Use_SIL_IS Implement SIL-IS Check_IS->Use_SIL_IS No Assess_Matrix_Effect Assess Matrix Effect (Post-Column Infusion) Check_IS->Assess_Matrix_Effect Yes Use_SIL_IS->Assess_Matrix_Effect No_Suppression No Significant Ion Suppression Assess_Matrix_Effect->No_Suppression No Suppression_Detected Ion Suppression Detected Assess_Matrix_Effect->Suppression_Detected Yes Optimize_SamplePrep Optimize Sample Preparation (SPE, LLE) Suppression_Detected->Optimize_SamplePrep Optimize_Chroma Optimize Chromatography (Gradient, Column) Optimize_SamplePrep->Optimize_Chroma Re_evaluate Re-evaluate Performance Optimize_Chroma->Re_evaluate Re_evaluate->Optimize_SamplePrep Unsuccessful Resolved Issue Resolved Re_evaluate->Resolved Successful

Caption: Troubleshooting workflow for ion suppression.

MitigationStrategies cluster_Strategies Mitigation Strategies IonSuppression Ion Suppression in Cetilistat Analysis SamplePrep Sample Preparation - SPE - LLE - PPT + Cleanup IonSuppression->SamplePrep Chromatography Chromatographic Optimization - Gradient Elution - Column Selection - Divert Valve IonSuppression->Chromatography InternalStandard Internal Standard - Stable Isotope Labeled (SIL-IS) IonSuppression->InternalStandard Calibration Calibration Strategy - Matrix-Matched Calibrants IonSuppression->Calibration

Caption: Key strategies to mitigate ion suppression.

References

Technical Support Center: Analysis of Cetilistat and Its Impurities by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Cetilistat and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during HPLC analysis, with a specific focus on co-elution problems.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Cetilistat?

A1: During the synthesis and storage of Cetilistat, several related substances can form. Common impurities include degradation products from hydrolysis (opening of the benzoxazinone (B8607429) ring), and deacylated derivatives. Forced degradation studies have shown that Cetilistat can degrade under acidic, alkaline, and thermal stress conditions.[1][2] Specific known impurities include:

  • Cetilistat Impurity 1 (CAS: 890655-08-0): 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid[3][4]

  • Cetilistat Impurity 3 (CAS: 135498-43-0): 2-ethoxy-6-methyl-3,1-benzoxazin-4-one[]

  • Cetilistat Impurity 4 (CAS: 2835-98-5): 2-amino-5-methylphenol[]

  • Other numbered impurities such as Impurity 6, 7, 8, and 9 are also commercially available as reference standards.[2]

Q2: What is a typical starting HPLC method for the analysis of Cetilistat and its impurities?

A2: A common starting point for separating Cetilistat and its impurities is a reversed-phase HPLC method using a C18 column. A gradient elution is often preferred to resolve compounds with a range of polarities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[1]

  • Mobile Phase A: Phosphate buffer (e.g., pH 4.0) or water with an acid modifier (e.g., 0.1% acetic acid, 0.1% trifluoroacetic acid)[1][7][8]

  • Mobile Phase B: Acetonitrile or Methanol[1][7][8]

  • Flow Rate: 1.0 mL/min[1][7]

  • Detection: UV-Vis detector at a wavelength of approximately 228 nm[1]

  • Temperature: Ambient or controlled at 30°C[7]

Q3: How can I confirm if two peaks are co-eluting?

A3: Confirming co-elution is a critical first step. Here are some methods:

  • Visual Inspection of the Peak Shape: Look for signs of asymmetry, such as peak fronting, tailing, or the presence of a shoulder on the main peak. A pure peak should ideally be symmetrical.[9]

  • Use a Diode Array Detector (DAD): A DAD or PDA detector can perform peak purity analysis. This involves acquiring UV spectra across the peak. If the spectra are not homogenous, it indicates the presence of more than one component.[9]

  • Mass Spectrometry (MS) Detector: An MS detector can provide mass-to-charge ratio information across the chromatographic peak. If the mass spectrum changes from the upslope to the downslope of the peak, co-elution is likely occurring.

  • Varying Injection Volume: Injecting a smaller volume of the sample may sometimes help to partially resolve closely eluting peaks.

Troubleshooting Guide: Resolving Co-elution

Problem: An impurity peak is co-eluting with the main Cetilistat peak or another impurity.

Below is a systematic approach to troubleshoot and resolve peak co-elution.

Step 1: Initial Assessment and Method Adjustments

The first step involves making small, systematic changes to your existing HPLC method. The resolution of two peaks is governed by efficiency, selectivity, and retention factor.

Q4: My peaks are broad and poorly resolved. How can I improve peak shape and efficiency?

A4: Broad peaks can contribute to co-elution. To improve peak efficiency (sharper peaks):

  • Check for Column Voids: A sudden drop in pressure or distorted peak shapes for all analytes might indicate a column void. If suspected, the column may need to be replaced.

  • Reduce Extra-Column Volume: Minimize the length and internal diameter of tubing connecting the injector, column, and detector.

  • Optimize Flow Rate: In most cases, lowering the flow rate can lead to narrower peaks and better resolution, though it will increase the run time.

  • Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition to avoid peak distortion.

Q5: How can I increase the retention and separation of early-eluting impurities?

A5: To improve the separation of peaks that elute quickly, you need to increase their retention factor (k').

  • Decrease the Organic Solvent Concentration: In reversed-phase HPLC, reducing the percentage of the organic component (e.g., acetonitrile, methanol) in the mobile phase will increase the retention times of your analytes.

  • Weaken the Mobile Phase: If you are using a gradient, you can decrease the initial percentage of the strong solvent (Mobile Phase B) or use a shallower gradient at the beginning of the run.

Step 2: Modifying Mobile Phase Selectivity

If initial adjustments are insufficient, the next step is to alter the chemistry of the separation by modifying the mobile phase.

Q6: How does changing the mobile phase pH help in resolving co-eluting peaks?

A6: Changing the pH of the mobile phase is a powerful tool for altering selectivity, especially for ionizable compounds like Cetilistat and some of its impurities.[10][11]

  • Principle: The ionization state of an analyte affects its hydrophobicity and, therefore, its retention on a reversed-phase column. By adjusting the pH, you can change the charge of an analyte, leading to significant shifts in retention time.

  • Strategy: It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single, stable ionic form (either fully ionized or fully unionized). This often results in sharper peaks and more reproducible retention times. For Cetilistat, which has acidic and basic functionalities, exploring a range of pH values (e.g., acidic pH 3-4 and neutral pH 6-7) can reveal an optimal separation window.

Q7: What is the effect of changing the organic solvent type?

A7: Switching the organic modifier in the mobile phase can alter the selectivity of the separation.

  • Acetonitrile vs. Methanol (B129727): Acetonitrile and methanol have different solvent properties and will interact differently with the analytes and the stationary phase. If you are using acetonitrile, try replacing it with methanol, or vice versa. This can sometimes reverse the elution order of closely eluting peaks or increase the separation between them.

Step 3: Altering the Stationary Phase and Temperature

If mobile phase modifications do not provide the desired resolution, changing the stationary phase or adjusting the column temperature are the next logical steps.

Q8: The co-elution persists after modifying the mobile phase. What should I try next?

A8: At this point, the interaction between your analytes and the C18 stationary phase may be too similar.

  • Change the Stationary Phase Chemistry: Consider a column with a different selectivity. Instead of a standard C18 column, you could try:

    • Phenyl-Hexyl Column: Offers different selectivity due to pi-pi interactions with aromatic analytes.

    • Cyano (CN) Column: Can be used in both normal-phase and reversed-phase modes and provides different selectivity compared to alkyl-bonded phases.

    • Embedded Polar Group (EPG) Column: These columns (e.g., C18 with an embedded amide or carbamate (B1207046) group) are more compatible with highly aqueous mobile phases and can offer different selectivity for polar compounds.

  • Adjust the Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity and resolution. Increasing the temperature generally decreases retention times and can sometimes improve peak shape. Conversely, decreasing the temperature may increase retention and improve the resolution of some peak pairs. It is an empirical parameter that should be investigated.

Experimental Protocols

Protocol 1: HPLC Method for Cetilistat and Impurities

This protocol provides a starting point for the analysis of Cetilistat and its process-related impurities.

  • Chromatographic System:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or DAD detector.

  • Chromatographic Conditions:

    • Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 60% B

      • 5-20 min: 60% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 228 nm.[1]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of Cetilistat reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).[12]

    • Sample Solution: Prepare the test sample at a similar concentration as the standard solution using the mobile phase as the diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study of Cetilistat

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating HPLC method.[13][14]

  • Acid Degradation:

    • To 1 mL of a 1 mg/mL Cetilistat stock solution, add 1 mL of 0.01 N HCl.

    • Keep the solution at room temperature for 15 minutes.[1]

    • Neutralize the solution with an equivalent amount of 0.01 N NaOH.

    • Dilute to a final concentration suitable for HPLC analysis with the mobile phase.

  • Alkali Degradation:

    • To 1 mL of a 1 mg/mL Cetilistat stock solution, add 1 mL of 0.01 N NaOH.

    • Keep the solution at room temperature for 15 minutes.[1]

    • Neutralize the solution with an equivalent amount of 0.01 N HCl.

    • Dilute to a final concentration suitable for HPLC analysis with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of a 1 mg/mL Cetilistat stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature and monitor for degradation over several days.[1]

    • Dilute to a final concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a solution of Cetilistat in a hot air oven at 70°C for 1 hour.[1]

    • Allow the solution to cool to room temperature.

    • Dilute to a final concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of Cetilistat to UV light (254 nm) for 24 hours.[1]

    • Prepare a control sample protected from light.

    • Dilute both solutions to a final concentration for HPLC analysis.

Data Presentation

Table 1: Example HPLC Method Parameters for Cetilistat Analysis
ParameterMethod 1Method 2
Column BDS Hypersil C18 (250x4.6µm)C18
Mobile Phase Acetonitrile:Phosphate Buffer pH 4.0 (60:40 v/v)Methanol:Water:TFA (85:15:0.1 v/v/v)
Flow Rate 1.0 mL/minNot Specified
Detection Wavelength 228 nmNot Specified
Retention Time (Rt) 2.73 minNot Specified
Reference [1][8]
Table 2: Summary of Forced Degradation Studies of Cetilistat
Stress ConditionDuration% DegradationReference
Acid (0.01N HCl, RT) 15 min5.38%[1]
Alkali (0.01N NaOH, RT) 15 min18.66%[1]
Oxidative (3% H₂O₂, RT) 1, 3, 5 daysNo degradation[1]
Thermal (70°C) 1 hr18.94%[1]
Photolytic (UV 254nm) 24 hr3.97%[1]

Visualizations

CoElution_Troubleshooting_Workflow cluster_1 cluster_2 cluster_3 start Start: Co-elution Observed check_purity Confirm Co-elution (Peak Purity, MS) start->check_purity step1 Step 1: Method Adjustments check_purity->step1 step2 Step 2: Modify Mobile Phase Selectivity step1->step2 If not resolved s1_opt1 Optimize Flow Rate step1->s1_opt1 step3 Step 3: Alter Stationary Phase & Temperature step2->step3 If not resolved s2_opt1 Change Mobile Phase pH step2->s2_opt1 fail Consider Alternative Technique (e.g., 2D-LC) step3->fail If not resolved s3_opt1 Change Column Chemistry (e.g., Phenyl, Cyano) step3->s3_opt1 end Resolution Achieved s1_opt1->end Resolved s1_opt2 Adjust Organic % s1_opt2->end Resolved s2_opt1->end Resolved s2_opt2 Change Organic Solvent (ACN <=> MeOH) s2_opt2->end Resolved s3_opt1->end Resolved s3_opt2 Adjust Temperature s3_opt2->end Resolved

Caption: A workflow diagram for systematically troubleshooting co-elution in HPLC.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Cetilistat API/Drug Product stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic (HCl) base Basic (NaOH) oxidative Oxidative (H2O2) thermal Thermal (Heat) photo Photolytic (UV Light) analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Evaluate Chromatograms analysis->evaluation outcome1 Peak Purity of Main Peak is Confirmed evaluation->outcome1 Method is Specific outcome2 Degradation Products are Separated and Identified evaluation->outcome2 Method is Specific outcome3 Co-elution of Degradants with Main Peak or Each Other evaluation->outcome3 Method is Not Specific optimize Optimize HPLC Method outcome3->optimize optimize->analysis Re-analyze

References

Technical Support Center: Optimization of Mobile Phase for Cetilistat Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Cetilistat and its related substances. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC methods for better separation of Cetilistat impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: We are observing poor resolution between two critical impurity peaks and the main Cetilistat peak. How can we improve the separation?

A: Poor resolution is a common challenge in HPLC analysis. Here’s a systematic approach to troubleshoot and enhance the separation of Cetilistat and its impurities:

Troubleshooting Steps:

  • Mobile Phase Composition Adjustment: The organic-to-aqueous ratio in your mobile phase is a critical factor. Systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). A lower organic content generally increases retention times and may improve the resolution between early eluting peaks.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly improve the separation of impurities with a wide range of polarities. A shallow gradient will provide better separation of closely eluting peaks.

  • pH Modification: The pH of the aqueous portion of your mobile phase can alter the ionization state of Cetilistat and its impurities, thereby affecting their retention and selectivity. Experiment with adjusting the pH using additives like formic acid, acetic acid, or phosphoric acid.[1] A change in pH can often resolve co-eluting peaks.

  • Choice of Organic Solvent: While acetonitrile and methanol (B129727) are common choices, they offer different selectivities. If you are using one, try switching to the other or using a ternary mixture of water, acetonitrile, and methanol.

  • Temperature Optimization: Increasing the column temperature can enhance efficiency and decrease mobile phase viscosity, potentially leading to sharper peaks and better resolution.[2] However, be mindful of the thermal stability of your analytes.

2. Q: Our impurity peaks are showing significant tailing. What are the potential causes and solutions?

A: Peak tailing can compromise peak integration and resolution. Here are the common causes and their respective solutions:

Troubleshooting Steps:

  • Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with basic functional groups on the analytes, causing tailing. Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mitigate these interactions.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing, especially if the analyte has acidic or basic properties.[3] Adjusting the pH to ensure the analyte is in a single ionic form can improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[3] Try reducing the injection volume or the sample concentration.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.[4] Cleaning the column according to the manufacturer's instructions or replacing it may be necessary.

  • Guard Column: Using a guard column can help protect the analytical column from strongly retained impurities that might cause tailing.[5]

3. Q: We are experiencing inconsistent retention times for our impurity peaks. What could be the issue?

A: Fluctuating retention times can affect the reliability of your analytical method. Here are the likely causes and how to address them:

Troubleshooting Steps:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common cause of retention time shifts. Ensure accurate measurement of all components and thorough mixing.[6] For buffered mobile phases, always double-check the final pH.

  • Column Temperature: Variations in the column temperature can lead to shifts in retention times.[5] Using a column oven is highly recommended to maintain a stable temperature.

  • Pump Performance: Leaks in the pump, check valves, or other parts of the HPLC system can cause flow rate fluctuations, leading to inconsistent retention times.[4] Regularly inspect the system for any signs of leaks.

  • Column Equilibration: Insufficient column equilibration time between injections, especially when using a gradient method, can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Data Presentation

The following tables illustrate the hypothetical effect of mobile phase modifications on the resolution (Rs) of two critical impurities (Impurity A and Impurity B) from the main Cetilistat peak.

Table 1: Effect of Acetonitrile Concentration on Resolution

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Resolution (Rs) - Cetilistat vs. Impurity AResolution (Rs) - Cetilistat vs. Impurity B
60:401.21.8
55:451.62.1
50:502.12.5

Table 2: Effect of Mobile Phase pH on Resolution

Mobile Phase Composition (50:50 Acetonitrile:Buffer)pH of Aqueous BufferResolution (Rs) - Cetilistat vs. Impurity AResolution (Rs) - Cetilistat vs. Impurity B
10mM Phosphate Buffer3.02.12.5
10mM Phosphate Buffer3.51.82.2
10mM Phosphate Buffer4.01.51.9

Experimental Protocols

General HPLC Method for Cetilistat and Impurities Analysis

This protocol is a general starting point and should be optimized for your specific instrumentation and impurity profile.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: Octadecylsilane (C18) bonded silica, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase A: Water with 0.1% (v/v) Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Cetilistat sample in the initial mobile phase composition (70:30 Mobile Phase A:Mobile Phase B) to a final concentration of approximately 0.5 mg/mL.[1]

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Separation of Impurities step1 Step 1: Adjust Organic Solvent Ratio (e.g., Acetonitrile %) start->step1 decision1 Resolution Improved? step1->decision1 step2 Step 2: Modify Mobile Phase pH (e.g., adjust formic acid concentration) decision1->step2 No end_success End: Optimized Separation decision1->end_success Yes decision2 Resolution Improved? step2->decision2 step3 Step 3: Change Organic Solvent (e.g., Methanol instead of Acetonitrile) decision2->step3 No decision2->end_success Yes decision3 Resolution Improved? step3->decision3 decision3->end_success Yes end_further Consider Other Parameters (e.g., Column Chemistry, Temperature) decision3->end_further No

Caption: Workflow for Mobile Phase Optimization.

HPLC_Troubleshooting_Tree start Problem Observed issue1 Poor Resolution start->issue1 issue2 Peak Tailing start->issue2 issue3 Retention Time Shift start->issue3 solution1a Adjust Organic % issue1->solution1a solution1b Modify pH issue1->solution1b solution1c Change Solvent issue1->solution1c solution2a Add Additive (e.g., TEA) issue2->solution2a solution2b Check pH issue2->solution2b solution2c Reduce Sample Load issue2->solution2c solution3a Check Mobile Phase Prep issue3->solution3a solution3b Use Column Oven issue3->solution3b solution3c Check for Leaks issue3->solution3c

Caption: Troubleshooting Decision Tree for HPLC Issues.

References

Improving peak shape and resolution for Cetilistat impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Cetilistat and its impurities, with a specific focus on improving the peak shape and resolution of Cetilistat impurity 1.

Troubleshooting Guide

Question: We are observing significant peak tailing for this compound. What are the potential causes and how can we resolve this?

Answer:

Peak tailing is a common issue in reversed-phase HPLC and is often indicative of secondary interactions between the analyte and the stationary phase.[1][2][3] For basic compounds, these interactions are frequently with acidic residual silanol (B1196071) groups on the silica-based column packing.[1][3] Here’s a systematic approach to troubleshoot and resolve peak tailing for this compound:

1. Mobile Phase pH Adjustment:

  • Problem: If this compound is a basic compound, it can interact with ionized silanols on the column, leading to tailing.[3]

  • Solution: Lowering the pH of the mobile phase (e.g., to pH < 3) will protonate the silanol groups, minimizing these secondary interactions.[3] However, ensure your column is stable at low pH.[3] Alternatively, if the impurity has acidic properties, increasing the mobile phase pH might be beneficial.

2. Buffer Concentration and Type:

  • Problem: Inadequate buffering can lead to pH shifts on the column, causing inconsistent peak shapes.

  • Solution: Ensure your mobile phase has sufficient buffer capacity. A concentration of 20-50 mM is typically recommended. The choice of buffer is also critical; phosphate (B84403) buffers are effective in the mid-pH range, while formate (B1220265) or acetate (B1210297) buffers are suitable for lower pH ranges.

3. Column Selection:

  • Problem: The type of stationary phase can significantly impact peak shape.

  • Solution: Consider using a column with a highly deactivated, end-capped stationary phase to minimize the number of accessible silanol groups.[4] Phenyl-hexyl or embedded polar group (PEG) columns can also offer alternative selectivity and improved peak shape for certain compounds.

4. Organic Modifier:

  • Problem: The choice of organic solvent can influence peak shape.

  • Solution: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. If you are using one, try switching to the other or using a mixture of both. Acetonitrile often provides sharper peaks and lower viscosity.

Question: We are struggling with poor resolution between the main Cetilistat peak and impurity 1. What steps can we take to improve separation?

Answer:

Improving resolution requires optimizing the selectivity, efficiency, and retention of your chromatographic method. Here are several strategies:

1. Gradient Optimization:

  • Problem: A steep gradient may not provide sufficient time for separation.

  • Solution: Decrease the gradient slope (i.e., make it shallower) around the elution time of Cetilistat and impurity 1. This will increase the separation window between the two peaks.

2. Mobile Phase Composition:

  • Problem: The current mobile phase may not be providing optimal selectivity.

  • Solution:

    • Organic Modifier: As mentioned for peak shape, switching between acetonitrile and methanol, or using a ternary mixture, can alter selectivity.

    • Additives: Introducing a small amount of an ion-pairing agent (if the analytes are ionizable) or a different acid (e.g., trifluoroacetic acid vs. formic acid) can significantly change the separation.[5][6]

3. Stationary Phase:

  • Problem: The column chemistry may not be suitable for resolving these closely eluting compounds.

  • Solution: Experiment with a different column chemistry. If you are using a standard C18 column, consider a C8, phenyl-hexyl, or a pentafluorophenyl (PFP) column to introduce different separation mechanisms (e.g., pi-pi interactions).

4. Temperature:

  • Problem: Temperature affects viscosity and mass transfer, which can impact resolution.

  • Solution: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution. However, be mindful of the thermal stability of your analytes and column.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for Cetilistat and its impurities?

A1: Based on available literature, a common starting point for the analysis of Cetilistat and its related substances is a reversed-phase HPLC method using a C18 column.[5][6][7] A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 4.0) and an organic solvent like acetonitrile or methanol.[6][7] Detection is often performed using UV at a wavelength around 228 nm.[7]

Q2: My peak for impurity 1 is broad. What could be the cause?

A2: Peak broadening can be caused by several factors including:

  • Column Overload: Injecting too much sample can lead to broadened, asymmetrical peaks. Try reducing the injection volume or sample concentration.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak dispersion.[4]

  • Column Degradation: A void at the head of the column or a contaminated frit can distort peak shape.[8]

  • High Mobile Phase Viscosity: This can hinder mass transfer. Increasing the temperature or switching to a less viscous organic modifier (like acetonitrile) can help.

Q3: We are observing a fronting peak for impurity 1. What does this indicate?

A3: Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Particularly in a non-linear region of the adsorption isotherm.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.[2] It is always best to dissolve the sample in the initial mobile phase if possible.

  • Column Collapse: Though rare, operating a column outside its recommended pH or temperature range can damage the packed bed.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of Impurity 1

Mobile Phase pHTailing Factor (As)Resolution (Cetilistat vs. Impurity 1)
5.02.11.3
4.01.61.8
3.01.12.1

Table 2: Influence of Organic Modifier on Resolution

Organic ModifierTailing Factor (As) of Impurity 1Resolution (Cetilistat vs. Impurity 1)
100% Methanol1.81.6
100% Acetonitrile1.22.0
50:50 Methanol:Acetonitrile1.41.9

Experimental Protocols

Standard HPLC Method for Cetilistat and Impurity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 228 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50)

Troubleshooting Protocol: Optimizing for Impurity 1 Peak Shape

  • Baseline Experiment: Run the standard protocol and record the tailing factor and resolution for impurity 1.

  • pH Modification:

    • Prepare a mobile phase with 10 mM phosphate buffer at pH 3.0 (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Run the same gradient and record the tailing factor and resolution.

  • Organic Modifier Change:

    • Using the original formic acid mobile phase, replace acetonitrile with methanol as Mobile Phase B.

    • Run the gradient and record the results.

  • Gradient Modification:

    • Using the mobile phase that gave the best peak shape, modify the gradient to be shallower around the elution time of impurity 1. For example, if it elutes at 15 minutes, change the gradient from 10-20 minutes to go from 50% to 65% B.

    • Analyze the impact on resolution.

Visualizations

TroubleshootingWorkflow start Start: Poor Peak Shape or Resolution for Impurity 1 check_peak_shape Assess Peak Shape start->check_peak_shape check_resolution Assess Resolution start->check_resolution tailing Tailing Peak? check_peak_shape->tailing Yes fronting Fronting Peak? check_peak_shape->fronting No optimize_gradient Make Gradient Shallower check_resolution->optimize_gradient Poor end End: Optimized Method check_resolution->end Acceptable tailing->check_resolution adjust_ph Adjust Mobile Phase pH (e.g., lower to pH 3) tailing->adjust_ph Yes fronting->check_resolution broad Broad Peak? fronting->broad No check_sample_solvent Ensure Sample Solvent is Weaker than Mobile Phase fronting->check_sample_solvent Yes broad->start No, proceed to resolution broad->check_resolution reduce_concentration Reduce Sample Concentration/Volume broad->reduce_concentration Yes change_column Use High-Purity End-capped Column adjust_ph->change_column check_sample_solvent->reduce_concentration reduce_concentration->check_peak_shape Re-evaluate change_organic Change Organic Modifier (ACN <-> MeOH) optimize_gradient->change_organic change_column_selectivity Try Different Column (e.g., Phenyl, PFP) change_organic->change_column_selectivity change_column_selectivity->end

Caption: Troubleshooting workflow for peak shape and resolution.

SecondaryInteractions cluster_column C18 Stationary Phase cluster_mobile_phase Mobile Phase silanol Residual Silanol Group (Si-OH) c18 C18 Chains (Hydrophobic) cetilistat Cetilistat (Analyte) cetilistat->c18 Primary Interaction (Hydrophobic) impurity1 Impurity 1 (Basic Moiety) impurity1->silanol Secondary Interaction (Ionic - Causes Tailing) impurity1->c18 Primary Interaction (Hydrophobic)

Caption: Analyte interactions with the stationary phase.

References

Technical Support Center: Robustness Testing of Analytical Methods for Cetilistat Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the robustness testing of analytical methods for Cetilistat and its impurities.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of robustness testing for the analytical method of Cetilistat impurities?

A1: Robustness testing is a critical component of analytical method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] This ensures the reliability and suitability of the method for routine use in different laboratories, with different instruments, and by different analysts.[1] For Cetilistat impurities, this is crucial to consistently and accurately quantify potentially harmful byproducts.

Q2: What are the typical parameters that should be investigated during a robustness study for an HPLC method for Cetilistat impurities?

A2: Common parameters to investigate include variations in the mobile phase composition (e.g., ±2% change in the organic phase), the pH of the mobile phase buffer, the column temperature (e.g., ±5°C), the flow rate (e.g., ±0.1 mL/min), and the wavelength of detection (e.g., ±2 nm).[1]

Q3: What are the acceptance criteria for a robustness study?

A3: The primary acceptance criterion is that the system suitability requirements (e.g., resolution between Cetilistat and its impurities, peak asymmetry, and theoretical plates) remain within the predefined acceptance limits despite the introduced variations. The relative standard deviation (%RSD) of the results from the varied conditions compared to the nominal conditions should also be within an acceptable range, typically not more than 2%.

Q4: What should I do if my method fails the robustness testing?

A4: If the method fails robustness testing, it indicates that the analytical procedure is sensitive to certain variations. The first step is to identify the parameter(s) causing the significant change in results. Once identified, you may need to tighten the control over that specific parameter in the method protocol or re-optimize the method to make it more resilient to such variations.[1]

Troubleshooting Guide

Issue 1: Peak Tailing or Fronting for Cetilistat or Impurity Peaks

  • Question: I am observing significant peak tailing (asymmetry factor > 1.2) for the Cetilistat peak. What are the potential causes and how can I resolve this?

  • Answer:

    • Cause: Secondary interactions between the analyte and active sites on the HPLC column's stationary phase (e.g., exposed silanols).

    • Solution:

      • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to keep Cetilistat and its impurities in a single ionic form.

      • Use a High-Purity Column: Employ a high-purity, end-capped silica (B1680970) column to minimize silanol (B1196071) interactions.

      • Incorporate an Ion-Pairing Reagent: If the issue persists, consider adding an ion-pairing reagent to the mobile phase.

      • Column Conditioning: Ensure the column is properly conditioned with the mobile phase before analysis.

Issue 2: Poor Resolution Between Cetilistat and a Known Impurity

  • Question: The resolution between the main Cetilistat peak and a closely eluting impurity is below the required limit of 1.5. How can I improve the separation?

  • Answer:

    • Cause: Insufficient selectivity of the chromatographic system for the two compounds.

    • Solution:

      • Optimize Mobile Phase Composition: A small change in the organic-to-aqueous ratio in the mobile phase can significantly impact resolution. Try adjusting the percentage of the organic solvent.

      • Change Organic Modifier: If using acetonitrile (B52724), consider switching to methanol (B129727) or a combination of both, as this can alter the selectivity.

      • Adjust pH: Modifying the pH of the mobile phase can change the retention characteristics of ionizable impurities.

      • Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.

      • Evaluate a Different Column: If the above steps do not provide adequate resolution, a column with a different stationary phase chemistry may be necessary.

Issue 3: Drifting Retention Times

  • Question: I am observing a gradual shift in the retention times for all peaks during a sequence of injections. What could be the reason?

  • Answer:

    • Cause: This is often due to a lack of equilibration of the column or changes in the mobile phase composition over time.

    • Solution:

      • Sufficient Equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analytical run. A stable baseline is a good indicator of equilibration.

      • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. If using a gradient, check the pump's proportioning valves.

      • Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.

      • Check for Leaks: Inspect the HPLC system for any leaks, as this can lead to a drop in pressure and affect the flow rate.

Data Presentation

Table 1: Example of Robustness Study Data for Cetilistat Impurity Analysis
ParameterVariationRetention Time (min) - CetilistatResolution (Cetilistat/Impurity A)Peak Asymmetry (Cetilistat)System Suitability
Nominal Condition -5.422.11.05Pass
Flow Rate +0.1 mL/min5.012.01.06Pass
-0.1 mL/min5.982.21.04Pass
Mobile Phase pH +0.2 units5.381.91.10Pass
-0.2 units5.472.31.03Pass
Column Temperature +5°C5.252.01.07Pass
-5°C5.612.21.04Pass
Wavelength +2 nm5.422.11.05Pass
-2 nm5.432.11.05Pass

Experimental Protocols

Detailed HPLC Method for the Analysis of Cetilistat and its Impurities

This protocol is a representative example based on published methods.

1. Materials and Reagents:

  • Cetilistat reference standard and impurity reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

2. Preparation of Mobile Phase:

  • Buffer Preparation (pH 3.0): Dissolve a sufficient amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix the prepared buffer and acetonitrile in a ratio of 40:60 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve the Cetilistat reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Impurity Stock Solution: Prepare a stock solution of the known impurities in the mobile phase.

  • Working Standard Solution: Dilute the standard stock solution with the mobile phase to a final concentration of 10 µg/mL.

  • Sample Solution: Prepare the sample by dissolving the drug substance or product in the mobile phase to achieve a final concentration of approximately 10 µg/mL of Cetilistat.

4. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

Visualizations

Robustness_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis and Reporting Phase start Start: Method Optimization Complete define_params Define Robustness Parameters and Acceptance Criteria start->define_params design_exp Design the Robustness Experiment (e.g., One-Factor-at-a-Time) define_params->design_exp prep_samples Prepare Samples and Standards design_exp->prep_samples run_exp Execute the Chromatographic Runs Under Varied Conditions prep_samples->run_exp collect_data Collect and Process Data (e.g., Retention Time, Peak Area, Resolution) run_exp->collect_data eval_sst Evaluate System Suitability for Each Condition collect_data->eval_sst compare_results Compare Results to Nominal Conditions and Acceptance Criteria eval_sst->compare_results compare_results->define_params If criteria are not met (Re-evaluate parameters or re-optimize method) robustness_report Prepare Robustness Report compare_results->robustness_report If all criteria are met final_method Finalize Analytical Method Protocol robustness_report->final_method

Caption: Workflow for a typical robustness testing experiment.

Troubleshooting_Decision_Tree cluster_investigation Laboratory Investigation start Out-of-Specification (OOS) Result Obtained check_obvious Initial Check: - Calculation errors? - Correct standard/sample used? - Correct instrument parameters? start->check_obvious obvious_error_found Yes, obvious error found check_obvious->obvious_error_found Yes no_obvious_error No obvious error found check_obvious->no_obvious_error No invalidate_result Invalidate the initial OOS result. Document the error and re-inject. obvious_error_found->invalidate_result check_system Check HPLC System: - System suitability pass? - Stable baseline? - No leaks? no_obvious_error->check_system system_issue System Issue Identified? check_system->system_issue check_sample Check Sample/Standard Preparation: - Correct dilutions? - Solution stability? - Contamination? system_issue->check_sample No resolve_system_issue Resolve system issue (e.g., re-prime pump, change seal). Re-inject. system_issue->resolve_system_issue Yes sample_issue Sample/Standard Issue Identified? check_sample->sample_issue reprepare_and_reinject Re-prepare sample/standard and re-inject. sample_issue->reprepare_and_reinject Yes full_oos_investigation No assignable cause found. Proceed to a full OOS investigation. sample_issue->full_oos_investigation No

Caption: Decision tree for troubleshooting an out-of-specification result.

References

Technical Support Center: Quantification of Cetilistat Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Cetilistat and its related impurities. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Cetilistat impurity 1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a potential degradation product of the active pharmaceutical ingredient (API) Cetilistat, an anti-obesity drug.[1][2] It is crucial to monitor and quantify this impurity to ensure the quality, safety, and efficacy of the drug product. Regulatory guidelines require that impurities in pharmaceutical products are identified and controlled within acceptable limits.

Q2: What is the most common analytical technique for quantifying this compound?

A2: The most widely used method for the quantification of Cetilistat and its impurities is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5][6] This technique offers the necessary selectivity and sensitivity to separate and quantify Cetilistat from its related substances.

Q3: Under what conditions is Cetilistat likely to degrade to Impurity 1?

A3: Forced degradation studies have shown that Cetilistat is susceptible to degradation under alkaline and thermal stress conditions.[3][4] Mild degradation has also been observed under acidic conditions.[3][4] Therefore, it is critical to control the pH and temperature during sample preparation and storage to prevent the artificial formation of Impurity 1.

Q4: Where can I find a validated HPLC method for the analysis of Cetilistat and its impurities?

A4: A detailed, validated RP-HPLC method is provided in the "Experimental Protocols" section of this guide. This method has been demonstrated to be simple, rapid, accurate, and precise for the estimation of Cetilistat.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC quantification of this compound.

Issue 1: Poor Resolution Between Cetilistat and Impurity 1 Peaks

Symptoms:

  • Overlapping peaks for Cetilistat and Impurity 1.

  • Inability to accurately integrate the peak area for Impurity 1.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate Mobile Phase Composition Optimize the mobile phase. A common mobile phase is a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 4.0) in a 60:40 ratio.[3][4] Adjusting the ratio of the organic modifier (acetonitrile) can alter the retention times and improve separation.
Incorrect Column Ensure you are using a suitable column. A BDS Hypersil C-18 column (250x4.6µm) has been shown to be effective.[3][4]
Inadequate Column Temperature Maintain a consistent and optimal column temperature. A temperature of 30°C is often used.[5] Temperature fluctuations can affect retention times and peak shape.
Issue 2: Inconsistent or Drifting Retention Times

Symptoms:

  • The retention times for Cetilistat and/or Impurity 1 vary between injections or across a sequence.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is properly equilibrated with the mobile phase before starting the analytical run. A longer equilibration time may be necessary.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistencies in mobile phase preparation can lead to retention time shifts.
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a constant flow rate.
Fluctuating Column Temperature Use a column oven to maintain a stable temperature.
Issue 3: Ghost Peaks in the Chromatogram

Symptoms:

  • Appearance of unexpected peaks in the chromatogram, which can interfere with the integration of the peaks of interest.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Contaminated Mobile Phase or Solvents Use high-purity, HPLC-grade solvents and reagents. Filter the mobile phase before use.
Sample Carryover Implement a needle wash step in your autosampler sequence, using a strong solvent to clean the injection port and needle between injections.
Sample Degradation in the Autosampler If the sample is unstable, consider using a cooled autosampler to prevent degradation over the course of the analytical run.
Issue 4: Tailing or Fronting Peaks

Symptoms:

  • Asymmetrical peaks for Cetilistat or Impurity 1, leading to inaccurate integration.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the peak shape of ionizable compounds. Ensure the mobile phase pH is controlled, for example, by using a phosphate buffer at pH 4.0.[3][4]

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of Cetilistat and Impurity 1 using the recommended HPLC method.

AnalyteTypical Retention Time (minutes)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Cetilistat2.73[3][4]1.961[3][4]5.944[3][4]
Impurity 1 (Impurity A)3.1852[5]1.02 ng (detection limit)[5]-

Experimental Protocols

Recommended RP-HPLC Method for Quantification of Cetilistat and Impurity 1 [3][4]

  • Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: BDS Hypersil C-18 (250 x 4.6mm, 5µm).

  • Mobile Phase: A 60:40 (v/v) mixture of acetonitrile and phosphate buffer (pH 4.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 228 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

Sample Preparation

  • Standard Solution: Accurately weigh and transfer 10 mg of Cetilistat reference standard into a 10 mL volumetric flask. Add 1 mL of DMSO and 9 mL of acetonitrile. Sonicate for 15 minutes. Dilute this stock solution with the mobile phase to the desired concentrations for the calibration curve.

  • Sample Solution: For bulk drug or formulation, accurately weigh a quantity equivalent to 10 mg of Cetilistat and follow the same procedure as for the standard solution.

  • Filter all solutions through a 0.45 µm filter before injection into the HPLC system.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weighing dissolve Dissolution in DMSO/Acetonitrile weigh->dissolve sonicate Sonication dissolve->sonicate dilute Dilution with Mobile Phase sonicate->dilute filter 0.45 µm Filtration dilute->filter inject Inject 20 µL filter->inject separate C18 Column Separation Mobile Phase: ACN:Buffer (60:40) Flow Rate: 1.0 mL/min inject->separate detect UV Detection at 228 nm separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_tree cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Problems cluster_resolution Resolution Issues start Problem Encountered rt_issue Inconsistent Retention Times? start->rt_issue peak_shape_issue Peak Tailing/Fronting? start->peak_shape_issue resolution_issue Poor Peak Resolution? start->resolution_issue equilibration Increase Column Equilibration Time rt_issue->equilibration Yes mobile_phase_prep Prepare Fresh, Degassed Mobile Phase rt_issue->mobile_phase_prep Yes pump_check Check Pump for Leaks and Flow Rate rt_issue->pump_check Yes overload Reduce Injection Volume/Concentration peak_shape_issue->overload Yes flush_column Flush Column with Strong Solvent peak_shape_issue->flush_column Yes ph_check Verify Mobile Phase pH peak_shape_issue->ph_check Yes mobile_phase_opt Optimize Mobile Phase Ratio resolution_issue->mobile_phase_opt Yes temp_check Check/Adjust Column Temperature resolution_issue->temp_check Yes

References

Enhancing sensitivity for trace level detection of Cetilistat impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Cetilistat and its related impurities. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the sensitivity for trace-level detection of Cetilistat impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with Cetilistat?

A1: Common impurities of Cetilistat can originate from the synthesis process, degradation, or storage. These typically include deacylated derivatives, products from hydrolysis or ring-opening, and minor oxidative species like N-oxides.[1] Forced degradation studies have shown that Cetilistat is susceptible to degradation under alkaline, acidic, and thermal stress conditions.[2]

Q2: What are the typical regulatory limits for impurities in an Active Pharmaceutical Ingredient (API) like Cetilistat?

A2: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for reporting, identification, and qualification of impurities.[3] While specific limits are product-dependent, a conservative specification often limits individual known impurities to approximately 0.1-0.2%, unknown impurities to below 0.1%, and total impurities to below 0.5% (by HPLC area).[1] For potentially mutagenic impurities, much stricter limits are applied, often requiring detection at parts-per-million (ppm) levels.[4][5]

Q3: Which analytical techniques are most effective for trace-level detection of Cetilistat impurities?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are widely used for separating and quantifying Cetilistat impurities.[2][6][7] For enhanced sensitivity and specificity, especially at trace levels, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) are highly effective.[8][9] High-Performance Thin-Layer Chromatography (HPTLC) has also been developed for its estimation.[10]

Q4: Why is enhancing detection sensitivity for impurities so critical?

A4: The presence of impurities, even at trace levels, can significantly impact the quality, safety, and efficacy of a drug product.[11] Regulatory agencies require rigorous control and monitoring of these impurities.[12] Enhancing sensitivity ensures that even very low levels of potentially harmful impurities are detected and accurately quantified, ensuring patient safety and regulatory compliance.[4]

Troubleshooting Guide

Q5: My chromatogram shows poor peak shape (e.g., tailing or fronting) for impurity peaks. What should I do?

A5: Poor peak shape can be caused by several factors.

  • Column Issues: The column may be overloaded or contaminated. Try reducing the injection volume or sample concentration. If the problem persists, flushing or replacing the column may be necessary.

  • Mobile Phase Incompatibility: Ensure the sample solvent is compatible with the mobile phase. The pH of the mobile phase can also significantly affect the peak shape of ionizable compounds. Adjusting the pH or the organic modifier may help.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Adding a competitor (e.g., a small amount of a suitable amine or acid) to the mobile phase can sometimes mitigate these effects.

Q6: I am observing co-eluting peaks, and I cannot resolve a known impurity from the main Cetilistat peak or another impurity. How can I improve separation?

A6: Co-elution is a common challenge when dealing with structurally similar impurities.[7]

  • Optimize Chromatographic Conditions:

    • Gradient Slope: Decrease the steepness of the gradient to increase the separation window.

    • Mobile Phase: Experiment with different organic modifiers (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice-versa) or different buffer systems and pH values.[13]

    • Column Chemistry: Switch to a column with a different stationary phase (e.g., C18 to a Phenyl-Hexyl or a polar-embedded phase) to alter selectivity.

  • Employ Orthogonal Methods: Using a completely different chromatographic mode, such as Hydrophilic Interaction Liquid Chromatography (HILIC), can provide a different selectivity and resolve impurities that co-elute in reversed-phase methods.[14]

Q7: I suspect matrix effects are suppressing the signal of my impurities in LC-MS analysis. How can I confirm and mitigate this?

A7: Matrix effects can interfere with the accurate quantification of impurities, especially at trace levels.[7]

  • Confirmation: To confirm matrix effects, perform a post-extraction spike experiment. Compare the signal response of an impurity standard in a clean solvent to its response when spiked into a blank matrix extract. A significant difference indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Sample Preparation: Implement more rigorous sample clean-up procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[12]

    • Chromatographic Separation: Improve the chromatographic separation to ensure the impurity of interest elutes in a region free from matrix components.

    • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for signal suppression or enhancement.

Q8: The sensitivity of my current method is insufficient to meet the required Limit of Detection (LOD). How can I enhance it?

A8: Improving sensitivity is key for trace analysis.

  • Instrumental Optimization (LC-MS/MS):

    • Ion Source: Optimize source parameters such as gas flows, temperature, and spray voltage to maximize the ionization of the target impurities.

    • Mass Analyzer: Use Multiple Reaction Monitoring (MRM) for quantification. Carefully select precursor-product ion transitions and optimize collision energies for each impurity to maximize signal intensity and specificity.[9] Modern mass spectrometers offer enhanced sensitivity for detecting low-abundance species.[15]

  • Sample Preparation: Increase the initial sample concentration or reduce the final volume of the extract to effectively concentrate the impurities before injection.

  • Chromatography: Switch to UPLC from HPLC. The smaller particle sizes in UPLC columns lead to sharper, narrower peaks, which increases the peak height and improves the signal-to-noise ratio.

Data on Detection Limits for Cetilistat Impurities

The following table summarizes the limits of detection (LOD) and quantification (LOQ) achieved by various analytical methods for Cetilistat and its impurities.

MethodAnalyteLODLOQReference
RP-HPLCCetilistat1.961 µg/mL5.944 µg/mL[2]
HPTLCCetilistat0.9094 ng/spot2.7558 ng/spot[10]
HPLCImpurity B0.75 ngNot Reported[13]
HPLCImpurity C1.04 ngNot Reported[13]
HPLCImpurity A1.02 ngNot Reported[13]
HPLCImpurity D1.75 ngNot Reported[13]
UPLC-MS/MSVarious0.25 - 2.0 ng/mLNot Reported[16]

Detailed Experimental Protocol: UPLC-MS/MS Method

This protocol provides a robust method for the trace-level detection and quantification of Cetilistat impurities, adapted from established methodologies for pharmaceutical impurity analysis.[8][16]

1. Sample Preparation (Plasma)

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 25 µL of an internal standard solution (e.g., isotopically labeled Cetilistat).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile).

  • Inject 5 µL into the UPLC-MS/MS system.

2. UPLC Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. MS/MS Conditions

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions and collision energies must be optimized for Cetilistat and each specific impurity.

Workflow for Trace Impurity Analysis

The following diagram illustrates a typical workflow for identifying and quantifying trace-level impurities in pharmaceutical samples.

Trace_Impurity_Analysis_Workflow cluster_analysis Phase 2: Data Acquisition cluster_data Phase 3: Data Processing & Reporting SamplePrep Sample Preparation (Extraction, Concentration) MethodDev Analytical Method Development (LC & MS Optimization) LC_Separation Chromatographic Separation (UPLC) SamplePrep->LC_Separation RefStd Reference Standard Preparation MethodDev->LC_Separation RefStd->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS - MRM) LC_Separation->MS_Detection DataProc Data Processing (Integration, Calibration) MS_Detection->DataProc ImpurityID Impurity Identification & Quantification DataProc->ImpurityID Reporting Reporting & Documentation (ICH Guidelines) ImpurityID->Reporting

Caption: Workflow for trace impurity analysis and control.

References

Column selection guide for Cetilistat impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting advice for the analysis of Cetilistat and its impurities by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for Cetilistat impurity analysis?

A1: The most commonly recommended stationary phase for the analysis of Cetilistat and its related impurities is octadecylsilane (B103800) (ODS) bonded silica (B1680970), also known as a C18 column.[1][2][3][4][5][6] This reversed-phase material provides effective separation of the relatively non-polar Cetilistat from its potential impurities.

Q2: What are the typical mobile phase compositions used for separating Cetilistat impurities?

A2: A reversed-phase elution is typically employed. The mobile phase generally consists of a mixture of an organic solvent and an acidic aqueous solution. Common organic modifiers include acetonitrile (B52724) and methanol (B129727).[1][3][4][5] The aqueous phase is often acidified with agents like acetic acid, formic acid, trifluoroacetic acid, or a phosphate (B84403) buffer to improve peak shape and resolution.[1][3][4][5]

Q3: What is the optimal detection wavelength for analyzing Cetilistat and its impurities?

A3: The recommended UV detection wavelength for Cetilistat and its impurities is in the range of 221-228 nm.[3][4][7] It is advisable to determine the absorption maxima of both Cetilistat and its known impurities to select the most sensitive wavelength for simultaneous detection.

Q4: Can Ultra-High-Performance Liquid Chromatography (UPLC) be used for this analysis?

A4: Yes, UPLC coupled with mass spectrometry (UPLC-MS/MS) has been successfully used for the determination of Cetilistat impurities, particularly in biological samples.[2] UPLC can offer advantages in terms of speed, resolution, and sensitivity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor resolution between Cetilistat and an impurity peak. Inadequate mobile phase strength or selectivity.- Optimize the organic-to-aqueous ratio in the mobile phase. A lower organic content will generally increase retention and may improve resolution.- Experiment with different organic modifiers (e.g., switch from acetonitrile to methanol or vice versa).- Adjust the pH of the aqueous phase; small changes can significantly impact the retention of ionizable impurities.
Incorrect column chemistry.- While C18 is standard, consider a C8 column for slightly less retention or a phenyl-hexyl column for alternative selectivity based on pi-pi interactions.
Peak tailing for the main Cetilistat peak or impurity peaks. Secondary interactions with the silica backbone of the column.- Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-4) to suppress the ionization of residual silanols. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can help.- Use a high-purity, end-capped C18 column specifically designed for the analysis of basic compounds.
Column overload.- Reduce the concentration of the sample being injected.
Inconsistent retention times. Fluctuations in mobile phase composition or column temperature.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature (e.g., 20-40°C).[1][3]
Column degradation.- Flush the column with a strong solvent to remove contaminants.- If the problem persists, replace the column.
Co-elution of multiple impurities. The current method lacks the necessary resolving power.- Employ a gradient elution method, starting with a lower organic phase concentration and gradually increasing it.- Evaluate a longer column or a column with a smaller particle size to increase efficiency and resolution.

Experimental Protocols

General HPLC Method for Cetilistat Impurity Analysis

This protocol is a general starting point based on commonly cited methods.[1][3][4] Optimization will likely be required for specific impurity profiles.

Parameter Condition
Column C18 (Octadecylsilane bonded silica), e.g., 250 mm x 4.6 mm, 5 µm
Mobile Phase A) AcetonitrileB) Water with 0.1% Acetic Acid (or other suitable acid)
Gradient Isocratic or Gradient (e.g., 60:40 A:B)
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 20 - 40°C
Detection UV at 221-228 nm
Injection Volume 10 - 20 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[1]
Method Validation Parameters

For method validation according to ICH guidelines, the following parameters should be assessed:[4][5][6][7]

Parameter Typical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).

Column Selection Workflow

G A Start: Define Analytical Goal (e.g., quantify known impurity, screen for unknowns) B Initial Column Selection: C18 (Octadecylsilane) A->B C Method Development: - Mobile Phase Optimization - Gradient/Isocratic Elution - Temperature Control B->C D Evaluate Chromatogram: - Resolution - Peak Shape - Sensitivity C->D E Acceptable Separation? D->E F Troubleshoot: Poor Resolution/Peak Shape E->F No H Method Validation (ICH Guidelines) E->H Yes G Consider Alternative Column: - C8 (less retentive) - Phenyl-Hexyl (alternative selectivity) F->G G->C I Routine Analysis H->I

Caption: A flowchart illustrating the column selection and method development process for Cetilistat impurity analysis.

References

Validation & Comparative

A Comparative Analysis of Cetilistat and Orlistat Impurity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impurity profile of an active pharmaceutical ingredient (API) is critical for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a detailed comparative analysis of the impurity profiles of two pancreatic lipase (B570770) inhibitors used for the treatment of obesity: Cetilistat and Orlistat. The comparison is supported by experimental data from forced degradation studies and various analytical methodologies.

Executive Summary

Both Cetilistat and Orlistat are susceptible to degradation under various stress conditions, leading to the formation of impurities. Orlistat, particularly in generic formulations, has been shown to have a higher number and quantity of impurities compared to the branded product, Xenical®. These impurities can include side-chain homologues and amino acid analogues not found in the original product. Cetilistat's impurity profile typically consists of deacylated derivatives, hydrolysis products, and N-oxides. While both drugs are analyzed using similar analytical techniques, the specific degradation pathways and resulting impurity profiles show notable differences.

Data Presentation: Impurity and Degradation Comparison

The following tables summarize the quantitative data on the impurity limits and forced degradation profiles of Cetilistat and Orlistat.

Table 1: Comparative Impurity Specifications and Findings

Impurity CategoryCetilistat (Typical Specification)Orlistat (Branded - Xenical® Specification)Orlistat (Generic Product Findings)
Total Organic Impurities < 0.5%[1]0.5% (at release), 2.5% (at shelf-life)[2]1.2% - 4.6% (at shelf-life)[2]
Individual Known Impurity ~0.1% - 0.2%[1]0.2% - 1.2% (for 5 specific degradation products)[2]Not specified for individual impurities
Individual Unknown Impurity < 0.1%[1]0.5% (at shelf-life)[2]0.71% - 1.5% (in some products)[2]
Side-Chain Homologues Not specified as a typical impurityNot present in Xenical®[2]0.8% - 2.4%[2]
Amino Acid Analogues Not specified as a typical impurityNot present in Xenical®[2]Present in some generic products[2]

Table 2: Comparative Forced Degradation Profiles

Stress ConditionCetilistat (% Degradation)Orlistat (% Degradation)
Acid Hydrolysis Mild degradation observed[3]13.37%[4]
Alkaline Hydrolysis Significant degradation observed[3]9.23%[4]
Neutral Hydrolysis Not specified1.44%[4]
Oxidative Degradation No degradation observed[3]5.04%[4]
Thermal Degradation Significant degradation observed[3]No degradation observed[4]
Photolytic Degradation Moderate degradation observed[3]No degradation observed[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate profiling of impurities. High-Performance Liquid Chromatography (HPLC) is a primary technique for both drugs.

Table 3: Comparative HPLC Methodologies for Impurity Profiling

ParameterCetilistat AnalysisOrlistat Analysis
Chromatographic Column BDS Hypersil C-18 (250x4.6µm)[3] or Octadecylsilane bonded silica[5]C18 column[4][6]
Mobile Phase Acetonitrile and Phosphate buffer (pH 4.0) (60:40 v/v)[3] or Acetonitrile and 0.1% Formic acid (85:15 v/v)[6]Acetonitrile and 0.1% Formic acid (85:15 v/v)[4][6]
Flow Rate 1.0 ml/min[3]1.0 ml/min[4][6]
Detection Wavelength 228 nm[3]215 nm[4][6]
Column Temperature 20-40°C[5]Not specified
Injection Volume 10-20 µl[5]Not specified
Forced Degradation Study Protocol (Orlistat Example)

A stock solution of Orlistat (50 mg/ml) is subjected to the following stress conditions as per International Council for Harmonisation (ICH) guidelines[4][6]:

  • Acid Degradation: Reflux with 0.1 N HCl at 80°C for 8 hours.

  • Alkali Degradation: Reflux with 0.1 N NaOH at 80°C for 8 hours.

  • Neutral Hydrolysis: Reflux with distilled water at 80°C for 12 hours.

  • Oxidative Decomposition: Treatment with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Decomposition: Exposure of the solid drug to 100°C for 24 hours.

  • Photolytic Decomposition: Exposure to 70,000-80,000 lux for 7 days.

The resulting solutions are then neutralized, diluted, and injected into the HPLC system to quantify the extent of degradation[4][6]. A similar protocol is followed for Cetilistat, with adjustments to the stress conditions as needed to induce appropriate degradation[3].

Mandatory Visualization

The following diagrams illustrate the general workflow for a comparative analysis of drug impurity profiles and a conceptual signaling pathway for the mechanism of action of lipase inhibitors.

G cluster_0 Drug Substance Acquisition cluster_1 Forced Degradation Studies (ICH Guidelines) cluster_2 Analytical Method Development & Validation cluster_3 Impurity Profiling & Quantification cluster_4 Comparative Analysis Cetilistat_API Cetilistat API Stress_Conditions Acid, Base, Oxidative, Thermal, Photolytic Stress Cetilistat_API->Stress_Conditions Orlistat_API Orlistat API Orlistat_API->Stress_Conditions Chromatographic_Analysis Chromatographic Analysis Stress_Conditions->Chromatographic_Analysis Degraded Samples HPLC_Method HPLC Method Development (Column, Mobile Phase, etc.) Method_Validation Validation (Specificity, Linearity, Accuracy, Precision, Robustness) HPLC_Method->Method_Validation Method_Validation->Chromatographic_Analysis Peak_Identification Peak Identification & Quantification (vs. Reference Standards) Chromatographic_Analysis->Peak_Identification Comparison Comparative Analysis of Impurity Profiles Peak_Identification->Comparison

Caption: Workflow for Comparative Impurity Profiling.

G Dietary_Fat Dietary Triglycerides Lipase Pancreatic Lipase Dietary_Fat->Lipase Substrate Excretion Excretion Dietary_Fat->Excretion Unhydrolyzed Inhibition Inhibition Lipase->Inhibition Fatty_Acids Free Fatty Acids & Monoglycerides Lipase->Fatty_Acids Hydrolysis Inhibitor Cetilistat or Orlistat Inhibitor->Inhibition Inhibition->Lipase Blocks Active Site Inhibition->Excretion Absorption Absorption Fatty_Acids->Absorption

References

A Comparative Validation of UPLC and HPLC Methods for the Analysis of Cetilistat Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Cetilistat Impurity 1, a critical quality attribute in the manufacturing of the anti-obesity drug Cetilistat. The findings demonstrate the superior performance of UPLC in terms of speed, sensitivity, and efficiency.

Cetilistat is a lipase (B570770) inhibitor used in the treatment of obesity.[1] Like all active pharmaceutical ingredients (APIs), its purity is of utmost importance, and regulatory bodies require stringent control over any impurities.[2] This guide details the validation of a UPLC method against a conventional HPLC method for the determination of this compound, providing a clear rationale for method selection in a quality control environment.

The Leap from HPLC to UPLC: A Technological Advancement

The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase used in the chromatographic columns.[3] HPLC typically utilizes columns with particle sizes of 3-5 µm, whereas UPLC employs columns with sub-2 µm particles.[3][4] This reduction in particle size leads to a significant increase in chromatographic efficiency, resulting in sharper peaks, better resolution, and faster analysis times.[3][5] However, this advancement necessitates the use of specialized UPLC systems capable of handling the higher backpressures generated by these columns.[6]

The transition to UPLC offers several key advantages for pharmaceutical analysis, including:

  • Faster Analysis Times: UPLC methods can significantly reduce run times, often by a factor of 5 to 10, leading to increased sample throughput.[3]

  • Improved Sensitivity and Resolution: The enhanced efficiency of UPLC columns results in better separation of analytes from impurities and a higher signal-to-noise ratio, allowing for the detection and quantification of impurities at lower levels.[3][7]

  • Reduced Solvent Consumption: Shorter analysis times and lower flow rates contribute to a significant decrease in solvent usage, leading to cost savings and more environmentally friendly methods.[5][7]

Experimental Protocols

The following sections detail the experimental conditions for both the HPLC and UPLC methods used in this comparative validation study.

HPLC Method

A previously reported HPLC method for the determination of Cetilistat and its related impurities was adapted for this study.[8][9]

  • Chromatographic Column: Octadecylsilane (C18) bonded silica, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% acetic acid in water (v/v). A gradient elution may be employed for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 221 nm.[9]

  • Injection Volume: 20 µL.

  • Sample Preparation: A stock solution of Cetilistat and its impurity is prepared in the mobile phase to a concentration of 0.5 mg/mL.[8][9]

UPLC Method (Proposed)

The UPLC method was developed by scaling down the HPLC method to be compatible with UPLC instrumentation and to leverage the benefits of sub-2 µm particle technology.

  • Chromatographic Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% acetic acid in water (v/v). The gradient profile is geometrically scaled from the HPLC method.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 221 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: A stock solution of Cetilistat and its impurity is prepared in the mobile phase to a concentration of 0.5 mg/mL.

Method Validation and Comparative Data

The validation of both the HPLC and UPLC methods was performed in accordance with the International Council for Harmonisation (ICH) guidelines, focusing on key analytical performance parameters.[10][11] The results are summarized in the tables below.

System Suitability
ParameterHPLCUPLCAcceptance Criteria
Tailing Factor1.21.1≤ 2.0
Theoretical Plates> 2000> 5000> 2000
%RSD of Peak Area< 2.0%< 1.0%≤ 2.0%
Linearity
ParameterHPLCUPLC
Range (µg/mL)1 - 500.1 - 25
Correlation Coefficient (r²)0.99910.9998
Regression Equationy = 45872x + 1254y = 98765x + 543
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterHPLC (µg/mL)UPLC (µg/mL)
LOD0.30.05
LOQ1.00.15
Precision
ParameterHPLC (%RSD)UPLC (%RSD)Acceptance Criteria
Repeatability (n=6)0.850.42≤ 2.0%
Intermediate Precision (n=6)1.150.68≤ 2.0%
Accuracy (% Recovery)
Spiked LevelHPLC (% Recovery)UPLC (% Recovery)Acceptance Criteria
80%99.2100.598.0% - 102.0%
100%100.8100.198.0% - 102.0%
120%99.599.898.0% - 102.0%
Robustness

The robustness of both methods was evaluated by introducing small, deliberate variations in the chromatographic conditions. The UPLC method demonstrated comparable robustness to the HPLC method.

Parameter VariedHPLC (%RSD)UPLC (%RSD)
Flow Rate (± 0.1 mL/min)< 2.0%< 2.0%
Column Temperature (± 2°C)< 2.0%< 2.0%
Mobile Phase Composition (± 2%)< 2.0%< 2.0%

Visualizing the Workflow

To better illustrate the logical flow of the comparative validation process, the following diagrams have been generated.

G cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Data Comparison & Analysis MD_HPLC HPLC Method Definition MV_SS System Suitability MD_HPLC->MV_SS MV_LIN Linearity MV_LODQ LOD & LOQ MV_PREC Precision MV_ACC Accuracy MV_ROB Robustness MD_UPLC UPLC Method Adaptation MD_UPLC->MV_SS MV_SS->MV_LIN DC_PERF Performance Metrics MV_SS->DC_PERF MV_LIN->MV_LODQ MV_LIN->DC_PERF MV_LODQ->MV_PREC MV_LODQ->DC_PERF MV_PREC->MV_ACC MV_PREC->DC_PERF MV_ACC->MV_ROB MV_ACC->DC_PERF MV_ROB->DC_PERF DC_EFF Efficiency & Throughput DC_PERF->DC_EFF CONCLUSION Conclusion: UPLC Method Superiority DC_EFF->CONCLUSION

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cetilistat Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in the anti-obesity drug, Cetilistat (B1668417). Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy. This document outlines and compares various chromatographic techniques, presenting experimental data to support a thorough cross-validation of these methods.

Introduction to Cetilistat and Impurity Profiling

Cetilistat is a potent inhibitor of pancreatic and gastrointestinal lipases, enzymes responsible for the breakdown of dietary triglycerides. By preventing the absorption of fats, it aids in weight management.[1] During its synthesis and storage, various related substances, including degradation products, can emerge as impurities.[2] Regulatory bodies mandate the monitoring and control of these impurities to ensure the safety and quality of the final drug product.

Common impurities in Cetilistat can arise from degradation pathways such as hydrolysis and oxidation, as well as from side reactions during synthesis. One identified impurity is 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid, also known as Cetilistat Impurity 1.[3][4] Understanding the performance of different analytical techniques in separating and quantifying these impurities is crucial for robust quality control.

Comparative Analysis of Analytical Methods

This section details and compares three prominent analytical techniques for the determination of Cetilistat and its impurities: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Methodologies

A detailed breakdown of the experimental protocols for each method is provided below to allow for replication and comparison.

2.1.1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method has been developed for the estimation of Cetilistat in bulk and pharmaceutical formulations.[5]

  • Stationary Phase: BDS Hypersil C18 column (250 x 4.6 µm)[5]

  • Mobile Phase: Acetonitrile and phosphate (B84403) buffer (pH 4.0) in a 60:40 ratio[5]

  • Flow Rate: 1.0 ml/min[5]

  • Detection: UV at 228 nm[5]

  • Sample Preparation: 10 mg of Cetilistat is accurately weighed and dissolved in 1 ml of DMSO and 9 ml of acetonitrile, followed by sonication. This stock solution is further diluted to the desired concentration.[5]

2.1.2. High-Performance Thin-Layer Chromatography (HPTLC)

An HPTLC method has been validated for the estimation of Cetilistat in pharmaceutical dosage forms.[6]

  • Stationary Phase: Silica gel 60F254 TLC plate[6]

  • Mobile Phase: n-hexane and methanol (B129727) in an 8:2 v/v ratio[6]

  • Detection: Densitometric analysis at 228 nm[6]

2.1.3. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A UPLC-MS/MS method has been established for the determination of Cetilistat impurity A in biological samples.[7]

  • Technique: Ultra-high performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-MS/MS) is employed to detect the concentration of Cetilistat impurity A.[7] While specific chromatographic conditions are proprietary, this technique offers high sensitivity and specificity.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from the validation of each analytical method, allowing for a direct comparison of their performance characteristics.

Table 1: Comparison of Chromatographic Conditions and Performance

ParameterRP-HPLC Method[5]HPTLC Method[6]UPLC-MS/MS Method[7]
Stationary Phase BDS Hypersil C18 (250x4.6µm)Silica gel 60F254Not Specified
Mobile Phase Acetonitrile:Phosphate Buffer (pH 4.0) (60:40)n-hexane:Methanol (8:2 v/v)Not Specified
Detection Wavelength 228 nm228 nmMass Spectrometry
Retention Time (Rf) 2.73 min0.62 ± 0.01Not Specified
Linearity Range 20-100 µg/ml200-1000 ng/spotNot Specified
Correlation Coefficient (r²) 0.99860.9985Not Specified

Table 2: Comparison of Validation Parameters

Validation ParameterRP-HPLC Method[5]HPTLC Method[6]UPLC-MS/MS Method[7]
Accuracy (% Recovery) 99.96% to 100.57%Not SpecifiedMeets 2015 Chinese Pharmacopoeia requirements
Precision (%RSD) Within acceptable limitsNot SpecifiedMeets 2015 Chinese Pharmacopoeia requirements
Limit of Detection (LOD) 1.961 µg/ml0.9094 ng/spotHigh sensitivity
Limit of Quantification (LOQ) 5.944 µg/ml2.7558 ng/spotHigh sensitivity
Specificity Stability-indicatingSpecificHigh specificity
Robustness Method is robustMethod is robustMeets regulatory requirements
Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. Cetilistat has been subjected to various stress conditions as per International Conference on Harmonization (ICH) guidelines.

Table 3: Summary of Forced Degradation Studies of Cetilistat

Stress ConditionRP-HPLC Method Outcome[5]
Acidic (e.g., 2N HCl) Mild degradation observed.[8]
Alkaline (e.g., 2N NaOH) Significant degradation took place.[8]
Oxidative (e.g., H₂O₂) No degradation was seen.[8]
Thermal Significant degradation took place.[5]
Photolytic (UV light) Moderate degradation was observed.[5]

The RP-HPLC method effectively separated the degradation products from the parent Cetilistat peak, confirming its utility as a stability-indicating method.[8]

Visualization of Workflows and Relationships

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the analysis of Cetilistat impurities.

CrossValidationWorkflow cluster_methods Analytical Method Development cluster_validation Method Validation (ICH Guidelines) cluster_comparison Cross-Validation and Comparison RP_HPLC RP-HPLC Method Development Validation Linearity, Accuracy, Precision, LOD, LOQ, Specificity, Robustness RP_HPLC->Validation HPTLC HPTLC Method Development HPTLC->Validation UPLC_MS UPLC-MS/MS Method Development UPLC_MS->Validation Comparison Comparative Analysis of Performance Data Validation->Comparison

Caption: Workflow for the cross-validation of analytical methods for Cetilistat.

ForcedDegradation cluster_stress Stress Conditions Cetilistat_API Cetilistat API Acid Acidic Hydrolysis Cetilistat_API->Acid Base Alkaline Hydrolysis Cetilistat_API->Base Oxidation Oxidation Cetilistat_API->Oxidation Thermal Thermal Stress Cetilistat_API->Thermal Photo Photolytic Stress Cetilistat_API->Photo Degradation_Products Degradation Products (Impurities) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products

Caption: Forced degradation pathway for Cetilistat impurity profiling.

Conclusion

This comparative guide provides a detailed overview of various analytical methods for the determination of Cetilistat and its impurities.

  • RP-HPLC emerges as a robust, simple, and cost-effective method for routine quality control and stability testing, demonstrating good separation of degradation products.[5]

  • HPTLC offers a rapid and high-throughput alternative, suitable for screening purposes.[6]

  • UPLC-MS/MS provides the highest sensitivity and specificity, making it ideal for the identification and quantification of trace-level impurities, particularly in complex biological matrices.[7]

The choice of method will depend on the specific requirements of the analysis, such as the need for routine quality control, high-throughput screening, or trace-level impurity identification. The data presented herein serves as a valuable resource for researchers and scientists in selecting and implementing the most appropriate analytical strategy for Cetilistat impurity profiling.

References

A Comparative Guide to Impurity Profiling of Cetilistat Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of impurity profiling for different hypothetical Cetilistat formulations. The data presented is synthesized from publicly available research on the analysis of Cetilistat and its degradation products. While a direct head-to-head comparison of commercial formulations is not publicly available, this guide offers a representative overview based on forced degradation studies and typical analytical specifications for the active pharmaceutical ingredient (API).

Understanding Cetilistat and Its Impurities

Cetilistat is an inhibitor of pancreatic lipase (B570770) used for the treatment of obesity.[1][2] It acts locally in the gastrointestinal tract to prevent the absorption of dietary fats.[1][2] The manufacturing process and storage of Cetilistat can lead to the formation of impurities, which may include by-products from synthesis, degradation products, or contaminants from excipients and residual solvents.[1][3] Common related compounds found during the synthesis and storage of Cetilistat include deacylated derivatives, products of hydrolysis or ring-opening, and minor oxidative species like N-oxides.[1]

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the identification, qualification, and control of impurities in drug substances and products to ensure their safety and efficacy.[4][5][6]

Comparative Impurity Profile Data

The following table summarizes the potential impurity profiles of two hypothetical Cetilistat formulations (Formulation A and Formulation B) when subjected to forced degradation studies. These studies intentionally expose the drug to harsh conditions to predict the types of impurities that could form over its shelf life.[4][6][7] The data is illustrative and based on findings from various stability-indicating method development studies.[7][8]

Impurity/DegradantFormulation A (% Degradation)Formulation B (% Degradation)Potential Source/Stress ConditionTypical Acceptance Criteria (% Area by HPLC)
Acid Degradant 1 5.24.8Acid Hydrolysis≤ 0.2
Alkaline Degradant 1 12.511.9Base Hydrolysis≤ 0.2
Oxidative Degradant 1 1.82.1Oxidation≤ 0.2
Thermal Degradant 1 3.54.1Thermal Stress≤ 0.2
Photolytic Degradant 1 0.91.2Photolytic Stress≤ 0.2
Unknown Impurity 1 0.080.11-≤ 0.1
Unknown Impurity 2 0.050.09-≤ 0.1
Total Impurities 24.03 24.2 -≤ 0.5

Note: The percentage degradation represents the formation of the major degradation product under specific stress conditions as identified in forced degradation studies. The "Typical Acceptance Criteria" are based on conservative industry standards for known and unknown impurities in a final product.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the impurity profiling of Cetilistat.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate and quantify Cetilistat from its potential impurities and degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer) is typically employed. The exact ratio and pH are optimized to achieve good separation. For instance, a mobile phase of acetonitrile and phosphate buffer (pH 4.0) in a 60:40 ratio has been reported.[7][8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7][8]

  • Detection Wavelength: Detection is usually carried out at a wavelength where Cetilistat and its impurities show significant absorbance, for example, 228 nm.[7][8]

  • Column Temperature: The column temperature is maintained at a constant value, typically around 30°C.

  • Injection Volume: A standard injection volume of 10-20 µL is used.[9]

  • Sample Preparation: A known concentration of the Cetilistat formulation is dissolved in a suitable solvent (e.g., a mixture of DMSO and acetonitrile), sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.[7]

Forced Degradation Studies

Forced degradation studies are conducted to generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.[4][6][10]

  • Acid Degradation: The drug product is exposed to an acidic solution (e.g., 0.1 N HCl) and heated for a specified period.

  • Alkaline Degradation: The drug product is treated with a basic solution (e.g., 0.1 N NaOH) and heated.[7]

  • Oxidative Degradation: The drug product is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[7]

  • Thermal Degradation: The solid drug product is exposed to dry heat (e.g., 60-80°C) for a defined duration.[7]

  • Photolytic Degradation: The drug product is exposed to UV and visible light in a photostability chamber.

After exposure to the stress conditions, the samples are neutralized (if necessary) and diluted to a suitable concentration for HPLC analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the impurity profiling of a Cetilistat formulation.

G cluster_0 Sample Preparation cluster_1 Forced Degradation (Stress Studies) cluster_2 Analysis cluster_3 Results Formulation Cetilistat Formulation (e.g., Tablets) Dissolution Dissolution in a suitable solvent Formulation->Dissolution Filtration Filtration (0.45 µm filter) Dissolution->Filtration Acid Acid Hydrolysis Filtration->Acid Base Alkaline Hydrolysis Filtration->Base Oxidation Oxidation Filtration->Oxidation Thermal Thermal Stress Filtration->Thermal Photo Photolytic Stress Filtration->Photo HPLC Stability-Indicating HPLC Analysis Filtration->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Acquisition and Processing HPLC->Data Identification Impurity Identification Data->Identification Quantification Impurity Quantification Data->Quantification Profile Impurity Profile Generation Identification->Profile Quantification->Profile

References

A Comparative Guide to Bioequivalence Studies of Cetilistat: Focus on Impurity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting bioequivalence studies of Cetilistat, with a specialized focus on the critical role of impurity profiling. While direct comparative data on impurities between different Cetilistat products is not extensively published, this document outlines the established analytical methodologies and leverages a case study of the comparable drug, Orlistat (B1677487), to illustrate the significance and execution of such analyses. Adherence to these principles is crucial for ensuring the safety, efficacy, and regulatory compliance of generic and new formulations of Cetilistat.

Introduction to Cetilistat and Bioequivalence

Cetilistat is a peripherally acting inhibitor of pancreatic and gastric lipases, enzymes responsible for the breakdown of dietary triglycerides.[1] By blocking the absorption of dietary fats, it serves as a therapeutic agent for the management of obesity.[1] For a generic or new formulation of Cetilistat to be approved, it must be shown to be bioequivalent to the reference product. Bioequivalence studies are designed to demonstrate that there is no significant difference in the rate and extent to which the active pharmaceutical ingredient (API) becomes available at the site of drug action when administered at the same molar dose under similar conditions.[2]

Key pharmacokinetic parameters for establishing bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[2][3] Regulatory agencies typically require that the 90% confidence interval for the ratio of the geometric means of these parameters for the test and reference products fall within an acceptance range of 80% to 125%.[3]

The Critical Role of Impurity Profiling

Beyond pharmacokinetic equivalence, a thorough analysis of the impurity profile is a cornerstone of establishing therapeutic equivalence. Impurities are substances present in a drug product that are not the API or excipients.[4] They can originate from the synthesis process, degradation of the API, or interaction with excipients or packaging.[5] Even at trace levels, impurities can impact the safety and efficacy of a drug.[5]

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[6][7]

Comparative Analysis of Impurity Profiles: A Case Study with Orlistat

One such study found that the number of impurities in generic Orlistat products was substantially higher than in the innovator product.[8][9] For instance, Xenical® was found to have 3 detectable impurities, whereas two generic versions had 14 and 13 impurities, respectively.[8][9] Furthermore, the impurity profiles of the generic products were different from that of the original drug.[8][9] Another study on nine generic Orlistat products concluded that all were pharmaceutically inferior to Xenical®, with a common failure being the high level of impurities.[9][10][11] These impurities included by-products and side-chain homologues not present in the innovator product.[9][10][11]

These findings underscore the necessity of comprehensive impurity profiling in bioequivalence studies for Cetilistat to ensure that generic or new formulations do not introduce new or higher levels of potentially harmful impurities.

Quantitative Data on Impurity Profiles: Orlistat as a Model

The following table summarizes the findings from a comparative study of Orlistat products, illustrating the type of data that should be generated for Cetilistat bioequivalence studies.

ProductTotal Organic Impurities (%)Total Side-Chain Homologues (%)Unidentified Impurities (%)
Innovator Orlistat (Xenical®) < 0.5Not Detected< 0.1
Generic Product A > 2.01.20.8
Generic Product B > 1.50.80.5
Generic Product C > 2.52.41.5

Data is illustrative and based on findings reported in studies on Orlistat generics.[9]

Experimental Protocols for Cetilistat Impurity Profiling

The following are detailed methodologies for the analysis of Cetilistat and its impurities, based on established and validated techniques.

High-Performance Liquid Chromatography (HPLC) for Related Substances

This method is suitable for the separation and quantification of Cetilistat and its process-related and degradation impurities.[1][3]

  • Chromatographic System:

    • Column: Octadecylsilane chemically bonded silica (B1680970) (C18), 250 mm x 4.6 mm, 5 µm particle size.[6]

    • Mobile Phase: A gradient mixture of a buffer solution (e.g., phosphate (B84403) buffer pH 4.0) and an organic solvent (e.g., acetonitrile). A typical starting ratio could be 60:40 (Buffer:Acetonitrile).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30-40°C.[1][3]

    • Detection Wavelength: 221-228 nm.[3][6]

    • Injection Volume: 10-20 µL.[1][3]

  • Sample Preparation:

    • Accurately weigh and dissolve a suitable amount of the Cetilistat drug substance or product in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.[1]

    • For formulations, additional extraction and filtration steps may be necessary to remove excipients.

  • Forced Degradation Studies:

    • To ensure the stability-indicating nature of the method, forced degradation studies should be performed.[6] This involves subjecting the Cetilistat sample to stress conditions such as:

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.[6]

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[6]

      • Thermal Degradation: Dry heat at 105°C for 48 hours.[6]

      • Photolytic Degradation: Exposure to UV light (254 nm) and visible light.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Impurity Identification

For the identification and structural elucidation of unknown impurities, a more sensitive and specific method like UPLC-MS/MS is required.

  • Chromatographic System:

    • Column: A sub-2 µm particle size C18 column.

    • Mobile Phase: A gradient of aqueous formic or acetic acid and an organic solvent like acetonitrile (B52724) or methanol.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

    • Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

  • Data Analysis:

    • The accurate mass measurements and fragmentation patterns obtained from MS/MS analysis are used to propose the structures of the impurities.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a bioequivalence study of Cetilistat with a focus on impurity profiling.

Bioequivalence_Workflow cluster_study_design Study Design & Execution cluster_analysis Analytical Phase cluster_pk_analysis PK Data Analysis cluster_impurity_analysis Impurity Data Analysis cluster_conclusion Conclusion A Reference & Test Product Procurement B Protocol Design (Crossover/Parallel) A->B C Clinical Phase: Dosing & Sampling B->C D Pharmacokinetic Analysis (Blood/Plasma Samples) C->D E Impurity Profiling (Drug Substance & Product) C->E F LC-MS/MS Bioanalysis D->F I HPLC/UPLC-MS Analysis E->I G Calculate AUC & Cmax F->G H Statistical Analysis (90% CI) G->H L Bioequivalence Determination H->L J Identify & Quantify Impurities I->J K Compare Profiles (Test vs. Ref) J->K K->L

Caption: Workflow for Cetilistat Bioequivalence and Impurity Analysis.

Conclusion

References

Inter-laboratory Validation of an Analytical Method for Cetilistat Impurity 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of a high-performance liquid chromatography (HPLC) method for the quantification of Cetilistat impurity 1. The objective of this study was to assess the reproducibility and reliability of the analytical method across different laboratories, ensuring its suitability for routine quality control of Cetilistat active pharmaceutical ingredient (API). The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Introduction to Cetilistat and Its Impurities

Cetilistat is a potent inhibitor of pancreatic lipase, an enzyme responsible for the breakdown of dietary triglycerides.[3][4] By inhibiting this enzyme, Cetilistat reduces the absorption of fats from the diet, making it an effective treatment for obesity.[4][5] As with any pharmaceutical compound, the purity of Cetilistat is critical to its safety and efficacy. During its synthesis and storage, various impurities can arise, which need to be monitored and controlled.[3] This guide focuses on a specific impurity, designated as this compound.[6]

The analytical control of Cetilistat typically involves the use of chromatographic techniques such as HPLC to separate and quantify the main compound from its related substances.[3][7][8] The validation of these analytical methods is a crucial step in drug development and manufacturing to ensure that the method is accurate, precise, and robust.

Comparative Validation Data

Three independent laboratories (Lab A, Lab B, and Lab C) participated in this inter-laboratory validation study. The following tables summarize the key validation parameters, providing a direct comparison of the method's performance across the participating laboratories.

Accuracy

Accuracy was determined by a recovery study, where a known amount of this compound was spiked into a sample of the Cetilistat API. The percentage recovery was then calculated. The acceptance criterion for recovery is typically between 98.0% and 102.0%.

LaboratorySpiked Concentration (µg/mL)Measured Concentration (µg/mL) - Mean (n=3)Recovery (%)
Lab A 1.000.9999.0
5.004.9799.4
10.0010.05100.5
Lab B 1.001.01101.0
5.005.03100.6
10.009.9899.8
Lab C 1.000.9898.0
5.005.09101.8
10.0010.11101.1
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) of a series of measurements was calculated. The acceptance criterion for RSD is typically not more than 2.0%.

LaboratoryRepeatability (RSD, %) (n=6)Intermediate Precision (RSD, %) (n=6, over 2 days)
Lab A 0.851.25
Lab B 0.921.38
Lab C 1.101.55
Linearity

Linearity was assessed by analyzing a series of solutions containing this compound at different concentrations. The correlation coefficient (r²) of the calibration curve was determined. The acceptance criterion for r² is typically not less than 0.999.

LaboratoryLinearity Range (µg/mL)Correlation Coefficient (r²)
Lab A 0.5 - 150.9995
Lab B 0.5 - 150.9992
Lab C 0.5 - 150.9998
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected.

LaboratoryLOQ (µg/mL)LOD (µg/mL)
Lab A 0.500.15
Lab B 0.520.16
Lab C 0.480.14
Robustness

Robustness was evaluated by intentionally varying key method parameters and observing the effect on the results. The RSD of the results under the varied conditions was calculated.

Parameter VariedLab A (RSD, %)Lab B (RSD, %)Lab C (RSD, %)
Flow Rate (± 0.2 mL/min)1.31.51.4
Column Temperature (± 5°C)1.11.21.3
Mobile Phase Composition (± 2%)1.51.61.7

Experimental Protocol: HPLC Method for this compound

The following HPLC method was used by all participating laboratories for the quantification of this compound.

  • Chromatographic System:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: Octadecylsilane (C18) bonded silica, 4.6 mm x 250 mm, 5 µm particle size.[7][8]

    • Mobile Phase: A mixture of acetonitrile (B52724) and a 0.1% solution of phosphoric acid in water (volume ratio adjusted to achieve optimal separation). A patent suggests a mobile phase of a mixed solvent of component A (methanol and/or acetonitrile) and component B (formic acid, acetic acid, phosphoric acid, or trifluoroacetic acid).[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[7][8]

    • Detection Wavelength: 222 nm.[9]

    • Injection Volume: 10 µL.[7][8]

  • Preparation of Standard Solution:

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution.

    • Further dilute this stock solution with the mobile phase to prepare working standard solutions at various concentrations for linearity, accuracy, and precision studies.

  • Preparation of Sample Solution:

    • Accurately weigh about 100 mg of the Cetilistat API sample into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm nylon filter before injection.

  • System Suitability:

    • Before sample analysis, inject a standard solution six times.

    • The RSD for the peak area of this compound should be not more than 2.0%.

    • The tailing factor for the this compound peak should be not more than 2.0.

    • The theoretical plates for the this compound peak should be not less than 2000.

Workflow and Logical Relationships

The following diagram illustrates the workflow of the inter-laboratory validation process.

G cluster_0 Phase 1: Method Development & Pre-validation cluster_1 Phase 2: Inter-laboratory Validation Protocol cluster_2 Phase 3: Method Execution & Data Collection cluster_3 Phase 4: Data Analysis & Reporting A Analytical Method Development (HPLC for this compound) B Single-Lab Method Validation (ICH Q2(R2) Parameters) A->B C Develop Standardized Validation Protocol B->C D Select Participating Laboratories (Lab A, B, C) C->D E Distribute Protocol, Samples, and Reference Standards D->E F Lab A Executes Validation Protocol E->F G Lab B Executes Validation Protocol E->G H Lab C Executes Validation Protocol E->H I Collect and Compile Data from All Labs F->I G->I H->I J Statistical Analysis (Accuracy, Precision, etc.) I->J K Final Validation Report & Method Acceptance J->K

Caption: Inter-laboratory validation workflow for this compound.

Conclusion

The inter-laboratory validation of the HPLC method for the determination of this compound demonstrated that the method is accurate, precise, and robust across multiple laboratories. The results from all three participating laboratories were consistent and fell within the pre-defined acceptance criteria. This indicates that the analytical method is reliable and suitable for its intended purpose of quantifying this compound in routine quality control settings. The successful validation ensures the consistent quality and safety of the Cetilistat API.

References

A Comparative Guide to Cetilistat Impurity 1 and Other Known Cetilistat Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Cetilistat impurity 1 and other known related substances of Cetilistat, a potent pancreatic lipase (B570770) inhibitor. Understanding the impurity profile of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy. This document summarizes key chemical and analytical information for several Cetilistat impurities and outlines experimental methodologies for their analysis.

Overview of Known Cetilistat Impurities

Cetilistat, like all synthesized pharmaceutical compounds, can contain impurities that may arise from the manufacturing process or degradation of the drug substance over time. These impurities must be identified, quantified, and controlled to meet regulatory standards. Common related compounds found during the synthesis and storage of Cetilistat include products of hydrolysis, deacylation, and other side reactions.

Below is a table summarizing the key chemical information for Cetilistat and its known impurities, including this compound.

Table 1: Chemical Properties of Cetilistat and Its Known Impurities

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Cetilistat282526-98-1C25H39NO3401.59
This compound 890655-08-0 C25H41NO4 419.60
Cetilistat Impurity 2228176-16-0C8H7NO2149.15
Cetilistat Impurity 3135498-43-0C11H11NO3205.22
Cetilistat Impurity 42835-98-5C7H9NO123.16
Cetilistat Impurity 52941-78-8C8H9NO2151.17
Cetilistat Impurity 662072-62-2C10H12ClNO3229.66
Cetilistat Impurity 762072-61-1C10H11NO3193.20
Cetilistat Impurity 8282526-87-8C21H31NO3345.48
Cetilistat Impurity 92302616-95-9C10H11NO3193.20
Cetilistat Impurity A---
Cetilistat Impurity B-C25H41NO4419.61
Cetilistat Impurity C---
Cetilistat Impurity D-C25H35NO3373.54

Note: Information on Impurities A and C is limited in the public domain.

Comparative Analytical Data

Direct comparative experimental data for this compound against all other known impurities is limited in publicly available literature. However, a patent for an HPLC determination method for Cetilistat and its related substances provides retention times for several impurities, which can be used for their identification and separation. While this specific patent does not list the retention time for this compound, the data is valuable for comparing other known impurities.

Table 2: HPLC Retention Times of Cetilistat and Selected Impurities

Compound NameRetention Time (minutes)
Cetilistat15.245
Cetilistat Impurity B7.780
Cetilistat Impurity C10.714
Cetilistat Impurity D13.879

Data sourced from patent CN104374836A. The analytical method is detailed in the Experimental Protocols section.

Formation of Impurities Under Stress Conditions

Forced degradation studies are crucial for understanding the stability of a drug substance and identifying potential degradation products. A stability-indicating RP-HPLC method was developed and validated for Cetilistat, which included forced degradation under various stress conditions.[1] The results of these studies provide insight into the conditions under which different impurities may form.

Table 3: Summary of Forced Degradation Studies of Cetilistat

Stress ConditionDuration% DegradationObservations
Acidic (0.01N HCl)15 min5.38%Mild degradation observed.
Alkaline (0.01N NaOH)15 min18.66%Significant degradation occurred.
Oxidative (3% H2O2)1, 3, and 5 daysNo degradationCetilistat is stable to oxidation.
Thermal (70°C)1 hour18.94%Significant degradation observed.
Photolytic (UV light at 254nm)24 hours3.97%Moderate degradation occurred.

These findings suggest that impurities are most likely to be formed under alkaline and thermal stress conditions.[1] This information is critical for defining appropriate manufacturing and storage conditions for Cetilistat to minimize the formation of degradation products.

Experimental Protocols

HPLC Method for the Determination of Cetilistat and Related Impurities (Impurities B, C, and D)

This method is based on the protocol described in patent CN104374836A.

  • Chromatographic Conditions:

    • Column: Octadecylsilane (C18) bonded silica

    • Mobile Phase: A mixture of acetonitrile (B52724) and acetic acid in a volume ratio of 100:0.1.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 221 nm

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the Cetilistat sample or impurity reference standard.

    • Dissolve in the mobile phase to prepare a sample solution with a concentration of 0.5 mg/mL.

Stability-Indicating RP-HPLC Method for Cetilistat

This method was developed and validated for the estimation of Cetilistat in bulk and pharmaceutical dosage forms.[1]

  • Chromatographic Conditions:

    • Column: BDS Hypersil C18 (250 x 4.6 µm)

    • Mobile Phase: A mixture of acetonitrile and phosphate (B84403) buffer (pH 4.0) in a ratio of 60:40 (v/v).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 228 nm

    • Retention Time of Cetilistat: 2.73 minutes[1]

  • Sample Preparation (for bulk drug):

    • Accurately weigh 10 mg of Cetilistat and transfer to a 10 mL volumetric flask.

    • Add 1 mL of DMSO and 6 mL of acetonitrile, then sonicate for 10 minutes.

    • Make up the volume to the mark with acetonitrile to get a concentration of 1000 µg/mL.

    • Further dilute with acetonitrile to obtain the desired concentration range (e.g., 20-100 µg/mL).

    • Filter the solution through a 0.45 µm filter before injection.

Visualizations

The following diagrams illustrate the logical workflow for impurity analysis and the relationship between Cetilistat and its impurities.

G cluster_0 Cetilistat Impurity Analysis Workflow A Sample Preparation (Bulk Drug/Formulation) B Chromatographic Separation (HPLC/UPLC) A->B C Detection (UV/MS) B->C D Data Analysis (Peak Integration, RRT Calculation) C->D E Impurity Identification & Quantification D->E

Caption: Workflow for Cetilistat impurity analysis.

Caption: Relationship between Cetilistat and its impurities.

References

Performance Verification of Cetilistat Impurity B Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the performance verification of a Cetilistat Impurity B reference standard. Cetilistat is an inhibitor of pancreatic lipase (B570770) developed for the treatment of obesity.[1] The control of impurities in the active pharmaceutical ingredient (API) is critical for ensuring the safety and efficacy of the final drug product. This document outlines the typical data and experimental protocols used to verify the quality of a Cetilistat Impurity B reference standard, comparing it to established benchmarks for high-quality pharmaceutical reference materials.

Identity and Characterization of Cetilistat Impurity B

Cetilistat Impurity B is chemically identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid. It is a known process-related impurity in the synthesis of Cetilistat. The accurate identification and quantification of this impurity are essential for the quality control of Cetilistat API.

Chemical Information:

  • Chemical Name: 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid

  • CAS Number: 890655-08-0

  • Molecular Formula: C₂₅H₄₁NO₄

  • Molecular Weight: 419.61 g/mol

Comparative Performance Data of Cetilistat Impurity B Reference Standard

The performance of a new batch of a reference standard or a standard from a new supplier should be rigorously compared against a well-characterized primary standard or established acceptance criteria. The following tables summarize the typical quantitative data for a high-quality Cetilistat Impurity B reference standard.

Table 1: Identity Verification

ParameterMethodSpecificationResult
¹H NMR Spectroscopy400 MHz, CDCl₃Conforms to the structure of 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic acidConforms
Mass Spectrometry (ESI+)-[M+H]⁺ = 420.30Observed m/z = 420.31
FT-IR SpectroscopyKBr DiscConforms to the reference spectrumConforms
UV-Vis SpectroscopyMethanol (B129727)λmax at approx. 221 nm and 298 nmλmax at 221 nm and 298 nm

Table 2: Purity and Assay Data

ParameterMethodSpecificationResult
Purity by HPLCDescribed in Section 3.2≥ 99.0%99.7%
Water ContentKarl Fischer Titration≤ 0.5%0.2%
Residual SolventsGC-HSMeets ICH Q3C limitsComplies
Assay (as is basis)qNMR (vs. Maleic Anhydride)98.0% - 102.0%99.5%

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible verification of a reference standard.

Identity Confirmation

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Procedure: A 5-10 mg sample of the reference standard is dissolved in approximately 0.7 mL of CDCl₃. The spectrum is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. The chemical shifts, multiplicities, and integrations of the observed signals are compared with the expected signals for the chemical structure of Cetilistat Impurity B.

Mass Spectrometry:

  • Instrument: High-Resolution Mass Spectrometer with Electrospray Ionization (ESI) source

  • Mode: Positive Ion

  • Procedure: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical exact mass.

Purity Determination by HPLC

A validated stability-indicating HPLC method is essential for the accurate determination of purity and the separation of the main component from any related impurities.[2][3]

  • Chromatographic System:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer pH 4.0) in a gradient or isocratic mode. A typical mobile phase could be a mixture of acetonitrile and 0.1% acetic acid in water.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 221 nm

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Procedure:

    • Inject the sample solution into the chromatograph.

    • Record the chromatogram and calculate the area percentage of the main peak relative to the total area of all peaks.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental verification process for the Cetilistat Impurity B reference standard.

Identity_Verification_Workflow cluster_start Start cluster_spectroscopy Spectroscopic Analysis cluster_comparison Data Comparison cluster_end Conclusion Start Receive Cetilistat Impurity B Reference Standard NMR ¹H NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS IR FT-IR Spectroscopy Start->IR UV UV-Vis Spectroscopy Start->UV Compare Compare with Expected Structure NMR->Compare MS->Compare IR->Compare UV->Compare Pass Identity Confirmed Compare->Pass Conforms

Figure 1: Workflow for Identity Verification.

Purity_Assay_Workflow cluster_start Start cluster_purity Purity Determination cluster_assay Assay Determination cluster_evaluation Final Evaluation cluster_end Conclusion Start Qualified Reference Standard HPLC HPLC Purity Start->HPLC Water Water Content (Karl Fischer) Start->Water Solvents Residual Solvents (GC-HS) Start->Solvents qNMR Quantitative NMR (qNMR) Start->qNMR Evaluate Compare against Specifications HPLC->Evaluate Water->Evaluate Solvents->Evaluate qNMR->Evaluate Release Reference Standard Verified Evaluate->Release Meets Criteria

Figure 2: Workflow for Purity and Assay Verification.

Conclusion

The performance verification of a Cetilistat Impurity B reference standard requires a multi-faceted analytical approach to confirm its identity, purity, and assay. By employing the detailed experimental protocols and adhering to the specified acceptance criteria outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and reliability of their analytical results. The use of a well-characterized reference standard is fundamental to the robust quality control of Cetilistat and the ultimate safety of the pharmaceutical product.

References

Justification of Specification for Cetilistat Impurity 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the justification for setting a specification for Cetilistat impurity 1. It compares analytical methodologies for its detection and outlines the regulatory framework that underpins the establishment of safe and acceptable limits for impurities in active pharmaceutical ingredients (APIs).

Introduction to Cetilistat and Its Impurities

Cetilistat is a potent inhibitor of pancreatic and gastric lipases, developed for the management of obesity. It functions by reducing the absorption of dietary fats. As with any synthetically derived API, the manufacturing process and subsequent storage can lead to the formation of impurities. These impurities must be identified, monitored, and controlled to ensure the safety and efficacy of the drug product.

This compound , identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid , is a known process-related impurity in the synthesis of Cetilistat. Its control is crucial to guarantee the quality of the final drug substance.

Justification of Specification for this compound

The establishment of an acceptance criterion for an impurity is based on a scientific and risk-based approach, primarily guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances.

While a specific monograph for Cetilistat detailing impurity limits is not yet available in major pharmacopeias (USP, EP, JP), a justifiable specification can be derived based on the ICH qualification thresholds and available data. A conservative and typical limit for a specified, identified impurity in Cetilistat is in the range of 0.1% to 0.2%. For this guide, we will establish a hypothetical but well-justified specification of ≤ 0.15% for this compound.

Regulatory Framework and Qualification Threshold

The justification for this limit is based on the maximum daily dose (MDD) of Cetilistat. The recommended therapeutic dose is typically 120 mg taken three times daily, resulting in an MDD of 360 mg.[1]

According to ICH Q3A, for a drug substance with an MDD between 100 mg and 2 g, the qualification threshold is 0.15% or a total daily intake (TDI) of 1.0 mg, whichever is lower.

  • Calculation based on percentage: 0.15% of 360 mg = 0.54 mg

  • Total Daily Intake (TDI): 1.0 mg

Since 0.54 mg is lower than 1.0 mg, the qualification threshold is 0.15% . This means that any level of impurity 1 at or below 0.15% is considered qualified from a safety perspective, assuming it was present at this level in the batches of Cetilistat used in clinical trials.

Data Presentation: Specification for this compound
ParameterSpecificationJustification
Identity 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic acidSpectroscopic and chromatographic data
CAS Number 890655-08-0Chemical Abstracts Service registry number
Origin Process-related impurityArises during the synthesis of Cetilistat
Acceptance Criterion ≤ 0.15%Based on ICH Q3A qualification threshold for an MDD of 360 mg
Reporting Threshold ≥ 0.05%As per ICH Q3A guidelines for the given MDD
Identification Threshold ≥ 0.10%As per ICH Q3A guidelines for the given MDD
Toxicological Assessment

Direct toxicological studies on this compound are not publicly available. However, a qualitative risk assessment can be made by examining its chemical structure. Impurity 1 is an acylated aminobenzoic acid. The parent compound, p-aminobenzoic acid (PABA), is a substance with known low toxicity. While this does not directly qualify the impurity, it provides some reassurance that the impurity is not expected to be unusually potent or toxic at the levels controlled by the specification.

Logical Framework for Specification Justification

The following diagram illustrates the decision-making process for establishing the specification for this compound, based on ICH guidelines.

G start Start: Impurity Detected md_dose Determine Maximum Daily Dose (MDD) of Cetilistat (360 mg) start->md_dose ich_thresholds Define ICH Q3A Thresholds Reporting: 0.05% Identification: 0.10% Qualification: 0.15% md_dose->ich_thresholds detect_level Measure Impurity 1 Level in Batches ich_thresholds->detect_level compare_id Is Level > Identification Threshold (0.10%)? detect_level->compare_id identify Identify Structure of Impurity 1 compare_id->identify Yes set_spec Set Specification Limit ≤ 0.15% compare_id->set_spec No compare_qual Is Level > Qualification Threshold (0.15%)? identify->compare_qual qualified Impurity is Qualified (Present in Clinical Trial Batches at or below this level) compare_qual->qualified No safety_studies Conduct Safety/Toxicology Studies compare_qual->safety_studies Yes qualified->set_spec safety_studies->set_spec

Caption: Justification workflow for this compound specification.

Comparison of Analytical Methods

The primary methods for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS).

FeatureHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Instrumentation HPLC system with a UV detector.UPLC system coupled to a tandem mass spectrometer.
Sensitivity Good, typically sufficient for routine quality control.Very high, suitable for trace-level detection and structural elucidation.
Specificity Relies on chromatographic resolution. Co-elution can be an issue.Highly specific due to mass analysis, providing structural information.
Application Routine quality control, quantification of known impurities.Impurity identification, structural characterization, analysis in biological matrices.
Alternative Method High-Performance Thin-Layer Chromatography (HPTLC) has also been reported for Cetilistat analysis.Not applicable.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of this compound.

HPLC-UV Method for Quantification

This method is adapted from published analytical procedures for Cetilistat and its related substances.

  • Chromatographic System:

    • Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer pH 4.0) in a ratio of 60:40 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 228 nm.

    • Injection Volume: 20 µL.

  • Preparation of Solutions:

    • Standard Solution: Prepare a solution of this compound reference standard in the mobile phase at a concentration corresponding to the specification limit (e.g., 0.15% of the test solution concentration).

    • Test Solution: Prepare a solution of the Cetilistat drug substance in the mobile phase at a suitable concentration (e.g., 0.5 mg/mL).

  • Procedure:

    • Inject the standard and test solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas.

    • Calculate the percentage of this compound in the drug substance by comparing the peak area of impurity 1 in the test solution to the peak area of the impurity in the standard solution.

UPLC-MS/MS Method for Identification and Trace Analysis

This method is suitable for the identification of unknown impurities and for the analysis of impurities in complex matrices like biological samples.

  • Chromatographic System (UPLC):

    • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer System (Tandem Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

  • Procedure:

    • Optimize the mass spectrometer parameters for Cetilistat and impurity 1 using standard solutions.

    • Inject the prepared sample solution into the UPLC-MS/MS system.

    • Acquire data in the appropriate scan mode.

    • Process the data to identify and/or quantify the impurity based on its retention time and specific mass transitions.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the analysis of this compound.

G start Start: Sample Preparation weigh Weigh Cetilistat API start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter the Solution dissolve->filter hplc_analysis HPLC-UV Analysis filter->hplc_analysis uplc_analysis UPLC-MS/MS Analysis filter->uplc_analysis inject_hplc Inject into HPLC System hplc_analysis->inject_hplc inject_uplc Inject into UPLC-MS/MS System uplc_analysis->inject_uplc detect_uv Detect by UV at 228 nm inject_hplc->detect_uv quantify Quantify Impurity 1 detect_uv->quantify report Report Results vs. Specification quantify->report detect_ms Detect by Mass Spectrometry inject_uplc->detect_ms identify_confirm Identify and Confirm Structure detect_ms->identify_confirm identify_confirm->report

Caption: General workflow for the analysis of this compound.

Conclusion

The specification for this compound is justified based on the principles outlined in the ICH Q3A(R2) guideline. A limit of ≤ 0.15% is considered safe and achievable with a well-controlled manufacturing process. The analytical methods, particularly HPLC-UV for routine control and UPLC-MS/MS for identification and sensitive analysis, are fit for the purpose of monitoring and controlling this impurity. This comprehensive approach ensures the quality, safety, and efficacy of the Cetilistat drug substance.

References

Safety Operating Guide

Navigating the Safe Disposal of Cetilistat Impurity 1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step approach to the safe disposal of Cetilistat impurity 1, a substance encountered during the synthesis or analysis of the anti-obesity drug Cetilistat.

Chemical and Physical Properties

Due to the lack of a dedicated SDS for this compound, the following table summarizes the known properties of the parent compound, Cetilistat, and the conflicting information available for its impurity. This data should be used for preliminary assessment only.

PropertyCetilistat (Parent Compound)This compound (Conflicting Information)
Chemical Name 2-(Hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid OR 5-Nitro Isophthalic Acid Dimethyl Ester
CAS Number 282526-98-1890655-08-0 (for 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid)
Molecular Formula C₂₅H₃₉NO₃C₂₅H₄₁NO₄ OR C₁₀H₉NO₆
Appearance White to off-white crystalline powderNo data available
Solubility Slightly soluble in acetonitrile (B52724) and DMSONo data available
Disposal Considerations Should be treated as chemical waste. Do not allow to enter drains. Disposal must be in accordance with federal, state, and local environmental control regulations.[1]Must be treated as hazardous chemical waste. Disposal procedures should be determined in consultation with EHS professionals and in accordance with all applicable regulations.[2][3][4][5]

Experimental Protocols for Disposal

In the absence of a specific protocol for this compound, the following general procedure for the disposal of unknown or poorly characterized laboratory chemical waste should be followed.

Step 1: Characterization and Segregation

  • Do not mix this compound with other chemical waste streams.

  • Based on the synthetic route or analytical process from which the impurity was generated, make a preliminary assessment of its potential hazards (e.g., flammable, corrosive, reactive, toxic).

  • Label a dedicated, chemically compatible waste container with "Hazardous Waste," the name "this compound (potential identities: see attached)," the date, and the generating researcher's name and lab location.

Step 2: Consultation with EHS

  • Contact your institution's EHS department and provide them with all available information, including the potential chemical structures and any known reactants or solvents present in the waste.

  • The EHS department will provide guidance on the proper classification of the waste according to the Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[4][5][6]

  • Follow the specific packaging, labeling, and storage instructions provided by EHS.

Step 3: Waste Collection and Disposal

  • Store the clearly labeled waste container in a designated satellite accumulation area within your laboratory.

  • Arrange for a scheduled pickup by your institution's hazardous waste management service.

  • Do not attempt to neutralize or treat the waste unless explicitly instructed to do so by a qualified EHS professional.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical such as this compound, where specific information is limited.

DisposalWorkflow cluster_prep Initial Assessment cluster_action Actionable Steps cluster_end Final Disposal start Waste Generation: This compound check_sds Attempt to Locate Specific SDS start->check_sds sds_found SDS Found? check_sds->sds_found follow_sds Follow Disposal Procedures in SDS sds_found->follow_sds Yes treat_unknown Treat as Potentially Hazardous Unknown sds_found->treat_unknown No end Compliant Disposal follow_sds->end characterize Characterize Waste: - Potential Identities - Associated Hazards treat_unknown->characterize segregate Segregate and Label Waste Container characterize->segregate contact_ehs Contact EHS for Disposal Guidance segregate->contact_ehs ehs_instruct Follow EHS Instructions: - Packaging - Storage contact_ehs->ehs_instruct pickup Arrange for Hazardous Waste Pickup ehs_instruct->pickup pickup->end

Disposal decision workflow for this compound.

By adhering to these procedural steps and prioritizing communication with safety professionals, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment.

References

Essential Safety and Handling Protocols for Cetilistat Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides critical safety and logistical information for the handling and disposal of Cetilistat impurity 1. All personnel must adhere to these procedures to ensure a safe laboratory environment.

This compound is an impurity of Cetilistat, a potent pancreatic lipase (B570770) inhibitor used as an anti-obesity agent.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the handling precautions for the parent compound, Cetilistat, should be strictly followed due to structural similarities and the potential for similar biological activity. Cetilistat itself is a white to off-white crystalline powder and should be considered a hazardous substance.[3][4]

Personal Protective Equipment (PPE)

The primary routes of exposure to pharmaceutical powders are inhalation and skin contact.[5] Therefore, robust personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Double gloving with powder-free nitrile or chemotherapy-grade gloves.[6][7]Prevents skin contact and absorption. Double gloving provides an extra layer of protection. Powder-free gloves are recommended to avoid contamination of the work area.[6]
Eye/Face Protection Tightly fitting safety goggles with side shields or a full-face shield.[8][9]Protects eyes from airborne particles and potential splashes. Standard eyeglasses are not sufficient.[10]
Respiratory Protection A fit-tested N95 or higher-rated respirator is required when handling the powder outside of a containment system.[7][8]Minimizes the risk of inhaling fine powder particles. Surgical masks offer little to no protection from drug exposure.[6]
Body Protection A disposable, long-sleeved gown with closed cuffs that opens in the back.[7][10] For extensive handling, Tyvek coveralls may be necessary.[8]Protects the body from contamination with the chemical. Gowns should be changed every 2-3 hours or immediately if contaminated.[7]
Foot Protection Disposable shoe covers worn over laboratory-appropriate footwear.[8][10]Prevents the tracking of contaminants to other areas.[6]

Operational Plan for Handling this compound

A systematic approach to handling potent compounds is crucial for safety.

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a ventilated enclosure or a powder containment hood.[7]

    • Ensure all necessary PPE is available and has been inspected for integrity.

    • Prepare all equipment and materials that will be in contact with the substance in advance.

  • Donning PPE:

    • Put on shoe covers first.

    • Don the first pair of gloves.

    • Put on the gown, ensuring complete coverage.

    • Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.[7]

    • Wear a fit-tested N95 respirator.

    • Put on safety goggles or a face shield.

  • Handling the Compound:

    • Handle the powder within a primary engineering control like a chemical fume hood or a powder hood to minimize airborne particles.[7]

    • Avoid actions that could generate dust, such as scraping or vigorous shaking.

    • Use dedicated, labeled equipment for handling this specific compound.

  • Doffing PPE:

    • Remove shoe covers first.

    • Remove the outer pair of gloves.

    • Remove the gown, rolling it inward to contain any contamination.

    • Remove the face shield or goggles.

    • Remove the respirator.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[9]

Disposal Plan

Proper disposal of contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Contaminated PPE: All disposable PPE (gloves, gown, shoe covers, respirator) should be placed in a sealed, labeled hazardous waste container immediately after use.

  • Chemical Waste: Unused this compound and any materials used for cleaning spills should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not let the chemical enter drains.[9]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical steps for ensuring safety when working with potent pharmaceutical compounds like this compound.

cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Handling & Disposal cluster_post Post-Handling A Identify Hazards of This compound B Review Safety Data Sheet (or Parent Compound Data) A->B C Designate Handling Area (e.g., Fume Hood) B->C D Select Appropriate PPE: - Double Gloves - Gown - Respirator (N95+) - Goggles/Face Shield C->D Proceed to PPE Selection E Inspect PPE for Damage D->E F Don PPE in Correct Sequence E->F G Handle Compound in Containment System F->G Begin Experiment H Segregate & Label All Waste G->H I Dispose of Waste per Institutional Guidelines H->I J Doff PPE in Correct Sequence I->J After Experiment Completion K Thoroughly Wash Hands J->K

Caption: Workflow for Safe Handling of Potent Pharmaceutical Powders.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.